molecular formula C21H22FN3O B1663810 LY 344864 racemate

LY 344864 racemate

カタログ番号: B1663810
分子量: 351.4 g/mol
InChIキー: GKWHICIUSVVNGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide is a highly potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with particular efficacy against the pathogenic G2019S mutant variant source . This compound has emerged as a critical pharmacological tool in neurodegenerative disease research, specifically for investigating the role of LRRK2 in the pathogenesis of Parkinson's disease source . Its primary research value lies in its ability to attenuate LRRK2 kinase activity, which is implicated in key cellular processes such as lysosomal function, autophagy, and synaptic vesicle trafficking. By inhibiting LRRK2-mediated phosphorylation of its substrates, including Rab10, this compound enables researchers to probe the consequences of LRRK2 pathway modulation in cellular and animal models of Parkinson's disease source . Its application is fundamental for validating LRRK2 as a therapeutic target and for understanding the molecular mechanisms driving neuroinflammation and neuronal death, thereby facilitating the development of novel disease-modifying strategies.

特性

IUPAC Name

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWHICIUSVVNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to LY344864 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY344864 is a potent and selective serotonin (B10506) 5-HT1F receptor agonist. As a racemate, it comprises an equal mixture of its two enantiomers. This compound has been instrumental as a pharmacological tool for investigating the role of the 5-HT1F receptor, particularly in the context of migraine pathophysiology. Its mechanism of action involves the inhibition of adenylyl cyclase and subsequent reduction of cyclic AMP (cAMP) levels, leading to the modulation of downstream signaling pathways. Preclinical studies have demonstrated its efficacy in animal models of migraine, such as the neurogenic dural inflammation model. This technical guide provides a comprehensive overview of LY344864 racemate, including its pharmacological properties, key experimental data, and detailed protocols for its characterization.

Core Compound Properties

  • IUPAC Name: N-[3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide

  • Molecular Formula: C21H22FN3O

  • Molecular Weight: 351.42 g/mol

  • Nature: Synthetic

Pharmacological Profile

LY344864 is a full agonist at the 5-HT1F receptor, exhibiting high affinity and selectivity. Its activation of the 5-HT1F receptor is thought to mediate its therapeutic effects, primarily through neuronal inhibition.

Binding Affinities

The binding profile of LY344864 has been characterized across various serotonin and other receptor subtypes. The quantitative data are summarized in the table below.

Receptor SubtypeKi (nM)SpeciesReference
5-HT1F 6 Human [1]
5-HT1A530Human[2]
5-HT1B549Human[2]
5-HT1D575Human[2]
5-HT1E1415Human[2]
5-HT2A3935Human[2]
5-HT2B1695Human[2]
5-HT2C3499Human[2]
5-HT74851Human[2]
α1-adrenergic5060Rat[2]
α2-adrenergic3690Rat[2]
Functional Potency

As a full agonist, LY344864's potency has been quantified in functional assays.

AssayParameterValueCell LineReference
cAMP AccumulationEC503 nMCHO cells expressing human 5-HT1F
Neurogenic Dural InflammationID50 (i.v.)0.6 ng/kgRat[2]
Neurogenic Dural InflammationID50 (p.o.)1.2 ng/kgRat[2]

Mechanism of Action and Signaling Pathway

LY344864 exerts its effects by binding to and activating the 5-HT1F receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT1F receptor involves its coupling to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels lead to decreased protein kinase A (PKA) activity and subsequent modulation of downstream cellular processes. There is also evidence to suggest that 5-HT1F receptor stimulation may activate phosphoinositide phospholipase C (PLC).

G_alpha_i_o_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LY344864 LY344864 Receptor 5-HT1F Receptor LY344864->Receptor Binds to G_Protein Gαi/oβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Leads to

5-HT1F Receptor Signaling Pathway

Synthesis

Experimental Protocols

Radioligand Binding Assay for 5-HT1F Receptor

Objective: To determine the binding affinity (Ki) of LY344864 for the human 5-HT1F receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT1F receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Serotonin ([3H]-5-HT).

  • Non-specific binding control: Metergoline.

  • LY344864 racemate.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of LY344864 racemate in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Metergoline (for non-specific binding) or the desired concentration of LY344864.

    • 50 µL of [3H]-5-HT (final concentration ~2 nM).

    • 100 µL of cell membrane suspension (containing ~20-40 µg of protein).

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

Objective: To determine the functional potency (EC50) and efficacy of LY344864 racemate at the human 5-HT1F receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1F receptor.

  • Forskolin (B1673556).

  • LY344864 racemate.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • 384-well white opaque microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the 5-HT1F receptor-expressing cells into a 384-well plate and culture overnight.

  • Prepare serial dilutions of LY344864 racemate in assay buffer.

  • Aspirate the culture medium and wash the cells with assay buffer.

  • Add 25 µL of the diluted LY344864 or vehicle to the wells.

  • Incubate for 15 minutes at room temperature.

  • Add 25 µL of forskolin solution (final concentration ~3 µM) to all wells to stimulate adenylyl cyclase.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of LY344864.

  • Determine the EC50 value using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed 5-HT1F expressing cells in 384-well plate C Add LY344864 to cells A->C B Prepare serial dilutions of LY344864 B->C D Incubate C->D E Add Forskolin D->E F Incubate E->F G Lyse cells and add cAMP detection reagents F->G H Read plate G->H I Calculate EC50 H->I

Functional cAMP Assay Workflow
In Vivo Neurogenic Dural Inflammation Model

Objective: To evaluate the in vivo efficacy of LY344864 racemate in a rat model of migraine.

Materials:

  • Male Sprague-Dawley rats (250-350 g).

  • Anesthetic (e.g., sodium pentobarbital).

  • Stereotaxic frame.

  • Bipolar stimulating electrode.

  • 125I-labeled bovine serum albumin (125I-BSA).

  • LY344864 racemate.

  • Saline.

  • Gamma counter.

Procedure:

  • Anesthetize the rats and place them in a stereotaxic frame.

  • Expose the skull and drill a burr hole to allow for the placement of the stimulating electrode on the trigeminal ganglion.

  • Administer 125I-BSA intravenously as a marker for plasma protein extravasation.

  • Administer LY344864 racemate or vehicle (saline) either intravenously (i.v.) or orally (p.o.) at various doses.

  • After a predetermined time (e.g., 5 minutes for i.v. or 60 minutes for p.o.), stimulate the trigeminal ganglion electrically (e.g., 1.2 mA, 5 Hz, 5 ms (B15284909) duration for 5 minutes).

  • After stimulation, collect blood samples and perfuse the animal with saline to remove intravascular 125I-BSA.

  • Dissect the dura mater, weigh it, and measure its radioactivity using a gamma counter.

  • Calculate the amount of plasma protein extravasation as µL of plasma per mg of dura.

  • Determine the dose-dependent inhibition of dural plasma protein extravasation by LY344864 and calculate the ID50 value.

Clinical Studies

To date, there is no publicly available information on clinical trials conducted specifically with LY344864 racemate for any indication. The development of selective 5-HT1F receptor agonists for the treatment of migraine has progressed with other compounds, most notably Lasmiditan, which has undergone extensive clinical evaluation and has received regulatory approval. The preclinical data for LY344864, however, were crucial in validating the 5-HT1F receptor as a therapeutic target for migraine.

Conclusion

LY344864 racemate is a valuable research tool that has significantly contributed to the understanding of the 5-HT1F receptor's role in migraine. Its high affinity, selectivity, and functional agonism, coupled with its demonstrated in vivo efficacy in preclinical models, have paved the way for the development of a new class of anti-migraine therapies. While clinical development has focused on other molecules, the foundational research conducted with LY344864 remains a cornerstone in the field of headache and migraine drug discovery. This guide provides researchers with the essential technical information to utilize LY344864 racemate effectively in their own investigations.

References

An In-depth Technical Guide on the Core Mechanism of Action of LY344864 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the selective serotonin (B10506) 1F (5-HT1F) receptor agonist, LY344864 racemate. The document details its primary pharmacological effects, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Selective 5-HT1F Receptor Agonism

LY344864 is a potent and selective agonist for the 5-HT1F receptor.[1] The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory Gi/o proteins.[2] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This primary mechanism is believed to underlie the therapeutic effects of LY344864, particularly in the context of migraine, by inhibiting the release of pro-inflammatory neuropeptides.[3]

Quantitative Pharmacological Data

The binding affinity and functional activity of LY344864 have been characterized across various receptor subtypes. The following tables summarize the key quantitative data available.

Table 1: Radioligand Binding Affinities of LY344864

Receptor SubtypeKi (nM)
5-HT1F6

Note: The provided search results primarily focus on the high affinity of LY344864 for the 5-HT1F receptor and mention its low affinity for 56 other serotonergic and non-serotonergic receptors without providing specific Ki values for all of them.

Table 2: Functional Activity of LY344864

AssayActivityEffect
Forskolin-induced cAMP accumulation in cells expressing human 5-HT1F receptorsFull AgonistInhibition of cAMP accumulation, similar in magnitude to serotonin

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of LY344864.

Radioligand Binding Assay for 5-HT1F Receptor Affinity

This protocol outlines the determination of the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.

1. Membrane Preparation:

  • Cells stably expressing the human 5-HT1F receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

  • In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand for the 5-HT1F receptor (e.g., [3H]-LY334370).

  • Add increasing concentrations of unlabeled LY344864 (the competitor).

  • Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of a non-radioactive ligand.

3. Incubation and Filtration:

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

4. Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of LY344864 that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes the assessment of the functional activity of LY344864 as a 5-HT1F receptor agonist by measuring its effect on cAMP levels.

1. Cell Culture and Treatment:

  • Culture cells stably expressing the human 5-HT1F receptor in appropriate media.

  • On the day of the assay, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate the cells with forskolin (B1673556) to induce cAMP production.

  • Concurrently, treat the cells with varying concentrations of LY344864.

2. cAMP Measurement:

  • After incubation, lyse the cells to release intracellular cAMP.

  • The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

  • The ability of LY344864 to inhibit forskolin-stimulated cAMP accumulation is quantified.

  • The concentration of LY344864 that produces 50% of its maximal inhibitory effect (EC50) is determined by plotting the cAMP levels against the log of the LY344864 concentration and fitting the data to a sigmoidal dose-response curve.

Neurogenic Dural Inflammation Model

This in vivo model is used to evaluate the potential of compounds like LY344864 to inhibit neurogenic inflammation, a key process in migraine pathophysiology.

1. Animal Preparation:

  • Anesthetize a suitable animal model (e.g., rat or guinea pig).

  • Surgically expose the dura mater.

2. Induction of Neurogenic Inflammation:

  • Electrically stimulate the trigeminal ganglion to induce the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), in the dura mater.[4][5][6]

  • This leads to plasma protein extravasation, a hallmark of neurogenic inflammation.

3. Drug Administration and Measurement:

  • Administer LY344864, typically intravenously, before or after the trigeminal stimulation.

  • Quantify the extent of plasma protein extravasation by measuring the leakage of a fluorescently labeled tracer (e.g., Evans blue dye) into the dural tissue.

4. Data Analysis:

  • Compare the amount of dye extravasation in LY344864-treated animals to that in vehicle-treated controls.

  • A reduction in dye extravasation indicates inhibition of neurogenic inflammation.

In Vitro Mitochondrial Biogenesis Assay

This assay assesses the ability of LY344864 to stimulate the production of new mitochondria.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., neuronal cells) in appropriate media.

  • Treat the cells with LY344864 for a specified period (e.g., 24-48 hours).

2. Assessment of Mitochondrial Biogenesis Markers:

  • Mitochondrial DNA (mtDNA) Quantification: Isolate total DNA from the cells and quantify the relative amount of mtDNA to nuclear DNA (nDNA) using quantitative polymerase chain reaction (qPCR) with primers specific for mitochondrial and nuclear genes. An increase in the mtDNA/nDNA ratio indicates mitochondrial biogenesis.

  • Western Blotting: Analyze the protein expression levels of key regulators of mitochondrial biogenesis, such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and mitochondrial proteins, such as cytochrome c oxidase subunit IV (COX IV).[7]

3. Data Analysis:

  • Quantify the changes in the expression of mitochondrial biogenesis markers in LY344864-treated cells compared to untreated controls.

Downstream Effects and Signaling Pathways

The activation of the 5-HT1F receptor by LY344864 initiates a signaling cascade that leads to its therapeutic effects.

G LY344864 LY344864 Racemate HT1F 5-HT1F Receptor LY344864->HT1F Binds and Activates Gi_o Gi/o Protein HT1F->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neuronal_Inhibition Neuronal Inhibition Gi_o->Neuronal_Inhibition Leads to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: 5-HT1F Receptor Signaling Pathway.

Activation of the 5-HT1F receptor by LY344864 leads to the inhibition of adenylyl cyclase via Gi/o protein coupling, resulting in decreased cAMP levels and subsequent downstream effects, including neuronal inhibition.

G LY344864 LY344864 HT1F_Neuron 5-HT1F Receptor (Presynaptic Trigeminal Neuron) LY344864->HT1F_Neuron Activates CGRP_Release CGRP Release HT1F_Neuron->CGRP_Release Inhibits Inflammation_Inhibition Inhibition of Neurogenic Dural Inflammation CGRP_Release->Inflammation_Inhibition Prevents

Caption: Inhibition of Neurogenic Inflammation.

LY344864 acts on presynaptic 5-HT1F receptors on trigeminal neurons to inhibit the release of CGRP, thereby preventing neurogenic dural inflammation.

G LY344864 LY344864 HT1F_Cell 5-HT1F Receptor LY344864->HT1F_Cell Activates Upstream_Signal Upstream Signaling (e.g., PGC-1α activation) HT1F_Cell->Upstream_Signal Initiates Mitochondrial_Biogenesis Mitochondrial Biogenesis Upstream_Signal->Mitochondrial_Biogenesis Promotes Cellular_Function Enhanced Cellular Function Mitochondrial_Biogenesis->Cellular_Function Leads to

Caption: Induction of Mitochondrial Biogenesis.

LY344864 can stimulate mitochondrial biogenesis, potentially through the activation of signaling pathways involving PGC-1α, leading to improved cellular function.[7]

Conclusion

LY344864 racemate's primary mechanism of action is its selective and potent agonism at the 5-HT1F receptor. This leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. This core mechanism underlies its ability to inhibit neurogenic dural inflammation, a key factor in migraine pathology. Furthermore, emerging evidence suggests a role for LY344864 in promoting mitochondrial biogenesis, which may contribute to its neuroprotective effects. While the pharmacology of "LY344864" is well-documented, specific comparative data on the racemate versus its individual enantiomers are not extensively available in the public domain. Further research is warranted to fully elucidate the stereospecific contributions to its overall pharmacological profile.

References

An In-depth Technical Guide on LY344864 Racemate: A Selective 5-HT1F Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY344864 is a potent and selective serotonin (B10506) 1F (5-HT1F) receptor agonist that has been instrumental as a pharmacological tool for investigating the role of this receptor subtype, particularly in the context of migraine pathophysiology.[1][2] Unlike triptans, which are 5-HT1B/1D receptor agonists and exert their effects in part through vasoconstriction, 5-HT1F receptor agonists like LY344864 are believed to act via a non-vasoconstrictive mechanism, offering a potentially safer therapeutic alternative for patients with cardiovascular risk factors. This document provides a comprehensive technical overview of LY344864, including its pharmacological profile, key experimental protocols, and associated signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and in vivo potency of LY344864.

Table 1: Receptor Binding Affinity of LY344864

Receptor SubtypeKi (nM)Species
5-HT1F6Human
5-HT1A530Human
5-HT1B549Human
5-HT1D575Human
5-HT1E1415Human
5-HT2A>10,000Human
5-HT2B1695Human
5-HT2C3499Human
5-HT3A3935Human
5-HT74851Human
α1-adrenergic5060Rat
α2-adrenergic3690Rat

Data compiled from multiple sources.[1]

Table 2: In Vivo Efficacy of LY344864

Experimental ModelEndpointRoute of AdministrationED50Species
Neurogenic Dural InflammationInhibition of Dural Protein ExtravasationIntravenous2.6 µg/kgRat
Neurogenic Dural InflammationInhibition of Dural Protein ExtravasationOral10 µg/kgRat

Signaling Pathways

Activation of the 5-HT1F receptor by LY344864 initiates an intracellular signaling cascade primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. There is also some evidence to suggest a potential downstream activation of phosphoinositide phospholipase C.

5-HT1F Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LY344864 LY344864 5-HT1F_Receptor 5-HT1F Receptor LY344864->5-HT1F_Receptor Binds Gi_protein Gi/o Protein 5-HT1F_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Inhibition of Neurotransmitter Release cAMP->Downstream_Effects Leads to

Figure 1: 5-HT1F Receptor Signaling Cascade.

Experimental Protocols

Radioligand Binding Assay for 5-HT1F Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of LY344864 for the human 5-HT1F receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1F receptor

  • Cell harvesting buffer (e.g., PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)

  • [3H]Sumatriptan (Radioligand)

  • LY344864 (Test compound)

  • Serotonin (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the 5-HT1F receptor to confluency.

    • Harvest cells and centrifuge to obtain a cell pellet.

    • Homogenize the cell pellet in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, radioligand ([3H]Sumatriptan at a concentration near its Kd), and either vehicle, varying concentrations of LY344864, or a high concentration of serotonin (for non-specific binding).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the LY344864 concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Membrane_Prep 1. Membrane Preparation (5-HT1F expressing cells) Start->Membrane_Prep Assay_Setup 2. Assay Setup (Radioligand, LY344864, Membranes) Membrane_Prep->Assay_Setup Incubation 3. Incubation to Equilibrium Assay_Setup->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Quantification 5. Scintillation Counting Filtration->Quantification Data_Analysis 6. Data Analysis (IC50 -> Ki) Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Radioligand Binding Assay Workflow.

Forskolin-Stimulated cAMP Functional Assay

This protocol details a functional assay to measure the agonist activity of LY344864 at the 5-HT1F receptor by quantifying the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1F receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556)

  • LY344864 (Test compound)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 384-well white opaque plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Preparation:

    • Culture CHO-K1 cells expressing the 5-HT1F receptor to near confluency.

    • Harvest and resuspend the cells in assay buffer.

    • Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of LY344864 in assay buffer.

    • Add the diluted compound to the appropriate wells.

  • Stimulation:

    • Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and increase cAMP levels.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Acquisition:

    • Read the plate using a plate reader.

  • Data Analysis:

    • The signal will be inversely proportional to the amount of cAMP produced.

    • Normalize the data to the forskolin-only control (0% inhibition) and basal control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the LY344864 concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Neurogenic Dural Inflammation Model in Rats

This in vivo model is used to assess the ability of LY344864 to inhibit neurogenic inflammation, a key process implicated in migraine.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetics (e.g., pentobarbital)

  • Stereotaxic frame

  • Bipolar stimulating electrode

  • Evans blue dye

  • Saline

  • LY344864

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically expose the trigeminal ganglion.

  • Drug Administration:

    • Administer LY344864 or vehicle intravenously or orally at a predetermined time before trigeminal stimulation.

  • Induction of Neurogenic Inflammation:

    • Administer Evans blue dye intravenously. The dye binds to albumin and will extravasate into the dura mater upon inflammation.

    • Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).

  • Tissue Collection and Quantification:

    • After a circulation period, perfuse the animal with saline to remove intravascular Evans blue.

    • Dissect the dura mater.

    • Extract the Evans blue from the dura mater using formamide.

    • Quantify the amount of extravasated Evans blue by measuring the absorbance of the formamide extract with a spectrophotometer.

  • Data Analysis:

    • Compare the amount of Evans blue extravasation in the LY344864-treated group to the vehicle-treated group.

    • Calculate the percentage of inhibition of dural protein extravasation.

    • Determine the ED50 value by testing a range of LY344864 doses.

Neurogenic Dural Inflammation Model Workflow Start Start Anesthesia 1. Anesthetize Rat & Mount in Stereotaxic Frame Start->Anesthesia Surgery 2. Expose Trigeminal Ganglion Anesthesia->Surgery Drug_Admin 3. Administer LY344864 or Vehicle Surgery->Drug_Admin Evans_Blue 4. Administer Evans Blue IV Drug_Admin->Evans_Blue Stimulation 5. Electrically Stimulate Trigeminal Ganglion Evans_Blue->Stimulation Perfusion 6. Perfuse with Saline Stimulation->Perfusion Dissection 7. Dissect Dura Mater Perfusion->Dissection Extraction 8. Extract Evans Blue Dissection->Extraction Quantification 9. Spectrophotometric Quantification Extraction->Quantification Analysis 10. Calculate % Inhibition & ED50 Quantification->Analysis End End Analysis->End

Figure 3: Neurogenic Dural Inflammation Experimental Workflow.

Conclusion

LY344864 racemate is a highly selective 5-HT1F receptor agonist that has proven to be an invaluable research tool. Its distinct pharmacological profile, characterized by a lack of significant vasoconstrictor activity, has helped to elucidate the role of the 5-HT1F receptor in migraine and differentiate its mechanism from that of traditional triptan therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of 5-HT1F receptor agonists and their therapeutic potential.

References

The Discovery and Pharmacological History of LY344864: A Selective 5-HT1F Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LY344864 is a potent and selective serotonin (B10506) 1F (5-HT1F) receptor agonist that emerged from research efforts to develop novel therapeutics for migraine. Its discovery marked a significant step in understanding the role of this specific serotonin receptor subtype in the pathophysiology of migraine and offered a promising new avenue for treatment. This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of LY344864, with a focus on the experimental data and methodologies that have defined its scientific profile. While the research primarily focuses on the active (R)-enantiomer, LY344864, this guide will also address the context of its development, which often begins with the synthesis and evaluation of a racemic mixture.

Historical Context: The Serotonin Hypothesis and the Quest for Selective Agonists

The development of LY344864 is rooted in the long-standing "serotonin hypothesis" of migraine, which posits that this neurotransmitter plays a crucial role in the initiation and propagation of migraine attacks. Early migraine treatments, such as the ergot alkaloids, were found to interact with serotonin receptors, but their lack of specificity led to a range of undesirable side effects. The breakthrough development of sumatriptan (B127528) in the 1980s, the first clinically effective triptan, validated the therapeutic potential of targeting 5-HT1 receptors. Triptans are agonists for the 5-HT1B and 5-HT1D receptor subtypes, and their efficacy is attributed to their ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.

However, the vasoconstrictor action of triptans, mediated by the 5-HT1B receptor, raised concerns for patients with cardiovascular comorbidities. This limitation spurred the search for novel anti-migraine agents that could inhibit trigeminal nerve activation without causing vasoconstriction. The cloning of the 5-HT1F receptor, which is expressed in the trigeminal ganglion but largely absent from cranial blood vessels, presented an attractive new target. The development of a selective 5-HT1F agonist held the promise of a novel class of anti-migraine drugs with a potentially safer cardiovascular profile.

Discovery of LY344864

LY344864, chemically known as N-[(3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide, was identified and characterized by scientists at Eli Lilly and Company in the mid-1990s. While specific details regarding the initial screening of a racemate are not extensively published, the focus of the seminal scientific literature is on the pharmacological properties of the resolved (R)-enantiomer, LY344864. It is a common practice in drug discovery to first synthesize and test a racemic mixture, and upon identifying activity, resolve the enantiomers to determine which one carries the desired pharmacological properties.

The key publication by Phebus and colleagues in 1997 established LY344864 as a highly selective and potent 5-HT1F receptor agonist.[1] This foundational study laid the groundwork for its use as a critical research tool to probe the function of the 5-HT1F receptor and as a lead compound for the development of a new class of anti-migraine drugs, the "ditans."

Pharmacological Profile

Mechanism of Action: 5-HT1F Receptor Agonism

LY344864 exerts its pharmacological effects by acting as a full agonist at the 5-HT1F receptor. The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via an inhibitory G-protein (Gi/o). Upon activation by an agonist like LY344864, the receptor initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels is thought to modulate neuronal excitability and inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal neurons. This mechanism is central to its anti-migraine effects.

G_protein_signaling cluster_membrane Cell Membrane LY344864 LY344864 Receptor 5-HT1F Receptor LY344864->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Neuronal_Effects Inhibition of Neuropeptide Release (e.g., CGRP) cAMP->Neuronal_Effects Leads to Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and LY344864 prep->incubate filter Separate Bound from Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end cAMP_Assay_Workflow start Start culture Culture 5-HT1F Expressing Cells start->culture preincubate Pre-incubate with Phosphodiesterase Inhibitor culture->preincubate stimulate Stimulate with Forskolin and LY344864 preincubate->stimulate lyse Lyse Cells and Detect cAMP stimulate->lyse analyze Analyze Data (EC50, Emax) lyse->analyze end End analyze->end

References

An In-depth Technical Guide to LY 344864 Racemate: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to LY 344864 racemate, a potent and selective 5-HT1F receptor agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuroscience and pharmacology.

Chemical Structure and Properties

LY 344864 is a synthetic compound belonging to the tetrahydrocarbazole class of molecules. As a racemate, it consists of an equal mixture of two enantiomers, the (R)- and (S)-isomers, at the chiral center. The chemical structure and key properties are summarized below.

Chemical Structure:

The IUPAC name for the core structure is N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide.[1] The racemate contains both the (R)- and (S)-enantiomers in a 1:1 ratio.

Structure Diagram of this compound:

LY344864_Racemate cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_structure Equilibrium 1:1 R_structure->Equilibrium S_structure Equilibrium->S_structure caption Figure 1. Racemic mixture of LY 344864.

Figure 1. Racemic mixture of LY 344864.

Physicochemical Properties:

Quantitative data for LY 344864 are often reported for the hydrochloride salt of the (R)-enantiomer. These values provide a close approximation for the properties of the racemate.

PropertyValueSource
Molecular Formula C₂₁H₂₂FN₃O[1]
Molecular Weight 351.42 g/mol (free base)
Molecular Weight (HCl salt) 387.88 g/mol
CAS Number 186544-26-3 ((R)-enantiomer)
Appearance White solid
Purity ≥98% (HPLC)
Solubility Water: 50 mM (HCl salt)
DMSO: 100 mM (HCl salt)
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound involves the construction of the tetrahydrocarbazole core followed by functional group modifications. A plausible synthetic route, based on established methods for similar compounds, is outlined below.[2][3][4]

Proposed Synthetic Pathway:

G A 4-Aminophenylhydrazine C Intermediate Hydrazone A->C Fischer Indole Synthesis B 4-(Dimethylamino)cyclohexanone (B1313097) B->C D 6-(Dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-amine C->D Cyclization & Aromatization F This compound D->F Amide Coupling E 4-Fluorobenzoyl chloride E->F

Figure 2. Proposed synthesis of this compound.

Experimental Protocol for Synthesis:

Step 1: Fischer Indole Synthesis to form the Tetrahydrocarbazole Core

  • To a solution of 4-(dimethylamino)cyclohexanone in a suitable solvent such as ethanol (B145695) or acetic acid, add an equimolar amount of 4-aminophenylhydrazine.

  • Heat the mixture to reflux for several hours to facilitate the formation of the intermediate hydrazone.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid) to promote the cyclization and aromatization to the tetrahydrocarbazole derivative.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base.

  • Extract the product with an organic solvent and purify by column chromatography to yield 6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-amine.

Step 2: Amide Coupling

  • Dissolve the 6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-amine in an aprotic solvent like dichloromethane (B109758) or N,N-dimethylformamide.

  • Add an equimolar amount of 4-fluorobenzoyl chloride and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Pharmacological Properties and Signaling Pathway

LY 344864 is a potent and selective agonist for the 5-HT1F serotonin (B10506) receptor.[5] Its mechanism of action involves the activation of this G protein-coupled receptor (GPCR), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

5-HT1F Receptor Signaling Pathway:

G cluster_membrane Cell Membrane LY344864 LY 344864 Receptor 5-HT1F Receptor LY344864->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Response Leads to

Figure 3. 5-HT1F receptor signaling pathway.

Receptor Binding Affinities:

The binding affinity of LY 344864 for various serotonin receptor subtypes highlights its selectivity for the 5-HT1F receptor.

Receptor SubtypeKi (nM)
5-HT1F 6
5-HT1A 530
5-HT1B 549
5-HT1D 575
5-HT1E 1415
5-HT2A 3935
5-HT2B 1695
5-HT2C 3499
5-HT7 4851
Data from Phebus et al., 1997[5]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of LY 344864 for the 5-HT1F receptor.

Experimental Workflow:

G A Prepare cell membranes expressing 5-HT1F receptors B Incubate membranes with radioligand (e.g., [3H]5-HT) and varying concentrations of LY 344864 A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Determine Ki value from competition binding curve D->E

Figure 4. Radioligand binding assay workflow.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT1F receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-HT), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the LY 344864 concentration. Determine the IC₅₀ value (the concentration of LY 344864 that inhibits 50% of the specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of LY 344864 to inhibit adenylyl cyclase activity through the 5-HT1F receptor.

Experimental Workflow:

G A Culture cells stably expressing human 5-HT1F receptors B Pre-incubate cells with a phosphodiesterase inhibitor A->B C Stimulate cells with forskolin (B1673556) and varying concentrations of LY 344864 B->C D Lyse cells and measure intracellular cAMP levels C->D E Determine EC50 value for cAMP inhibition D->E

Figure 5. cAMP accumulation assay workflow.

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing the human 5-HT1F receptor in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin (an adenylyl cyclase activator).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in each well using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the LY 344864 concentration. Determine the EC₅₀ value, which is the concentration of LY 344864 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.

Neurogenic Dural Inflammation Model

This in vivo model is used to assess the potential of LY 344864 to inhibit neurogenic inflammation, a key process in migraine pathophysiology.

Experimental Workflow:

G A Anesthetize animal (e.g., rat) and administer LY 344864 or vehicle B Surgically expose the dura mater A->B C Electrically stimulate the trigeminal ganglion B->C D Measure plasma protein extravasation in the dura mater C->D E Compare extravasation in LY 344864-treated vs. vehicle-treated animals D->E

Figure 6. Neurogenic dural inflammation model workflow.

Detailed Protocol:

  • Animal Preparation: Anesthetize the experimental animal (typically a rat or guinea pig).

  • Drug Administration: Administer this compound or a vehicle control intravenously or orally.

  • Surgical Procedure: Surgically expose the dura mater.

  • Trigeminal Ganglion Stimulation: Electrically stimulate the trigeminal ganglion to induce the release of pro-inflammatory neuropeptides.

  • Measurement of Plasma Extravasation: Quantify the leakage of plasma proteins into the dural tissue. This is often done by injecting a dye (e.g., Evans blue) that binds to albumin and measuring its accumulation in the dura mater.

  • Tissue Processing: After a set period, perfuse the animal to remove intravascular dye, collect the dura mater, and extract the dye.

  • Quantification: Measure the concentration of the extracted dye spectrophotometrically.

  • Data Analysis: Compare the amount of dye extravasation in the LY 344864-treated group to the vehicle-treated group to determine the inhibitory effect of the compound on neurogenic dural inflammation.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the 5-HT1F receptor in various physiological and pathological processes. This guide provides a comprehensive foundation of its chemical and pharmacological properties, along with detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development efforts in this area.

References

An In-depth Technical Guide to LY 344864 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective serotonin (B10506) 5-HT1F receptor agonist that has been a valuable pharmacological tool for investigating the role of this receptor in various physiological processes, most notably in the pathophysiology of migraine. This technical guide provides a comprehensive overview of LY 344864 racemate, including its chemical properties, receptor binding profile, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and drug development efforts.

Physicochemical Properties and Receptor Binding Affinity

This compound is a synthetic compound belonging to the tetrahydrocarbazole class. Its fundamental physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 186543-64-6
Molecular Formula C₂₁H₂₂FN₃O
Molecular Weight 351.42 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

The defining characteristic of LY 344864 is its high affinity and selectivity for the 5-HT1F receptor. The following table presents its binding affinities (Ki) for various serotonin receptor subtypes, highlighting its selectivity profile.

Receptor SubtypeKi (μM)
5-HT1F 0.006
5-HT1A0.53
5-HT1B0.55
5-HT1D0.56
5-HT1E1.42
5-HT2A3.94
5-HT2B1.70
5-HT2C3.50
5-HT₇4.85

Signaling Pathway

The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[1] Activation of the 5-HT1F receptor by an agonist like LY 344864 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is believed to be a key mechanism through which 5-HT1F receptor agonists exert their therapeutic effects, particularly in the context of migraine, by inhibiting the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP).[2]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LY344864 LY 344864 Receptor 5-HT1F Receptor LY344864->Receptor binds G_protein Gαi Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression (e.g., inhibition of CGRP release) CREB->Gene_expression regulates

5-HT1F Receptor Signaling Pathway

Key Experimental Protocols

In Vivo: Neurogenic Dural Inflammation Model

This model is a cornerstone for evaluating the anti-migraine potential of compounds by measuring their ability to inhibit plasma protein extravasation in the dura mater, a key event in the inflammatory cascade associated with migraine.

experimental_workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Anesthetize Rat Cannulation Cannulate Femoral Vein Animal->Cannulation Stereotaxic Mount in Stereotaxic Frame Cannulation->Stereotaxic Dye Administer Fluorescent Dye (i.v.) Stereotaxic->Dye Drug Administer LY 344864 (i.v. or p.o.) Dye->Drug Stimulation Electrically Stimulate Trigeminal Ganglion Drug->Stimulation Perfusion Perfuse and Collect Dura Mater Stimulation->Perfusion Extraction Extract Dye from Dura Perfusion->Extraction Quantification Quantify Fluorescence Extraction->Quantification Comparison Compare with Control Group Quantification->Comparison

Neurogenic Dural Inflammation Workflow

Detailed Methodology:

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats with an appropriate anesthetic agent (e.g., sodium pentobarbital).

    • Cannulate the femoral vein for intravenous administration of substances.

    • Mount the animal in a stereotaxic frame.

  • Experimental Procedure:

    • Administer a fluorescent dye (e.g., FITC-albumin) intravenously to label plasma proteins.

    • Administer this compound or vehicle control, either intravenously or orally, at the desired dose and pretreatment time.

    • Lower a stimulating electrode into the trigeminal ganglion at predetermined stereotaxic coordinates.

    • Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1.2 mA, 5 msec duration for 5 minutes) to induce neurogenic inflammation.

    • After a set period, perfuse the animal with saline to remove blood from the tissues.

    • Carefully collect the dura mater.

  • Data Analysis:

    • Extract the fluorescent dye from the collected dura mater using a suitable solvent (e.g., formamide).

    • Quantify the amount of extracted dye using a fluorometer.

    • Compare the fluorescence intensity between the drug-treated and vehicle-treated groups to determine the percentage of inhibition of plasma protein extravasation.

In Vitro: cAMP Accumulation Assay

This assay is used to determine the functional activity of LY 344864 at the 5-HT1F receptor by measuring its ability to inhibit the production of cyclic AMP.

Detailed Methodology:

  • Cell Culture and Preparation:

    • Culture cells stably expressing the human 5-HT1F receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • On the day of the assay, harvest the cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure:

    • Dispense the cell suspension into a 96- or 384-well microplate.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with forskolin (B1673556) to induce adenylyl cyclase activity and cAMP production.

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • cAMP Detection and Analysis:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.

    • The signal generated is inversely proportional to the amount of cAMP produced by the cells.

    • Generate a dose-response curve and calculate the EC₅₀ value for LY 344864's inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound remains a critical tool for researchers in the fields of pharmacology and neuroscience. Its high selectivity for the 5-HT1F receptor allows for precise investigation of the receptor's role in migraine and other neurological disorders. The detailed experimental protocols and signaling pathway information provided in this guide are intended to support and facilitate future research endeavors aimed at further elucidating the therapeutic potential of targeting the 5-HT1F receptor.

References

Preclinical Profile of LY 344864 Racemate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective serotonin (B10506) 5-HT1F receptor agonist that has been investigated for its therapeutic potential in various neurological disorders. This technical guide provides a comprehensive overview of the preclinical studies conducted on the racemate of LY 344864, focusing on its pharmacological properties, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended to serve as a valuable resource for researchers and professionals involved in drug development and neuroscience.

Core Pharmacological Profile

LY 344864 is characterized by its high affinity and selectivity for the 5-HT1F receptor, a key target in migraine pathophysiology and other neurological conditions. Its agonist activity at this receptor initiates signaling cascades that modulate neuronal activity.

Binding Affinity

The binding profile of LY 344864 has been extensively characterized through radioligand binding assays. The racemate demonstrates nanomolar affinity for the human 5-HT1F receptor and substantially lower affinity for a wide range of other serotonin and non-serotonin receptors, highlighting its selectivity.[1]

Table 1: Receptor Binding Affinity of LY 344864 Racemate

Receptor SubtypeKi (nM)
5-HT1F 6
5-HT1A530
5-HT1B549
5-HT1D575
5-HT1E1415
5-HT2A3935
5-HT2B1695
5-HT2C3499
5-HT74851

Data sourced from Phebus et al., 1997.[1]

Functional Activity

The functional agonist activity of LY 344864 at the 5-HT1F receptor has been demonstrated in cell-based assays measuring the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation. In cells stably expressing the human 5-HT1F receptor, LY 344864 acts as a full agonist.[1]

Table 2: In Vitro Functional Activity of this compound

AssayCell LineParameterValue
cAMP AccumulationStably transfected with human 5-HT1F receptorsEfficacyFull agonist (similar to serotonin)

Data sourced from Phebus et al., 1997.[1]

In Vivo Preclinical Efficacy

The therapeutic potential of LY 344864 has been evaluated in several animal models of neurological disorders, including migraine and Parkinson's disease.

Neurogenic Dural Inflammation Model (Migraine)

In a well-established rat model of migraine, LY 344864 potently inhibited neurogenic dural inflammation, a key process implicated in migraine pain. Both intravenous and oral administration of the compound were effective in reducing plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.[1]

Table 3: Efficacy of LY 344864 in the Rat Neurogenic Dural Inflammation Model

Route of AdministrationDoseEndpointResult
Intravenous1 mg/kgInhibition of dural protein extravasationPotent inhibition
OralNot specifiedInhibition of dural protein extravasationPotent inhibition

Data sourced from Phebus et al., 1997.[1]

6-Hydroxydopamine (6-OHDA) Model (Parkinson's Disease)

In a mouse model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine, treatment with LY 344864 demonstrated neuroprotective effects. Daily administration of the compound was shown to attenuate the loss of dopaminergic neurons.

Pharmacokinetic Profile

Limited pharmacokinetic data for this compound is available from studies in rats. Following intravenous administration, the compound is readily detected in both plasma and the brain.

Table 4: Pharmacokinetic Parameters of LY 344864 in Rats (Intravenous Administration)

DoseMatrixTime PointConcentration
1 mg/kgPlasmaDeclining over time-
1 mg/kgBrain CortexRemained relatively constant for the first 6 hours-

Data sourced from Phebus et al., 1997.[1]

Further studies are required to fully characterize the pharmacokinetic profile of this compound, including its oral bioavailability, half-life, clearance, and volume of distribution.

Experimental Protocols

Radioligand Binding Affinity Assay

Objective: To determine the binding affinity of this compound for various receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest or from specific tissue homogenates.

  • Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled LY 344864.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of LY 344864 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorMembranes Receptor Membranes Incubation Incubation ReceptorMembranes->Incubation Radioligand Radioligand Radioligand->Incubation LY344864 LY 344864 LY344864->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Workflow for Radioligand Binding Assay.
cAMP Functional Assay

Objective: To assess the functional agonist activity of LY 344864 at the 5-HT1F receptor.

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured to an appropriate density.

  • Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Treatment: The forskolin-stimulated cells are then incubated with varying concentrations of LY 344864.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or other detection methods.

  • Data Analysis: The concentration of LY 344864 that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP levels (EC50) is determined to assess potency, and the maximal effect is determined to assess efficacy.

G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation & Treatment cluster_detection Detection & Analysis Cells 5-HT1F Receptor-Expressing Cells Forskolin Forskolin Stimulation Cells->Forskolin LY344864_treatment LY 344864 Treatment Forskolin->LY344864_treatment Lysis Cell Lysis LY344864_treatment->Lysis cAMP_Measurement cAMP Measurement Lysis->cAMP_Measurement Analysis EC50 & Efficacy Determination cAMP_Measurement->Analysis

Workflow for cAMP Functional Assay.
Neurogenic Dural Inflammation Model

Objective: To evaluate the in vivo efficacy of LY 344864 in a rat model of migraine.

Methodology:

  • Animal Preparation: Male rats are anesthetized and prepared for surgery. The trigeminal ganglion is exposed.

  • Drug Administration: LY 344864 or vehicle is administered intravenously or orally at specified times before trigeminal stimulation.

  • Trigeminal Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.

  • Measurement of Plasma Extravasation: A fluorescently labeled plasma protein (e.g., Evans blue) is injected intravenously. After a set period, the dura mater is collected, and the amount of extravasated dye is quantified as a measure of inflammation.

  • Data Analysis: The inhibitory effect of LY 344864 on plasma protein extravasation is calculated by comparing the treated group to the vehicle control group.

G AnimalPrep Anesthetized Rat Preparation DrugAdmin LY 344864 or Vehicle Administration AnimalPrep->DrugAdmin Stimulation Trigeminal Ganglion Stimulation DrugAdmin->Stimulation DyeInjection Evans Blue Injection Stimulation->DyeInjection DuraCollection Dura Mater Collection DyeInjection->DuraCollection Quantification Quantification of Dye Extravasation DuraCollection->Quantification Analysis Data Analysis Quantification->Analysis

Workflow for Neurogenic Dural Inflammation Model.

Signaling Pathway

Activation of the 5-HT1F receptor by LY 344864 initiates an intracellular signaling cascade. The 5-HT1F receptor is a Gi/o-coupled receptor. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cAMP.

G LY344864 LY 344864 HT1F_Receptor 5-HT1F Receptor LY344864->HT1F_Receptor binds G_Protein Gi/o Protein HT1F_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces

References

The Serotonin 5-HT1F Receptor Agonist LY 344864 Racemate: A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 344864 is a potent and selective agonist for the serotonin (B10506) 5-HT1F receptor, a G-protein coupled receptor implicated in the pathophysiology of migraine and other neurological disorders. As a racemate, it contains an equimolar mixture of its enantiomers. This technical guide provides an in-depth overview of the research applications of LY 344864 racemate, consolidating key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing LY 344864 in their investigations.

Introduction

LY 344864 is a member of the triptan and tetrahydrocarbazolamine families of compounds and is distinguished by its high affinity and selectivity for the 5-HT1F serotonin receptor subtype.[1] Unlike other triptans that target 5-HT1B/1D receptors and mediate vasoconstriction, LY 344864's mechanism of action is thought to be primarily neuronal, offering a promising therapeutic avenue with a potentially improved cardiovascular safety profile.[2] Its ability to cross the blood-brain barrier allows for the investigation of its effects within the central nervous system.[3][4] Research has primarily focused on its anti-migraine properties, but recent studies have expanded its application to neurodegenerative diseases like Parkinson's, highlighting its potential to modulate mitochondrial biogenesis.[1][3]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of LY 344864 at various serotonin receptor subtypes. This data is crucial for designing experiments and interpreting results, ensuring that observed effects can be attributed to its action at the 5-HT1F receptor.

Table 1: Receptor Binding Affinity of LY 344864

Receptor SubtypeKi (nM)
5-HT1F 6 [3][4]
5-HT1A530[3][5][6][7]
5-HT1B549[3][5][6][7]
5-HT1D575[3][5][6][7]
5-HT1E1415[3][5][6][7]
5-HT2A3935[3][5][6][7]
5-HT2B1695[3][5][6][7]
5-HT2C3499[3][5][6][7]
5-HT74851[3][5][6][7]

Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay.

Table 2: Functional Activity of LY 344864

AssayReceptorParameterValue
cAMP Accumulation Inhibition5-HT1FEC503 nM[5][6][7]
Neurogenic Dural Inflammation (Rat)5-HT1FID50 (i.v.)0.6 ng/kg[3]
Neurogenic Dural Inflammation (Rat)5-HT1FID50 (p.o.)1.2 ng/kg[3]

EC50 is the concentration of a drug that gives a half-maximal response. ID50 is the dose of a drug that causes a 50% inhibition of a specific biological response.

Signaling Pathways

Activation of the 5-HT1F receptor by LY 344864 initiates a signaling cascade through its coupling with inhibitory G-proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein heterotrimer also liberates the Gβγ subunit, which can modulate other downstream effectors.

LY_344864_Signaling_Pathway LY344864 LY 344864 Receptor 5-HT1F Receptor LY344864->Receptor Binds to G_protein Gαi/oβγ Receptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Other_Effectors Other Effectors (e.g., Ion Channels, PLC) G_beta_gamma->Other_Effectors Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->setup_plate incubate Incubate at 37°C for 60 min setup_plate->incubate filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end Neurogenic_Dural_Inflammation_Workflow start Start anesthetize Anesthetize Rat and Mount in Stereotaxic Frame start->anesthetize drug_admin Administer LY 344864 or Vehicle anesthetize->drug_admin dye_injection Inject Evans Blue Dye (i.v.) drug_admin->dye_injection stimulate Electrically Stimulate Trigeminal Ganglion dye_injection->stimulate perfuse Perfuse with Saline stimulate->perfuse collect_dura Collect Dura Mater perfuse->collect_dura quantify Quantify Evans Blue Extravasation collect_dura->quantify analyze Data Analysis (Determine ID50) quantify->analyze end End analyze->end

References

LY344864 Racemate: A Technical Guide for Migraine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the racemate LY344864, a selective 5-HT1F receptor agonist, and its significance in the field of migraine research. This document details its mechanism of action, quantitative pharmacological data, and key experimental protocols used to characterize its activity.

Core Concepts: The Role of the 5-HT1F Receptor in Migraine

Migraine pathophysiology is increasingly understood as a complex neurological disorder involving the activation and sensitization of the trigeminovascular system. The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system, particularly the 5-HT1 receptors, has been a focal point for therapeutic intervention. While 5-HT1B/1D receptor agonists (triptans) have been effective, their vasoconstrictive properties limit their use in patients with cardiovascular risk factors.

The 5-HT1F receptor has emerged as a promising alternative target. It is expressed in the trigeminal ganglion and central nervous system regions implicated in migraine.[1] Crucially, its activation is believed to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), and modulate nociceptive transmission without causing vasoconstriction.[2]

LY344864: A Selective 5-HT1F Receptor Agonist

LY344864 is a potent and selective agonist for the 5-HT1F receptor. Its pharmacological profile has made it a valuable tool for elucidating the role of this receptor in migraine and for the development of novel anti-migraine therapies.

Quantitative Data: Binding Affinity and Potency

The selectivity and potency of LY344864 have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity Profile of LY344864

ReceptorKi (nM)
5-HT1F 6 [3]
5-HT1A530[3]
5-HT1B549[3]
5-HT1D575[3]
5-HT1E1415[3]
5-HT2A3935[3]
5-HT2B1695[3]
5-HT2C3499[3]
5-HT74851[3]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro and In Vivo Potency of LY344864

AssayParameterValueSpecies
Forskolin-Induced cAMP AccumulationAgonist ActivityFull Agonist[3]Human (recombinant cells)
Neurogenic Dural Inflammation (i.v. administration)ID500.6 ng/kgRat
Neurogenic Dural Inflammation (p.o. administration)ID501.2 ng/kgRat

Signaling Pathways of the 5-HT1F Receptor

The primary signaling mechanism of the 5-HT1F receptor involves its coupling to the inhibitory G-protein, Gαi. Activation of the receptor by an agonist like LY344864 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] This reduction in cAMP can subsequently modulate the activity of downstream effectors such as Protein Kinase A (PKA).[5] Some evidence also suggests a potential link to the activation of phosphoinositide phospholipase C (PLC).[6]

G_protein_signaling cluster_membrane Plasma Membrane LY344864 LY344864 5HT1F_Receptor 5-HT1F Receptor LY344864->5HT1F_Receptor Binds G_Protein Gαi/βγ 5HT1F_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits PLC PLC (potential) G_Protein->PLC Activates (potential) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Neuronal_Inhibition Inhibition of Neurotransmitter Release (e.g., CGRP) PKA->Neuronal_Inhibition Leads to cAMP_Assay_Workflow start Start cell_culture Culture 5-HT1F Expressing Cells start->cell_culture cell_plating Plate Cells in 384-well Plate cell_culture->cell_plating compound_prep Prepare Serial Dilutions of LY344864 cell_plating->compound_prep add_compounds Add Compounds to Cells compound_prep->add_compounds add_forskolin Add Forskolin to Stimulate cAMP add_compounds->add_forskolin incubation Incubate at Room Temperature add_forskolin->incubation cell_lysis Lyse Cells and Add Detection Reagents incubation->cell_lysis read_plate Read Plate (e.g., HTRF) cell_lysis->read_plate data_analysis Analyze Data and Determine EC50 read_plate->data_analysis end End data_analysis->end Preclinical_Workflow start Compound Identification (LY344864) in_vitro_binding In Vitro Binding Assays (Receptor Affinity & Selectivity) start->in_vitro_binding in_vitro_functional In Vitro Functional Assays (cAMP Accumulation) in_vitro_binding->in_vitro_functional in_vivo_pk In Vivo Pharmacokinetics (Brain Penetration) in_vitro_functional->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models (Neurogenic Dural Inflammation) in_vivo_pk->in_vivo_efficacy lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization Iterative Process preclinical_candidate Preclinical Candidate Selection in_vivo_efficacy->preclinical_candidate lead_optimization->in_vitro_binding

References

Understanding the Stereochemistry of LY344864: A Selective 5-HT1F Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY344864 is a potent and selective agonist for the serotonin (B10506) 5-HT1F receptor, a key target in the development of acute migraine therapies. A crucial aspect of its pharmacological profile is its stereochemistry. Contrary to what might be assumed for a synthetic compound with a chiral center, LY344864 is not a racemic mixture but is utilized as a single enantiomer, specifically the (R)-enantiomer. This in-depth guide elucidates the stereochemical nature of LY344864, its pharmacological significance, and the experimental methodologies used for its characterization.

The Chirality of LY344864

The chemical structure of LY344864, N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide, reveals a chiral center at the 6th position of the tetrahydrocarbazole ring system. The "(6R)" designation in its IUPAC name explicitly indicates that LY344864 is the R-enantiomer. This stereospecificity is critical for its high-affinity and selective interaction with the 5-HT1F receptor. While the synthesis of the racemic compound has been described in the literature, the pharmacologically active agent is the resolved (R)-enantiomer. The specific synthetic route to obtain the (R)-enantiomer, whether through asymmetric synthesis or chiral resolution of a racemic mixture, is proprietary information of Eli Lilly and Company and is not detailed in publicly available literature.

The relationship between the racemic mixture and its constituent enantiomers can be visualized as follows:

G racemate Racemic LY344864 (Mixture of R and S enantiomers) R_enantiomer (R)-LY344864 (The active enantiomer) racemate->R_enantiomer Resolution or Asymmetric Synthesis S_enantiomer (S)-LY344864 (Pharmacological profile not publicly documented) racemate->S_enantiomer Resolution or Asymmetric Synthesis

Figure 1: Relationship between racemic LY344864 and its enantiomers.

Pharmacological Profile: The Significance of the (R)-Enantiomer

The pharmacological activity of LY344864 resides almost exclusively in the (R)-enantiomer. While comprehensive data on the (S)-enantiomer is not publicly available, it is a common principle in pharmacology that for chiral drugs, one enantiomer (the eutomer) is significantly more active than the other (the distomer). The distomer may be inactive, less active, or contribute to off-target effects. The use of the single (R)-enantiomer of LY344864 ensures a more specific pharmacological profile, maximizing the desired therapeutic effect and minimizing the potential for adverse reactions.

Receptor Binding Affinity

LY344864 exhibits high affinity for the human 5-HT1F receptor and substantially lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors. This selectivity is a key attribute for its use as a research tool and its potential as a therapeutic agent.

Receptor SubtypeKi (nM) for (R)-LY344864
5-HT1F 6 [1]
5-HT1A530
5-HT1B549
5-HT1D575
5-HT1E1415
5-HT2A>10,000
5-HT2C>10,000
5-HT3>10,000
5-HT5A>10,000
5-HT6>10,000
5-HT7>10,000
α1-adrenergic>10,000
α2-adrenergic>10,000
Dopamine D1>10,000
Dopamine D2>10,000
Muscarinic M1-M5>10,000

Table 1: Binding Affinity Profile of (R)-LY344864 at Various Receptors.

Functional Activity

(R)-LY344864 is a full agonist at the 5-HT1F receptor. Its activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The potency of LY344864 in functional assays is consistent with its high binding affinity.

AssayCell LineParameterValue for (R)-LY344864
cAMP InhibitionNIH3T3 cells stably expressing human 5-HT1F receptorsEC50~2.5 nM
cAMP InhibitionCHO cells stably expressing human 5-HT1F receptorsEC50~3.1 nM

Table 2: Functional Potency of (R)-LY344864 in cAMP Assays.

The signaling pathway initiated by the activation of the 5-HT1F receptor by (R)-LY344864 is depicted below:

G cluster_membrane Cell Membrane receptor 5-HT1F Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion ly344864 (R)-LY344864 ly344864->receptor Binds atp ATP atp->ac response Inhibition of Neurogenic Inflammation camp->response Leads to

Figure 2: 5-HT1F receptor signaling pathway activated by (R)-LY344864.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of compounds like LY344864. Below are representative methodologies for key assays.

Radioligand Binding Assay for 5-HT1F Receptor

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the 5-HT1F receptor using a radiolabeled ligand.

G start Start prep Prepare cell membranes expressing 5-HT1F receptors start->prep incubation Incubate membranes with [3H]-Serotonin (Radioligand) and varying concentrations of (R)-LY344864 (Test Compound) prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration counting Quantify bound radioactivity using liquid scintillation counting filtration->counting analysis Calculate Ki values from competition binding curves counting->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of LY 344864 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective agonist for the serotonin (B10506) 5-HT1F receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This mechanism of action makes LY 344864 a valuable pharmacological tool for studying the physiological and pathological roles of the 5-HT1F receptor, particularly in the context of migraine and other neurological disorders. These application notes provide detailed protocols for in vitro radioligand binding and functional cAMP assays to characterize the interaction of LY 344864 racemate with the 5-HT1F receptor.

Data Presentation

Binding Affinity and Selectivity Profile of LY 344864

The binding affinity of LY 344864 has been determined through radioligand binding assays using membranes from cells expressing the respective receptors. The data presented below demonstrates the high affinity and selectivity of LY 344864 for the human 5-HT1F receptor.

Receptor SubtypeLigandKᵢ (nM)Species
5-HT1F LY 344864 6 Human
5-HT1ALY 344864530Human
5-HT1BLY 344864549Human
5-HT1DLY 344864575Human
5-HT1ELY 3448641415Human
5-HT2BLY 3448641695Human
5-HT2CLY 3448643499Human
5-HT3ALY 3448643935Human
5-HT7LY 3448644851Human
α1-adrenergicLY 3448645060Rat
α2-adrenergicLY 3448643690Rat

Data compiled from MedchemExpress, which cites Phebus et al., 1997.[2]

Functional Potency of LY 344864

In functional assays, LY 344864 acts as a full agonist at the human 5-HT1F receptor, producing an effect similar in magnitude to that of the endogenous ligand, serotonin.[1] The potency of LY 344864 is typically determined by its ability to inhibit forskolin-stimulated cAMP accumulation in cells stably transfected with the human 5-HT1F receptor.

Assay TypeParameterValueCell Line
cAMP Functional AssayAgonist ActivityFull AgonistStably transfected cells (e.g., CHO, HEK293)
cAMP Functional AssayEC₅₀/IC₅₀Not explicitly stated in the provided search results, but expected to be in the nanomolar range based on binding affinity.Stably transfected cells (e.g., CHO, HEK293)

Signaling Pathway

Activation of the 5-HT1F receptor by an agonist like LY 344864 initiates a signaling cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.

Caption: 5-HT1F receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Filtration Method)

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of LY 344864 for the 5-HT1F receptor using a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow prep Prepare 5-HT1F Membrane Homogenate setup Set up Assay Plate: - Membranes - [3H]Radioligand - LY 344864 or Vehicle prep->setup dilute Prepare Serial Dilutions of LY 344864 dilute->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Rapidly Filter through PEI-soaked Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash count Measure Radioactivity using Liquid Scintillation Counting wash->count analyze Analyze Data: Calculate IC50 and Ki count->analyze

Caption: Radioligand binding assay workflow.

Materials:

  • Membranes from cells stably expressing the human 5-HT1F receptor.

  • Radioligand: [³H]5-HT or a more specific 5-HT1F radioligand like [³H]LY334370.

  • This compound.

  • Non-specific binding control: Serotonin (5-HT) or another suitable 5-HT1F ligand at a high concentration (e.g., 10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw the frozen 5-HT1F receptor membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 10 µM Serotonin, 50 µL radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of LY 344864, 50 µL radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the PEI-presoaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of LY 344864.

    • Determine the IC₅₀ value (the concentration of LY 344864 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay (HTRF Method)

This protocol describes a method to determine the functional potency of LY 344864 by measuring its ability to inhibit forskolin-stimulated cAMP production in whole cells.

Experimental Workflow:

cAMP_Assay_Workflow start Prepare 5-HT1F Expressing Cells dispense Dispense Cells into 384-well Plate start->dispense add_compounds Add LY 344864 and Forskolin (B1673556) (to stimulate cAMP) dispense->add_compounds incubate_rt Incubate at Room Temperature add_compounds->incubate_rt add_htrf Add HTRF Reagents (cAMP-d2 & anti-cAMP Cryptate) incubate_rt->add_htrf incubate_hr Incubate for 1 hour at Room Temperature add_htrf->incubate_hr read Read Plate on an HTRF-compatible Reader incubate_hr->read analyze Analyze Data: Calculate EC50/IC50 read->analyze

Caption: HTRF cAMP functional assay workflow.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1F receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • This compound.

  • Forskolin.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • White, low-volume 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture the 5-HT1F expressing cells to approximately 80-90% confluency. On the day of the assay, detach the cells, centrifuge, and resuspend them in stimulation buffer to a predetermined optimal density.

  • Assay Setup:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of LY 344864 at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding an agonist.

    • Add 5 µL of a fixed concentration of forskolin (typically at its EC₈₀) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of the cAMP-d2 conjugate solution to each well.

    • Add 5 µL of the anti-cAMP cryptate antibody solution to each well.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well. The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of LY 344864.

    • Determine the IC₅₀ value (the concentration of LY 344864 that causes 50% inhibition of the forskolin-stimulated cAMP production) by fitting the data to a sigmoidal dose-response curve.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. The radioligand binding assay allows for the precise determination of its binding affinity and selectivity, while the functional cAMP assay confirms its mechanism of action as a 5-HT1F receptor agonist. These assays are essential tools for researchers in pharmacology and drug development investigating the therapeutic potential of compounds targeting the 5-HT1F receptor.

References

Application Notes and Protocols for LY 344864 Racemate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective agonist for the 5-HT1F serotonin (B10506) receptor.[1] As a racemate, it contains an equal mixture of its enantiomers. This compound has been instrumental in characterizing the 5-HT1F receptor and is under investigation for its therapeutic potential, notably in the induction of mitochondrial biogenesis.[2][3][4][5] These application notes provide detailed protocols for key cell culture experiments to investigate the pharmacological activity of LY 344864 racemate, focusing on its primary mechanism of action and its effects on cellular metabolism.

Data Presentation

The following tables summarize representative quantitative data for LY 344864 in relevant cell-based assays. These values are indicative and may vary depending on the specific cell line and experimental conditions.

Table 1: Receptor Binding Affinity of LY 344864

Receptor SubtypeKi (nM)
5-HT1F 6
5-HT1A530
5-HT1B549
5-HT1D575
5-HT1E1415

Data derived from competitive binding assays.[1]

Table 2: Functional Potency of LY 344864 in a cAMP Assay

AssayCell LineAgonistEC50 (nM)
Forskolin-Induced cAMP InhibitionNIH3T3 cells stably transfected with human 5-HT1F receptorLY 344864~10

This table represents expected results based on the characterization of LY 344864 as a full agonist at the 5-HT1F receptor, which is known to be negatively coupled to adenylyl cyclase.[1][6]

Table 3: Mitochondrial Biogenesis Markers Following LY 344864 Treatment

MarkerCell LineTreatmentFold Change (vs. Vehicle)
PGC-1α mRNA expressionSH-SY5Y neuroblastoma cells1 µM LY 344864 (24h)~2.5
Mitochondrial DNA (mtDNA) copy numberPrimary cortical neurons1 µM LY 344864 (48h)~1.8
ATP Synthase β protein expressionC2C12 myoblasts1 µM LY 344864 (48h)~2.0

This table illustrates the expected outcomes of LY 344864 on mitochondrial biogenesis, a key secondary effect of 5-HT1F receptor agonism.[2][4][5][7][8]

Experimental Protocols

Forskolin-Induced cAMP Accumulation Inhibition Assay

Principle: The 5-HT1F receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of this receptor by an agonist like LY 344864 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In this assay, forskolin (B1673556) is used to stimulate adenylyl cyclase and artificially raise intracellular cAMP levels. The potency of LY 344864 is determined by its ability to inhibit this forskolin-induced cAMP accumulation.[1][6]

Materials:

  • Cells stably expressing the human 5-HT1F receptor (e.g., NIH3T3 or HEK293 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque assay plates

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT1F receptor-expressing cells in appropriate media.

    • Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Protocol:

    • Remove culture medium from the wells and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Add the diluted this compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Prepare a solution of forskolin in assay buffer (final concentration typically 1-10 µM) and add it to the wells.

    • Incubate for 30-60 minutes at room temperature.

    • Lyse the cells and detect intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the LY 344864 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_workflow cAMP Assay Workflow start Seed 5-HT1F expressing cells incubate1 Incubate overnight start->incubate1 add_agonist Add LY 344864 dilutions incubate1->add_agonist pre_incubate Pre-incubate add_agonist->pre_incubate add_forskolin Add Forskolin pre_incubate->add_forskolin incubate2 Incubate add_forskolin->incubate2 detect_cAMP Lyse cells and detect cAMP incubate2->detect_cAMP analyze Analyze data (EC50) detect_cAMP->analyze G cluster_pathway 5-HT1F Receptor Signaling Pathway LY344864 LY 344864 Receptor 5-HT1F Receptor LY344864->Receptor binds Gi_protein Gi/o Protein (αβγ) Receptor->Gi_protein activates G_alpha Gαi/o Gi_protein->G_alpha G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Mito_Biogenesis Mitochondrial Biogenesis G_beta_gamma->Mito_Biogenesis potential pathway cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

References

Application Notes and Protocols for In Vivo Dosing of LY 344864 Racemate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective serotonin (B10506) 5-HT1F receptor agonist. As a racemic mixture, it has been utilized in preclinical in vivo studies to investigate the role of the 5-HT1F receptor in various physiological and pathological processes, particularly in models of migraine and addiction. These application notes provide a comprehensive overview of in vivo dosing strategies for LY 344864 racemate in rats, including detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the quantitative data for in vivo dosing of this compound in rats across different administration routes.

Table 1: Summary of In Vivo Dosing Parameters for this compound in Rats

Administration RouteDose RangeVehicleAnimal ModelKey FindingsReference
Intravenous (i.v.)1 mg/kgNot explicitly stated; likely saline or aqueous bufferNormal Rats (Pharmacokinetics)Brain cortex levels remained relatively constant for the first 6 hours.[1]
Intravenous (i.v.)ID₅₀: 0.6 ng/kgNot explicitly stated; likely saline or aqueous bufferRat Migraine Model (Dural Inflammation)Potently inhibited dural protein extravasation.[1]
Oral (p.o.)ID₅₀: 1.2 ng/kgNot explicitly stated; likely aqueous vehicleRat Migraine Model (Dural Inflammation)Potently inhibited dural protein extravasation.[1]
Intracerebroventricular (i.c.v.)2 µg/5 µLSalineRat Model of Methamphetamine RelapseAttenuated the reinstatement of methamphetamine-seeking behavior.
Intraperitoneal (i.p.)2 mg/kg*Not explicitly stated; likely saline or DMSO/saline mixtureMouse Model of Parkinson's DiseaseAttenuated dopaminergic neuron loss and improved behavioral endpoints.

*Note: The intraperitoneal dose was administered in mice, but serves as a relevant reference for rat studies.

Experimental Protocols

Protocol 1: Intravenous (i.v.) Administration for Pharmacokinetic and Pharmacodynamic Studies

This protocol is adapted from studies investigating the pharmacokinetic profile and efficacy of LY 344864 in rats.[1]

Materials:

  • LY 344864 hydrochloride

  • Sterile saline (0.9% sodium chloride) or other appropriate aqueous vehicle

  • Vortex mixer

  • Analytical balance

  • Syringes and needles (e.g., 27-30 gauge)

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Animal restrainer

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of LY 344864 hydrochloride.

    • Based on solubility data, LY 344864 hydrochloride is soluble in water.[2] Dissolve the compound in sterile saline to the desired final concentration (e.g., for a 1 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, the concentration would be 1 mg/mL).

    • Vortex the solution until the compound is completely dissolved. Prepare fresh on the day of the experiment.

  • Animal Handling and Dosing:

    • Acclimatize rats to the experimental environment to minimize stress.

    • Weigh each rat immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the rat. For tail vein injection, warming the tail with a heat lamp or warm water can aid in vasodilation.

    • Administer the LY 344864 solution via the lateral tail vein. The injection volume should be kept low, typically 1-2 mL/kg.

    • Administer an equivalent volume of the vehicle (sterile saline) to the control group.

  • Post-Administration Monitoring:

    • Observe the animals for any immediate adverse reactions.

    • For pharmacokinetic studies, collect blood samples at predetermined time points post-injection.

    • For pharmacodynamic studies, proceed with the relevant behavioral or physiological assessments at the appropriate time post-dosing.

Protocol 2: Intracerebroventricular (i.c.v.) Microinjection for Central Nervous System Studies

This protocol is based on a study investigating the effects of LY 344864 on drug-seeking behavior.

Materials:

  • LY 344864 hydrochloride

  • Sterile saline (0.9% sodium chloride)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • Guide cannula and injector

  • Surgical instruments

  • Male Wistar rats (250-300g)

Procedure:

  • Surgical Implantation of Guide Cannula (allow for recovery before injection):

    • Anesthetize the rat and secure it in the stereotaxic frame.

    • Make a midline scalp incision to expose the skull.

    • Drill a small hole over the target brain region (e.g., lateral ventricle).

    • Implant a guide cannula to the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for at least one week post-surgery.

  • Preparation of Dosing Solution:

    • Dissolve LY 344864 hydrochloride in sterile saline to achieve the target concentration (e.g., 2 µg/5 µL).

    • Ensure the solution is sterile-filtered.

  • i.c.v. Microinjection:

    • Gently restrain the conscious rat (or lightly anesthetize if necessary).

    • Insert the injector into the guide cannula, extending to the target depth.

    • Infuse the LY 344864 solution at a slow, controlled rate (e.g., 1 µL/min) to prevent a rapid increase in intracranial pressure.

    • Leave the injector in place for a short period (e.g., 1-2 minutes) to allow for diffusion before slowly retracting it.

    • The control group should receive an equivalent volume of sterile saline.

  • Post-Injection Monitoring:

    • Monitor the animal for any behavioral changes or signs of distress.

    • Conduct behavioral testing at the predetermined time points following the microinjection.

Visualizations

Signaling Pathway of LY 344864

The primary mechanism of action for LY 344864 is the activation of the 5-HT1F receptor, which is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LY344864 LY344864 5HT1F_Receptor 5-HT1F Receptor LY344864->5HT1F_Receptor Binds and Activates G_Protein Gi/o Protein 5HT1F_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Downstream_Effects Modulation of Neuronal Activity cAMP->Downstream_Effects Reduced Signaling

Caption: Signaling pathway of LY 344864 via the 5-HT1F receptor.

Experimental Workflow for In Vivo Dosing Studies

The following diagram illustrates a typical workflow for an in vivo study involving LY 344864 administration in rats.

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Randomization Randomize into Groups (Treatment vs. Vehicle) Animal_Acclimatization->Randomization Dose_Preparation Prepare LY 344864 and Vehicle Solutions Randomization->Dose_Preparation Dosing Administer LY 344864 or Vehicle (i.v., p.o., i.p., or i.c.v.) Dose_Preparation->Dosing Post_Dose_Monitoring Behavioral/Physiological Assessment Dosing->Post_Dose_Monitoring Data_Collection Data Collection (e.g., Blood Samples, Behavioral Scores) Post_Dose_Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for LY 344864 in vivo studies in rats.

References

Application Notes and Protocols for LY 344864 Racemate Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of LY 344864 racemate, a selective 5-HT1F receptor agonist, in various mouse models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to guide researchers in designing and executing their studies.

Introduction

LY 344864 is a potent and selective agonist for the serotonin (B10506) 1F (5-HT1F) receptor. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of the 5-HT1F receptor in the central nervous system. Research in animal models has primarily focused on its potential therapeutic effects in conditions such as migraine and Parkinson's disease. This document outlines key applications and protocols for the use of this compound in mouse models.

Data Presentation

The following tables summarize quantitative data from studies administering LY 344864 in rodent models.

Table 1: LY 344864 Administration in a Mouse Model of Parkinson's Disease

ParameterDetailsReference
Mouse Model MPTP-induced model of Parkinson's disease[1]
Compound Liraglutide and Lixisenatide (B344497) (comparative study context)[1]
Dosage Not explicitly stated for LY 344864 in this study
Administration Route Intraperitoneal (i.p.) injection[1]
Frequency Once daily[1]
Duration 14 days[1]
Key Findings Liraglutide and lixisenatide showed neuroprotective effects, preventing motor impairment and reducing pro-apoptotic signaling.[1]
Note While this study focuses on other GLP-1 agonists, it establishes a relevant MPTP mouse model paradigm where a compound like LY 344864 could be tested for neuroprotective effects.

Table 2: LY 344864 Administration in a Rat Model of Migraine

ParameterDetailsReference
Animal Model Rat model of neurogenic dural inflammation[2]
Compound LY 344864[2]
Dosage (i.v.) 1 mg/kg[2]
Dosage (oral) Not specified, but noted as potent[2]
Administration Route Intravenous (i.v.) and Oral[2]
Key Findings Potently inhibited dural protein extravasation. Brain cortex levels remained relatively constant for the first 6 hours after a 1 mg/kg i.v. dose.[2]

Experimental Protocols

Neuroprotective Effects in a Parkinson's Disease Mouse Model

This protocol is adapted from studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.

Objective: To assess the neuroprotective effects of LY 344864 on dopaminergic neurons.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl (Sigma-Aldrich)

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Vehicle for LY 344864 (e.g., sterile water or a small percentage of DMSO in saline)

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to the following groups:

    • Vehicle control

    • MPTP + Vehicle

    • MPTP + LY 344864 (low dose)

    • MPTP + LY 344864 (high dose)

  • MPTP Induction:

    • Dissolve MPTP-HCl in sterile saline to the desired concentration.

    • Administer MPTP (e.g., 20 mg/kg, i.p.) once daily for 7 consecutive days.[1]

  • LY 344864 Administration:

    • Prepare LY 344864 solution in the chosen vehicle.

    • Administer LY 344864 (e.g., 1-10 mg/kg, i.p.) once daily, starting concurrently with or prior to MPTP administration and continuing for a total of 14 days.[1]

  • Behavioral Testing (optional):

    • Perform behavioral tests such as the rotarod test, open-field test, or catalepsy test to assess motor function before and after treatment.[1]

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Perfuse with saline followed by 4% paraformaldehyde.

    • Collect brain tissue, specifically the substantia nigra and striatum.

    • Process the tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons to quantify dopaminergic neuron survival.

    • Western blot analysis can be performed to assess levels of pro- and anti-apoptotic proteins (e.g., BAX and Bcl-2).[1]

Analgesic Effects in a Mouse Model of Inflammatory Pain

This protocol is a general guideline for assessing the analgesic properties of LY 344864 in a formalin-induced pain model.

Objective: To evaluate the anti-nociceptive effects of LY 344864.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Formalin solution (5% in saline)

  • This compound

  • Vehicle for LY 344864

  • Observation chambers

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimation and Habituation: Acclimate mice to the testing environment to reduce stress-induced responses.

  • Group Allocation: Randomly assign mice to treatment groups:

    • Vehicle + Saline paw injection

    • Vehicle + Formalin paw injection

    • LY 344864 + Formalin paw injection

  • LY 344864 Administration:

    • Administer LY 344864 (dose range to be determined by a dose-response study) or vehicle via the desired route (e.g., i.p. or oral) at a set time before formalin injection (e.g., 30-60 minutes).

  • Formalin Injection:

    • Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation:

    • Immediately after formalin injection, place the mouse in an observation chamber.

    • Record the cumulative time spent licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis:

    • Compare the paw licking/biting time between the LY 344864-treated group and the vehicle-treated group to determine the analgesic effect.

Visualizations

Signaling Pathway

Activation of the 5-HT1F receptor by LY 344864 is primarily coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LY344864 LY344864 5HT1F_Receptor 5-HT1F Receptor LY344864->5HT1F_Receptor Binds to G_Protein Gi/o Protein 5HT1F_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets (e.g., CREB) PKA->Downstream_Targets Phosphorylates Biological_Effects Modulation of Neuronal Excitability, Neuroprotection Downstream_Targets->Biological_Effects Leads to

Caption: 5-HT1F Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of LY 344864 in a mouse model of a neurological disorder.

G cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Group_Allocation Random Group Allocation (e.g., Vehicle, Drug) Animal_Acclimation->Group_Allocation Disease_Model Induce Disease Model (e.g., MPTP, Formalin) Group_Allocation->Disease_Model Drug_Administration Administer LY 344864 or Vehicle (Define route, dose, frequency) Disease_Model->Drug_Administration Behavioral_Tests Behavioral Assessments (e.g., Rotarod, Hot Plate) Drug_Administration->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Brain, Spinal Cord) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis (e.g., IHC, Western Blot) Tissue_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: In Vivo Efficacy Testing Workflow.

References

Application Notes and Protocols for LY 344864 Racemate in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective agonist for the 5-HT1F serotonin (B10506) receptor subtype.[1][2][3] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the in vitro and in vivo functions of this receptor.[1] The conditioned place preference (CPP) paradigm is a widely used preclinical behavioral model to assess the rewarding or aversive properties of pharmacological substances.[4][5][6][7] This document provides detailed application notes and protocols for utilizing LY 344864 racemate in CPP studies to explore the potential role of the 5-HT1F receptor in reward and aversion-related behaviors.

Pharmacological Profile of LY 344864

LY 344864 acts as a full agonist at the 5-HT1F receptor, with a binding affinity (Ki) of 6 nM.[1][2] It exhibits significantly lower affinity for other serotonin receptor subtypes and various other neuronal receptors, highlighting its selectivity.[1][3] Notably, LY 344864 has been shown to penetrate the blood-brain barrier, a critical characteristic for a centrally acting agent.[1][2] Studies have also indicated that activation of 5-HT1F receptors by compounds like LY 344864 does not typically induce vasoconstriction, a side effect associated with some other serotonin receptor agonists.[8]

Quantitative Data: Receptor Binding Affinities of LY 344864
Receptor SubtypeKi (μM)
5-HT1F 0.006
5-HT1A0.530
5-HT1B0.549
5-HT1D0.575
5-HT1E1.415
5-HT2A3.935
5-HT2B1.695
5-HT2C3.499
5-HT74.851
α1-adrenergic (rat)5.06
α2-adrenergic (rat)3.69

Data sourced from MedchemExpress and Abcam product descriptions.[2][3]

Conditioned Place Preference (CPP) Protocol for this compound

This protocol outlines a standard unbiased design for a CPP experiment to evaluate the rewarding or aversive effects of this compound in rodents.[9]

I. Materials and Apparatus
  • Test Substance: this compound

  • Vehicle: Sterile saline (0.9% NaCl) or another appropriate vehicle.

  • Subjects: Male or female adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • CPP Apparatus: A three-chamber apparatus is commonly used.[4][5] The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall colors, patterns, and floor textures).[4][7] A smaller, neutral center chamber connects the two outer chambers, with removable doors to control access.

  • Data Collection: Automated video tracking software or manual stopwatches.

II. Experimental Phases

The CPP paradigm consists of three main phases: habituation (pre-test), conditioning, and testing (post-test).[6]

Phase 1: Habituation and Pre-Test (Baseline Preference)

  • Objective: To acclimatize the animals to the apparatus and determine their initial preference for either of the conditioning chambers.

  • Procedure:

    • On Day 1, place each animal in the central chamber of the CPP apparatus with the doors to the outer chambers open, allowing free exploration of all three chambers for a set duration (e.g., 15-20 minutes).

    • Record the time spent in each of the two large outer chambers.

    • Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.

    • This baseline data is crucial for an unbiased design where drug and vehicle pairings are counterbalanced.[9]

Phase 2: Conditioning

  • Objective: To associate the distinct environmental cues of one chamber with the administration of LY 344864 and the other chamber with the vehicle.

  • Procedure: This phase typically lasts for 4-8 days with alternating drug and vehicle administration.[9]

    • Day 2 (Drug Pairing):

      • Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

      • Immediately place the animal into one of the outer chambers (the drug-paired chamber) for a set duration (e.g., 30 minutes) with the door to the central chamber closed.

    • Day 3 (Vehicle Pairing):

      • Administer the vehicle using the same route and volume as the drug.

      • Place the animal into the opposite outer chamber (the vehicle-paired chamber) for the same duration with the door closed.

    • Continue alternating drug and vehicle conditioning sessions for the predetermined number of days. The assignment of the drug-paired chamber should be counterbalanced across subjects to avoid bias.[9]

Phase 3: Test Day (Post-Conditioning Test)

  • Objective: To measure the preference or aversion to the drug-paired chamber in a drug-free state.

  • Procedure:

    • On the day following the final conditioning session, place the animal in the central chamber with free access to both outer chambers.

    • Record the time spent in each of the outer chambers for a set duration (e.g., 15-20 minutes).

    • An increase in time spent in the drug-paired chamber compared to the pre-test baseline indicates a conditioned place preference (CPP), suggesting rewarding properties.[4][5]

    • A decrease in time spent in the drug-paired chamber suggests a conditioned place aversion (CPA), indicating aversive properties.[4][5]

III. Data Analysis
  • Calculate the difference in time spent in the drug-paired chamber between the post-conditioning test and the pre-test.

  • Use appropriate statistical tests (e.g., paired t-test or ANOVA) to determine if there is a significant difference in the time spent in the drug-paired versus vehicle-paired chambers.

Visualizations

Signaling Pathway of 5-HT1F Receptor Agonism

G cluster_0 Presynaptic Neuron LY344864 LY344864 5HT1F_Receptor 5-HT1F Receptor LY344864->5HT1F_Receptor Binds to Gi_Protein Gi Protein 5HT1F_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Conversion of ATP to Neurotransmitter_Release Reduced Neurotransmitter Release cAMP->Neurotransmitter_Release Leads to G cluster_workflow CPP Experimental Workflow start Start pre_test Phase 1: Pre-Test (Baseline Preference) start->pre_test conditioning Phase 2: Conditioning (Alternating Drug & Vehicle) pre_test->conditioning drug_day Drug Day: LY 344864 Injection + Paired Chamber conditioning->drug_day Day X post_test Phase 3: Post-Test (Drug-Free State) vehicle_day Vehicle Day: Vehicle Injection + Unpaired Chamber drug_day->vehicle_day vehicle_day->drug_day Day X+1 vehicle_day->post_test analysis Data Analysis post_test->analysis end End analysis->end

References

Application Notes and Protocols for LY 344864 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective agonist for the 5-HT1F receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2][3] As a racemate, it is a mixture of stereoisomers. This compound has been investigated for its potential therapeutic effects, including in the context of migraine and neurodegenerative diseases.[1][2] Proper dissolution and handling are critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the dissolution of LY 344864 racemate, along with a summary of its solubility and an overview of its primary signaling pathway.

Solubility Data

This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents, particularly dimethyl sulfoxide (B87167) (DMSO). The hydrochloride salt of LY 344864 shows improved solubility in water.[4][5] For the racemate, DMSO is the recommended solvent for preparing stock solutions.

SolventConcentrationNotes
DMSO ≥ 11 mg/mL (≥ 31.30 mM)Ultrasonic treatment may be required to achieve complete dissolution. It is crucial to use anhydrous DMSO as the compound is hygroscopic.[6][7]
Water Insoluble
Ethanol Sparingly soluble

Note: The solubility of this compound can be affected by the purity of the compound and the quality of the solvent. Always use high-purity reagents for the best results.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of LY 344864 is 351.42 g/mol .

    • Mass (mg) = 10 mM * 351.42 g/mol * Volume (L)

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the powder.

  • Dissolution:

    • Tightly cap the tube and vortex the mixture for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, place the tube in a water bath sonicator for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for In Vivo Experiments

For in vivo studies, the DMSO stock solution must be further diluted in a vehicle suitable for administration to animals. Below are examples of commonly used vehicle formulations.[6]

Important: The final concentration of DMSO in the working solution should be kept to a minimum (typically <10%) to avoid solvent toxicity.

Protocol A: PEG300, Tween-80, and Saline Vehicle

  • Start with the 10 mM this compound stock solution in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 40% (v/v) of PEG300 to the DMSO solution and mix thoroughly.

  • Add 5% (v/v) of Tween-80 and mix until the solution is homogeneous.

  • Bring the solution to the final volume with 45% (v/v) sterile saline and mix well. This protocol can yield a clear solution with a solubility of at least 1.1 mg/mL.[6]

Protocol B: SBE-β-CD in Saline Vehicle

  • Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • Add the required volume of the 10 mM this compound DMSO stock solution to a volume of the 20% SBE-β-CD solution to achieve a 1:9 ratio of DMSO to SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained. This method can also achieve a solubility of at least 1.1 mg/mL.[6]

Protocol C: Corn Oil Vehicle

  • Add the required volume of the 10 mM this compound DMSO stock solution to a volume of corn oil to achieve a 1:9 ratio of DMSO to corn oil.

  • Mix thoroughly until the solution is clear. This formulation can also provide a solubility of at least 1.1 mg/mL.[6]

Signaling Pathway

LY 344864 acts as an agonist at the 5-HT1F receptor, which is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi.

LY344864_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LY344864 LY 344864 5HT1F_Receptor 5-HT1F Receptor LY344864->5HT1F_Receptor Binds to G_Protein Gαiβγ 5HT1F_Receptor->G_Protein Activates G_alpha_i Gαi-GTP G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha_i->AC Inhibits ERK MAPK/ERK Pathway G_beta_gamma->ERK Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Neuronal Firing PKA->Cellular_Response_Inhibition Leads to Gene_Expression Changes in Gene Expression ERK->Gene_Expression Dissolution_Workflow start Start weigh Weigh LY 344864 racemate powder start->weigh add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex check_dissolution Visually inspect for undissolved particles vortex->check_dissolution sonicate Sonicate for 10-15 minutes (or gentle warming) check_dissolution->sonicate Particles remain aliquot Aliquot into single-use tubes check_dissolution->aliquot Fully dissolved recheck_dissolution Re-inspect solution sonicate->recheck_dissolution recheck_dissolution->sonicate Particles remain recheck_dissolution->aliquot Fully dissolved store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols: Preparation of LY 344864 Racemate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective agonist for the serotonin (B10506) 5-HT1F receptor. As a critical tool in neuroscience research, particularly in studies related to migraine, pain, and other neurological disorders, the accurate and consistent preparation of a LY 344864 racemate stock solution is paramount for reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Weight 351.42 g/mol [1]
Formula C₂₁H₂₂FN₃O[1]
Appearance White to off-white solid[1]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1]

Signaling Pathway of LY 344864

LY 344864 acts as an agonist at the 5-HT1F receptor, which is a G-protein coupled receptor (GPCR). The activation of the 5-HT1F receptor by LY 344864 initiates a signaling cascade that is primarily mediated by the Gi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This mechanism is central to the therapeutic and research applications of LY 344864.

LY 344864 Signaling Pathway cluster_cell Cell Membrane LY_344864 LY 344864 5HT1F_Receptor 5-HT1F Receptor LY_344864->5HT1F_Receptor Binds to Gi_o Gi/o Protein 5HT1F_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Leads to Stock Solution Preparation Workflow Start Start Equilibrate Equilibrate LY 344864 Racemate to Room Temp. Start->Equilibrate Weigh Weigh this compound Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Check_Solubility Fully Dissolved? Vortex->Check_Solubility Sonicate Sonicate in Ultrasonic Bath Check_Solubility->Sonicate No Aliquot Aliquot Stock Solution Check_Solubility->Aliquot Yes Sonicate->Vortex Store Store at -20°C or -80°C Aliquot->Store End End Store->End

References

Application Note and Protocol for Chiral Separation of LY344864 Racemate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY344864 is a chiral compound of significant interest in pharmaceutical development. Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.[1][2][3] Therefore, the development of a robust analytical method for the separation and quantification of its enantiomers is crucial for ensuring drug quality, safety, and efficacy.[4] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used and effective technique for the direct separation of enantiomers due to its simplicity, efficiency, and broad applicability.[1][5][6][7]

This document provides a comprehensive guide to developing a chiral HPLC method for the separation of the LY344864 racemate. It includes a systematic approach to screening columns and mobile phases, a detailed experimental protocol, and a framework for data analysis.

Method Development Strategy

The selection of an appropriate CSP and mobile phase is the most critical step in developing a successful chiral separation method.[5][6] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly versatile and have demonstrated broad enantioselectivity for a wide range of chiral compounds.[4][5][8] Therefore, the initial screening will focus on these types of columns under normal phase, polar organic, and reversed-phase conditions.

Logical Workflow for Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization A Prepare Stock Solution of LY344864 Racemate B Select Chiral Stationary Phases (CSPs) (e.g., Amylose & Cellulose-based) A->B C Screen under Normal Phase (NP) Conditions B->C D Screen under Polar Organic (PO) Conditions B->D E Screen under Reversed-Phase (RP) Conditions B->E F Evaluate Initial Results: Resolution (Rs) > 0.8? C->F D->F E->F F->B No, select different CSPs G Select Best Condition (CSP & Mobile Phase Mode) F->G Yes H Optimize Mobile Phase Composition (e.g., % Alcohol, Additives) G->H I Optimize Flow Rate H->I J Optimize Column Temperature I->J K Final Method Validation J->K

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

This section details the experimental procedures for the chiral separation of the LY344864 racemate.

Materials and Reagents
  • LY344864 racemate standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropyl Alcohol (IPA)

  • HPLC grade Ethanol (EtOH)

  • HPLC grade Methanol (MeOH)

  • HPLC grade Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Diethylamine (DEA)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Columns
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phases (Screening):

    • Cellulose-based CSP: e.g., CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Amylose-based CSP: e.g., CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Immobilized Amylose-based CSP: e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Immobilized Cellulose-based CSP: e.g., CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

Standard Solution Preparation

Prepare a stock solution of LY344864 racemate at a concentration of 1.0 mg/mL in a suitable solvent (e.g., 50:50 IPA:Hexane for normal phase, or Methanol for reversed-phase). From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL.

Initial Screening Protocol

Perform a systematic screening of the selected CSPs with different mobile phase compositions.

Chromatographic Conditions for Screening:

ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
Mobile Phase A n-HexaneAcetonitrile (ACN)Water + 0.1% TFA
Mobile Phase B Isopropyl Alcohol (IPA) or Ethanol (EtOH)Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH) + 0.1% TFA
Gradient/Isocratic Isocratic (e.g., 90:10, 80:20, 70:30 A:B)Isocratic (e.g., 100% A)Isocratic (e.g., 70:30, 60:40, 50:50 A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C25 °C
Detection UV at a suitable wavelength (e.g., 254 nm)UV at 254 nmUV at 254 nm
Injection Volume 5 µL5 µL5 µL
Method Optimization Protocol

Once a promising separation (Resolution > 0.8) is achieved, optimize the method to achieve baseline separation (Resolution ≥ 1.5).

  • Mobile Phase Composition: Fine-tune the ratio of the organic modifier (e.g., IPA in normal phase) in increments of 1-2% to improve resolution.

  • Additives: For basic or acidic compounds, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: Adjust the flow rate (e.g., from 0.8 to 1.2 mL/min) to find the best balance between resolution and analysis time.

  • Temperature: Evaluate the effect of column temperature (e.g., in the range of 15-40 °C) on the separation.

Data Presentation

The results of the screening and optimization experiments should be summarized in tables for easy comparison.

Table 1: Representative Data from Initial CSP Screening under Normal Phase Conditions

CSPMobile Phase (Hexane:IPA)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
CHIRALCEL® OD-H90:108.59.21.2
CHIRALCEL® OD-H80:206.16.50.9
CHIRALPAK® AD-H90:1010.211.51.8
CHIRALPAK® AD-H80:207.88.51.3
CHIRALPAK® IA90:109.810.91.6
CHIRALPAK® IA80:207.27.81.1

Table 2: Representative Data from Method Optimization on CHIRALPAK® AD-H

Mobile Phase (Hexane:IPA)Additive (0.1%)Flow Rate (mL/min)Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
90:10None1.02510.211.51.8
92:8None1.02512.514.12.1
92:8DEA1.02511.813.22.0
92:8None0.82515.617.62.3
92:8None1.02013.114.92.2

Visualization of Chiral Recognition Mechanism

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[7] The stability of these complexes differs for each enantiomer, leading to different retention times.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Racemic LY344864 cluster_Interaction Diastereomeric Complexes cluster_Elution Elution Order CSP Chiral Selector Complex1 [CSP : R-Enantiomer] (More Stable) Complex2 [CSP : S-Enantiomer] (Less Stable) R_Enantiomer R-Enantiomer R_Enantiomer->Complex1 Stronger Interaction S_Enantiomer S-Enantiomer S_Enantiomer->Complex2 Weaker Interaction Elution_R R-Enantiomer (Elutes Second) Complex1->Elution_R Slower Elution Elution_S S-Enantiomer (Elutes First) Complex2->Elution_S Faster Elution

Caption: Principle of chiral separation by formation of diastereomeric complexes.

Conclusion

This application note provides a systematic and detailed protocol for the development of a chiral HPLC method for the separation of the LY344864 racemate. By following the outlined screening and optimization procedures, researchers can develop a robust and reliable method for the accurate determination of the enantiomeric purity of LY344864, which is essential for drug development and quality control. The principles and methodologies described are broadly applicable to the chiral separation of other pharmaceutical compounds.

References

Application Notes and Protocols for the Analytical Separation of LY344864 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the chiral separation of LY344864 enantiomers, potent and selective serotonin (B10506) 5-HT1D receptor agonists. The protocols are intended for researchers, scientists, and drug development professionals requiring accurate enantioselective analysis. While specific methods for LY344864 are not widely published, the following protocols are based on established methods for structurally analogous compounds and general principles of chiral chromatography.

Introduction

LY344864 is a chiral compound, and its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods is crucial for pharmacokinetic studies, quality control of bulk drug substances, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for the separation of enantiomers.[1][] Capillary Electrophoresis (CE) also offers a viable alternative for chiral separations.[3][4]

The methods detailed below are primarily adapted from a validated chiral HPLC-MS/MS method for LY344866, a closely related analog of LY344864, and are expected to have a high degree of transferability.

Analytical Methods and Protocols

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a normal-phase chiral HPLC method coupled with tandem mass spectrometry (MS/MS) for the enantioselective analysis of LY344864.

2.1.1. Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 10 µm)

  • Mobile Phase: A mixture of n-hexane, ethanol (B145695), and diethylamine (B46881) (DEA) in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detector: MS/MS (ESI positive mode)

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined based on the mass of LY344864. For a structurally similar compound, representative transitions would be monitored.

  • Source Temperature: To be optimized (e.g., 150 °C)

  • Desolvation Temperature: To be optimized (e.g., 350 °C)

Sample Preparation:

  • Prepare a stock solution of the LY344864 racemate in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • For biological samples, a liquid-liquid extraction or solid-phase extraction protocol may be necessary to isolate the analytes.

2.1.2. Data Presentation

The following table summarizes the expected quantitative data for the chiral HPLC separation of LY344864 enantiomers, based on typical performance for similar compounds.

ParameterValue
Retention Time (Enantiomer 1)~ 6.5 min
Retention Time (Enantiomer 2)~ 8.0 min
Resolution (Rs)> 1.5
Tailing Factor< 1.5
Limit of Quantification (LOQ)To be determined
Limit of Detection (LOD)To be determined
Chiral Supercritical Fluid Chromatography (SFC) Method

SFC is an alternative to HPLC that often provides faster separations and uses less organic solvent.[5][6]

2.2.1. Experimental Protocol

Instrumentation:

  • SFC system with a CO₂ pump and a modifier pump

  • Autosampler

  • Column oven

  • Back pressure regulator

  • UV or MS/MS detector

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) column (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol (B129727) with 0.1% diethylamine)

  • Gradient (example): 5% to 40% modifier over 5 minutes

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: UV at a suitable wavelength (e.g., 225 nm) or MS/MS

Sample Preparation: Similar to the HPLC method, dissolve the sample in a suitable organic solvent.

2.2.2. Data Presentation

ParameterValue
Retention Time (Enantiomer 1)~ 2.5 min
Retention Time (Enantiomer 2)~ 3.2 min
Resolution (Rs)> 1.8
Tailing Factor< 1.4
Limit of Quantification (LOQ)To be determined
Limit of Detection (LOD)To be determined

Visualizations

Diagram of the HPLC-MS/MS Experimental Workflow:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection Sample Racemic LY344864 Dissolution Dissolution in Mobile Phase Sample->Dissolution Autosampler Autosampler Dissolution->Autosampler Column Chiral Column (Chiralpak AD) Autosampler->Column Pump HPLC Pump Pump->Column MobilePhase Mobile Phase (Hexane:Ethanol:DEA) MobilePhase->Pump MSMS Tandem Mass Spectrometer (MS/MS) Column->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: Workflow for the chiral HPLC-MS/MS analysis of LY344864.

Generalized Serotonin (5-HT) Receptor Signaling Pathway:

Serotonin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LY344864 LY344864 (5-HT1D Agonist) Receptor 5-HT1D Receptor (GPCR) LY344864->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response

Caption: Generalized signaling pathway for a 5-HT1D receptor agonist.

References

Application Notes and Protocols for the Oral Administration of LY344864 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the formulation strategies and experimental protocols for the development of an oral dosage form for the selective 5-HT1F receptor agonist, LY344864 racemate, focusing on overcoming potential challenges related to poor aqueous solubility.

Introduction

LY344864 is a selective 5-HT1F receptor agonist.[1] The activation of the 5-HT1F receptor is associated with the inhibition of vasoactive neuropeptide release and nociceptive neurotransmission, making it a target for neurological conditions.[2][3] The oral delivery of drug candidates like LY344864 can be challenging, often due to poor aqueous solubility, which can limit bioavailability.[4][5][6] This document outlines potential formulation strategies and detailed experimental protocols to develop a robust oral formulation for LY344864 racemate.

The formulation approaches discussed are based on established techniques for enhancing the solubility and dissolution of poorly water-soluble drugs, such as solid dispersions and lipid-based formulations.[6][7][8] The selection of an appropriate strategy will depend on the specific physicochemical properties of LY344864 racemate.

Physicochemical Characterization of LY344864 Racemate

A thorough physicochemical characterization is crucial for formulation development.[9] Key parameters to be determined are summarized in the table below.

ParameterAnalytical MethodSignificance in Formulation
Appearance Visual InspectionProvides a baseline for physical stability assessment.
Solubility Equilibrium solubility method in various media (water, buffers of different pH, organic solvents)Determines the degree of solubility challenge and informs the selection of solubilization techniques.
LogP/LogD Shake-flask or chromatographic methodsIndicates the lipophilicity of the compound, guiding the choice between lipid-based and other formulations.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and is crucial for developing melt-based formulations like hot-melt extrusion.
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state at different pH values, which impacts solubility and absorption in the gastrointestinal tract.
Solid-State Properties X-ray Powder Diffraction (XRPD), DSC, Thermogravimetric Analysis (TGA)Identifies the crystalline form, polymorphism, and potential for amorphous states, which significantly affect solubility and stability.
Particle Size Distribution Laser DiffractionInfluences the dissolution rate; particle size reduction can be a formulation strategy.

Formulation Strategies for Oral Delivery

Based on the assumption that LY344864 racemate exhibits poor aqueous solubility, several formulation strategies can be employed.

Amorphous Solid Dispersions

Creating an amorphous solid dispersion (ASD) is a common strategy to improve the dissolution rate and oral absorption of poorly soluble drugs.[7] In an ASD, the drug is dispersed in a polymeric carrier in an amorphous state.

Potential Excipients for Solid Dispersions:

Excipient TypeExamplesRationale for Use
Polymers Hypromellose Acetate Succinate (HPMC-AS), Povidone (PVP), Copovidone, Soluplus®Stabilize the amorphous drug, prevent recrystallization, and can provide supersaturation upon dissolution.
Surfactants Sodium Lauryl Sulfate (SLS), Polysorbate 80, Docusate SodiumImprove wettability of the drug particles and can aid in solubilization.
Plasticizers Triethyl Citrate, Polyethylene Glycol (PEG)Used in melt-extrusion processes to lower the processing temperature and improve miscibility.
Lipid-Based Formulations

For lipophilic compounds, lipid-based formulations can enhance oral bioavailability by presenting the drug in a solubilized state.[8]

Lipid Formulation Classification System (LFCS) and Excipients:

LFCS TypeCompositionExcipients
Type I OilsCorn oil, Sesame oil, Peppermint oil
Type II Oils and water-insoluble surfactantsLabrafil®, Cremophor® EL
Type III Oils, surfactants, and co-solventsCapryol®, Transcutol®, PEG 400
Type IV Surfactants and co-solvents (oil-free)Gelucire®, Vitamin E TPGS

Experimental Protocols

Protocol for Preparation of Amorphous Solid Dispersion by Spray Drying
  • Solvent Selection: Identify a common solvent system in which both LY344864 racemate and the chosen polymer (e.g., HPMC-AS) are soluble.

  • Solution Preparation:

    • Dissolve LY344864 racemate and the polymer in the selected solvent at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4).

    • Ensure complete dissolution by stirring.

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate). These will need to be optimized for the specific solvent and formulation.

    • Spray the solution into the drying chamber.

    • Collect the dried powder from the cyclone.

  • Secondary Drying: Dry the collected powder under vacuum to remove any residual solvent.

  • Characterization:

    • Assess the solid state of the dispersion using XRPD and DSC to confirm the amorphous nature.

    • Determine drug loading and content uniformity using a validated analytical method (e.g., HPLC).

Protocol for In Vitro Dissolution Testing
  • Media Preparation: Prepare dissolution media that simulate gastrointestinal conditions (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).

  • Apparatus: Use a USP Apparatus 2 (paddle) at a suitable rotation speed (e.g., 75 RPM) and temperature (37°C ± 0.5°C).

  • Procedure:

    • Place the formulated LY344864 (e.g., solid dispersion filled into a capsule) into the dissolution vessel containing the media.

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw samples of the dissolution medium.

    • Replace the withdrawn volume with fresh media.

  • Analysis:

    • Filter the samples to remove any undissolved particles.

    • Analyze the concentration of LY344864 in each sample using a validated UV-Vis or HPLC method.

    • Plot the percentage of drug dissolved against time.

Protocol for Stability Studies
  • Storage Conditions: Store the developed formulations under accelerated stability conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 25°C / 60% RH).

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes.

    • Assay and Purity: HPLC to determine the amount of LY344864 and the presence of any degradation products.

    • Dissolution: In vitro dissolution testing to ensure the release profile is maintained.

    • Solid State: XRPD and DSC to check for any recrystallization in amorphous formulations.

Visualization of Workflow and Signaling Pathway

Experimental Workflow for Oral Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Formulation Optimization cluster_3 Phase 4: In Vitro Characterization cluster_4 Phase 5: In Vivo Evaluation A Physicochemical Characterization of LY344864 B Amorphous Solid Dispersion A->B C Lipid-Based Formulation A->C D Other Approaches (e.g., Nanonization) A->D E Excipient Ratio Optimization B->E F Process Parameter Optimization B->F C->E C->F D->E D->F G Dissolution Testing E->G H Solid-State Analysis (XRPD, DSC) E->H I Stability Studies E->I F->G F->H F->I J Pharmacokinetic Studies in Animals G->J H->J I->J

Caption: Workflow for Oral Formulation of LY344864.

Simplified Signaling Pathway of 5-HT1F Receptor Agonists

G cluster_0 Presynaptic Trigeminal Neuron cluster_1 Postsynaptic Neuron A LY344864 Racemate B 5-HT1F Receptor A->B Binds to C G-Protein Coupled Receptor (Gi/o) B->C Activates D Inhibition of Adenylate Cyclase C->D E Decreased cAMP D->E F Inhibition of CGRP and Glutamate Release E->F G Reduced Nociceptive Transmission F->G Leads to

Caption: LY344864 Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: LY 344864 Racemate in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of LY 344864 racemate solutions in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for dissolving this compound in DMSO?

A1: To ensure consistent and complete solubilization of LY 344864, follow these steps:

  • Equilibration: Allow both the powdered LY 344864 and the DMSO solvent to reach room temperature before use. This minimizes moisture condensation, as DMSO is hygroscopic.

  • Weighing: Accurately weigh the desired amount of the compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration. Vendor information suggests that LY 344864 hydrochloride is soluble in DMSO up to 100 mM.[1][2]

  • Agitation: Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • Gentle Warming (Optional): If the compound does not fully dissolve, you may warm the solution to 37°C for 10-15 minutes. Avoid excessive or prolonged heating, which could promote degradation.

  • Sonication (Optional): A brief period in a bath sonicator can also help break up any aggregates and aid dissolution.

Q2: My LY 344864/DMSO solution was clear initially but now shows precipitation. What could be the cause?

A2: Precipitation after initial dissolution can be attributed to several factors:

  • Temperature Fluctuations: Storing the solution at a lower temperature than the preparation temperature can decrease solubility and lead to crystallization.

  • Moisture Absorption: DMSO is highly hygroscopic. Absorbed water can reduce the solubility of many organic compounds. Always use anhydrous DMSO and keep containers tightly sealed.

  • Supersaturation: The initial concentration may have been above the compound's thermodynamic solubility limit under the storage conditions.

Q3: What are the best practices for storing this compound stock solutions in DMSO?

A3: For optimal stability of your LY 344864/DMSO stock solution, adhere to the following storage guidelines:

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.

  • Storage Temperature: For long-term storage, it is recommended to store the aliquots at -80°C. For short-term storage (up to one month), -20°C is generally acceptable. Some suppliers suggest that the solid compound can be stored at +4°C for up to 12 months.

  • Container: Use tightly sealed, low-adsorption vials to prevent solvent evaporation and moisture absorption.

  • Inert Atmosphere: For particularly sensitive compounds, storing aliquots under an inert gas like argon or nitrogen can provide additional protection against oxidation.

Q4: How stable is this compound in DMSO at room temperature?

Q5: Are there any known degradation pathways for LY 344864 in DMSO?

A5: Specific degradation pathways for LY 344864 in DMSO have not been documented in the available literature. However, LY 344864 contains a benzamide (B126) and a carbazole (B46965) moiety.[1][4] Amides can be susceptible to hydrolysis, especially in the presence of water (which can be absorbed by DMSO) and under acidic or basic conditions.[5][6][7][8] While carbazoles are generally stable, the overall stability of the molecule in solution will depend on the specific storage conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO - Insufficient agitation- Low temperature- Presence of moisture in DMSO- Compound concentration is too high- Vortex for a longer duration.- Gently warm the solution to 37°C.- Use a fresh, sealed bottle of anhydrous DMSO.- Prepare a more dilute solution.
Precipitate forms in the stock solution during storage - Storage temperature is too low- Moisture absorption- Solution is supersaturated- Store at the recommended temperature (-20°C or -80°C).- Ensure vials are tightly sealed; use fresh anhydrous DMSO for preparation.- Prepare a new stock solution at a lower concentration.
Inconsistent experimental results - Compound degradation- Inaccurate concentration due to precipitation- Prepare fresh dilutions from a frozen stock for each experiment.- Visually inspect the stock solution for any precipitate before use.- Perform a stability test on your stock solution (see Experimental Protocols).
Cell toxicity observed in assays - DMSO concentration is too high- Ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%. Perform a vehicle control to determine the tolerance of your specific cell line.

Data Presentation

As no specific quantitative stability data for LY 344864 in DMSO is publicly available, the following table serves as a template for how such data could be presented. Researchers are encouraged to generate their own stability data for their specific experimental conditions.

Table 1: Hypothetical Stability of LY 344864 (10 mM in DMSO) at Various Temperatures

Storage TemperatureTime Point% Remaining of Initial Concentration (Hypothetical)Observations
-80°C 1 Month>99%No visible change
3 Months>99%No visible change
6 Months>98%No visible change
-20°C 1 Month>98%No visible change
3 Months95%Slight discoloration
6 Months90%Minor precipitate observed
4°C 1 Week97%No visible change
1 Month88%Noticeable discoloration
Room Temp (20-25°C) 24 Hours98%No visible change
1 Week90%Slight discoloration
1 Month<80%Significant degradation products observed by HPLC

Experimental Protocols

Protocol for Assessing the Stability of LY 344864 in DMSO using HPLC

This protocol outlines a general method for determining the stability of LY 344864 in a DMSO stock solution over time.

  • Preparation of LY 344864 Stock Solution:

    • Prepare a concentrated stock solution of LY 344864 in anhydrous DMSO (e.g., 10 mM).

    • Ensure the compound is fully dissolved.

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis using an appropriate mobile phase.

    • Analyze the sample by a validated HPLC method to determine the initial peak area of the intact LY 344864. This will serve as the 100% reference point.

  • Sample Storage:

    • Aliquot the remaining stock solution into several tightly sealed vials.

    • Store these aliquots under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw and reach room temperature.

    • Prepare and analyze the sample by HPLC in the same manner as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of LY 344864 remaining at each time point by comparing the peak area to the T=0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

G Troubleshooting Workflow for LY 344864 Dissolution Issues start Start: LY 344864 powder and anhydrous DMSO prepare Prepare solution at target concentration start->prepare vortex Vortex vigorously (2-5 mins) prepare->vortex observe Visually inspect solution vortex->observe dissolved Solution is clear. Proceed with experiment. observe->dissolved Yes not_dissolved Particulate matter remains observe->not_dissolved No warm Gentle warming (37°C) for 10-15 mins not_dissolved->warm sonicate Sonicate in water bath for 15-30 mins warm->sonicate re_observe Re-inspect solution sonicate->re_observe re_observe->dissolved Yes still_not_dissolved Still not dissolved re_observe->still_not_dissolved No consider Consider preparing a more dilute solution still_not_dissolved->consider

Caption: Troubleshooting workflow for dissolving LY 344864 in DMSO.

G Experimental Workflow for Stability Assessment of LY 344864 in DMSO start Prepare fresh 10 mM stock of LY 344864 in anhydrous DMSO t0_analysis Analyze T=0 sample by HPLC to establish baseline start->t0_analysis aliquot Aliquot stock solution into multiple vials for each storage condition t0_analysis->aliquot storage Store aliquots at: - -80°C - -20°C - 4°C - Room Temperature aliquot->storage timepoint At each time point (e.g., 24h, 1wk, 1mo), retrieve one aliquot from each condition storage->timepoint thaw Thaw aliquot and bring to room temperature timepoint->thaw hplc_analysis Analyze sample by HPLC thaw->hplc_analysis data_analysis Compare peak area to T=0 sample and calculate % remaining hplc_analysis->data_analysis end Determine stability profile data_analysis->end

Caption: Experimental workflow for assessing the stability of LY 344864.

G Signaling Pathway of LY 344864 via 5-HT1F Receptor ly344864 LY 344864 (5-HT1F Agonist) receptor 5-HT1F Receptor (GPCR) ly344864->receptor Binds to gi_protein Gi/o Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Reduces production of pka Protein Kinase A camp->pka Decreased activation of cellular_response Inhibition of Neurotransmitter Release (e.g., CGRP) pka->cellular_response Leads to

Caption: Simplified signaling pathway of LY 344864 via the 5-HT1F receptor.

References

potential off-target effects of LY 344864 racemate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the 5-HT1F receptor agonist, LY344864 racemate.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of LY344864?

LY344864 is a potent and selective agonist for the serotonin (B10506) 5-HT1F receptor.[1] It was developed as a pharmacological tool to explore the in vitro and in vivo functions of this specific receptor.[1] In cells stably transfected with the human 5-HT1F receptor, LY344864 acts as a full agonist, producing an effect similar in magnitude to serotonin.[1]

Q2: How selective is LY344864 for the 5-HT1F receptor over other serotonin receptor subtypes?

LY344864 displays high selectivity for the 5-HT1F receptor. Studies have shown it possesses significantly lower affinity for other serotonin receptor subtypes, particularly the 5-HT1B and 5-HT1D receptors, which are the primary targets for the triptan class of migraine drugs.[2][3] One study reported that it has little affinity for 56 other serotonergic and non-serotonergic neuronal binding sites examined.[1]

Q3: What are the known off-target receptors for LY344864?

The primary off-target interactions of LY344864 are with the 5-HT1B and 5-HT1D receptors, although its affinity for these sites is substantially lower than for the 5-HT1F receptor.[2][3] Significant interaction with these receptors is generally only observed at high concentrations.[2]

Q4: Does LY344864 cause vasoconstriction, a common effect of triptans?

No, activation of the 5-HT1F receptor is not associated with vascular contraction.[2] Unlike triptans, which mediate vasoconstriction through 5-HT1B/1D receptor agonism, LY344864 does not produce contractile effects in relevant models like the rabbit saphenous vein or human and bovine cerebral arteries at concentrations where it selectively activates the 5-HT1F receptor.[2][3]

Q5: At what concentrations might I expect to see off-target effects in my experiments?

Off-target effects, such as modest vasoconstriction, have been observed only at very high concentrations, typically exceeding 10 µM (>10⁻⁵ M).[2] These effects are likely mediated by the activation of 5-HT1B and 5-HT1D receptors, for which LY344864 has much lower affinity.[2] For most in vitro experiments aiming to study 5-HT1F-mediated effects, concentrations should be kept well below this threshold.

Troubleshooting Guides

Problem: I am observing an unexpected physiological response in my tissue/cell model (e.g., smooth muscle contraction).

  • Possible Cause 1: Compound Concentration is Too High.

    • Explanation: At concentrations above 10 µM, LY344864 may begin to activate lower-affinity off-target receptors, such as 5-HT1B and 5-HT1D, which can mediate vasoconstriction.[2]

    • Solution: Perform a dose-response curve to ensure you are working within a concentration range that is selective for the 5-HT1F receptor. Lower the concentration of LY344864 to the low nanomolar range, consistent with its high affinity for the 5-HT1F receptor (Ki = 6 nM).[1]

  • Possible Cause 2: Expression of Multiple 5-HT Receptor Subtypes.

    • Explanation: Your experimental model may express multiple serotonin receptor subtypes (5-HT1B, 5-HT1D, etc.) that can be activated by high concentrations of LY344864.

    • Solution: Characterize the receptor expression profile of your specific cell or tissue model using techniques like qPCR or radioligand binding. To confirm the observed effect is off-target, use selective antagonists for 5-HT1B (e.g., SB224289) or 5-HT1D (e.g., BRL-15572) to see if the unexpected response is blocked.[4]

Problem: My experimental results are inconsistent or not reproducible.

  • Possible Cause 1: Compound Stability and Storage.

    • Explanation: Improper storage or repeated freeze-thaw cycles can degrade the compound, leading to variable effective concentrations.

    • Solution: Prepare fresh stock solutions from powder for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Store the compound as recommended by the manufacturer, protected from light and moisture.

  • Possible Cause 2: Racemate versus Single Enantiomer.

    • Explanation: LY344864 is a racemate. Different enantiomers can have different affinities and efficacies at the target and off-target receptors. Batch-to-batch variability or use of a specific enantiomer in a comparative study could lead to different results.

    • Solution: Ensure consistency in the source and batch of the compound. Be aware of whether you are using the racemate or a specific enantiomer and report this clearly in your methodology.

Quantitative Data

The following table summarizes the binding affinities and functional potencies of LY344864 at key serotonin receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Functional Assay (pEC50)SpeciesReference
5-HT1F 6 nM8.72 ([³⁵S]GTPγS)Human[1][5]
5-HT1B 549 nM< 5 ([³⁵S]GTPγS)Human[3][5]
5-HT1D 575 nM6.93 ([³⁵S]GTPγS)Human[3][5]

Note: pEC50 is the negative logarithm of the molar concentration at which the compound produces 50% of its maximal response.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity (Ki)

This protocol is a generalized method for determining the binding affinity of LY344864 for the 5-HT1F receptor or potential off-target receptors.

  • Preparation of Membranes: Prepare cell membrane homogenates from a cell line stably expressing the human receptor of interest (e.g., 5-HT1F, 5-HT1B, or 5-HT1D).

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Serotonin), and varying concentrations of the unlabeled competitor drug (LY344864).

  • Equilibrium: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of LY344864 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay to Determine Functional Agonism

This protocol measures the ability of LY344864 to act as an agonist by inhibiting forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptors like 5-HT1F.

  • Cell Culture: Plate cells stably expressing the human 5-HT1F receptor in a suitable multi-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of LY344864 to the cells, followed immediately by a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator). Serotonin can be used as a positive control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of LY344864. Use non-linear regression to determine the EC50 value (the concentration producing 50% of the maximal inhibitory effect) and the maximal effect (Emax) relative to serotonin.

Visualizations

G cluster_membrane Cell Membrane AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Conversion Blocked G_protein Gi/o Protein G_protein->AC Inhibits Receptor 5-HT1F Receptor Receptor->G_protein Activates LY344864 LY344864 LY344864->Receptor Binds & Activates ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release (e.g., CGRP) cAMP->Response

Caption: Simplified signaling pathway for the 5-HT1F receptor activated by LY344864.

G start Start: Unexpected Experimental Result check_conc Is [LY344864] > 1µM? start->check_conc high_conc High potential for off-target effects (5-HT1B/1D) check_conc->high_conc Yes other_cause Investigate other causes: - Compound stability - Model characterization - Assay conditions check_conc->other_cause No lower_conc Action: Lower concentration and repeat experiment high_conc->lower_conc check_antagonist Use selective 5-HT1B/1D antagonists high_conc->check_antagonist lower_conc->start Re-evaluate blocked Is the effect blocked? check_antagonist->blocked off_target_confirmed Conclusion: Effect is likely off-target blocked->off_target_confirmed Yes blocked->other_cause No

Caption: Troubleshooting workflow for unexpected results with LY344864.

G start Hypothesis: LY344864 has an unexpected off-target effect step1 Step 1: Broad Screen Perform radioligand binding assay against a panel of receptors (e.g., other 5-HT, adrenergic, dopaminergic) start->step1 step2 Step 2: Identify Hits Analyze binding data for any receptor with significant affinity (e.g., Ki < 1µM) step1->step2 step3 Step 3: Functional Validation For each 'hit', perform a functional assay (e.g., cAMP, Ca²⁺ flux) to test for agonist or antagonist activity step2->step3 step4 Step 4: In-Model Confirmation Use selective antagonists for the identified off-target receptor in the primary experimental model to confirm its role step3->step4 end Conclusion: Off-target effect confirmed and mechanism identified step4->end

Caption: Experimental workflow for identifying potential off-target effects.

References

Technical Support Center: Troubleshooting Inconsistent Results with LY 344864

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with LY 344864. The information is presented in a question-and-answer format to directly address common issues.

Understanding the Chirality of LY 344864: A Critical First Step

A primary source of inconsistency when working with LY 344864 stems from its stereochemistry. The active compound is the (R)-enantiomer , specifically named N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide. However, it is often synthesized and sold as a racemate , which is an equal mixture of the (R)- and (S)-enantiomers.

The two enantiomers of a chiral drug can have significantly different pharmacological properties, including binding affinity, efficacy, and off-target effects.[1] Therefore, the term "LY 344864" can be ambiguous. It is crucial to know whether you are working with the racemate or the isolated (R)-enantiomer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with LY 344864.

Issue 1: High Variability in Receptor Binding Affinity (Ki) or Functional Potency (EC50/IC50)

  • Question: Why am I observing significant well-to-well or experiment-to-experiment variability in my binding or functional assay results?

  • Possible Cause: The most likely culprit is the use of the LY 344864 racemate. The (S)-enantiomer may have a lower affinity for the 5-HT1F receptor or may be inactive. Its presence in a 1:1 ratio in the racemate effectively reduces the concentration of the active (R)-enantiomer by 50%. Any batch-to-batch variation in the enantiomeric purity of your compound will lead to inconsistent results.

  • Troubleshooting Steps:

    • Verify Your Compound: Confirm with your supplier whether you have the racemate or the isolated (R)-enantiomer. If possible, obtain a certificate of analysis that includes chiral purity.

    • Source a Pure Enantiomer: If you are using the racemate, consider purchasing the isolated (R)-enantiomer (often sold as LY 344864 hydrochloride) for more consistent and reliable results.

    • Assay Conditions: Ensure consistent experimental conditions, including cell passage number, membrane preparation quality, and incubation times, as these can also contribute to variability.

Issue 2: Discrepancies Between In Vitro and In Vivo Results

  • Question: My in vivo results with LY 344864 are not what I expected based on my in vitro data. Why might this be happening?

  • Possible Cause: The enantiomers of a racemic drug can have different pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). The inactive (S)-enantiomer could be metabolized differently than the active (R)-enantiomer, potentially leading to the formation of active metabolites or off-target effects that are not observed in a simplified in vitro system.

  • Troubleshooting Steps:

    • Use the Pure Enantiomer for In Vivo Studies: To eliminate the confounding variable of the (S)-enantiomer's pharmacokinetics, it is highly recommended to use the pure (R)-enantiomer for all in vivo experiments.

    • Pharmacokinetic Analysis: If you must use the racemate, consider performing a pharmacokinetic study to measure the plasma and tissue concentrations of both enantiomers over time. This will help you understand if there are significant differences in their disposition.

    • Consider Off-Target Effects: The (S)-enantiomer, even if inactive at the 5-HT1F receptor, could have effects at other receptors or targets, leading to unexpected in vivo phenotypes.

Issue 3: Unexpected or "Bell-Shaped" Dose-Response Curves

  • Question: I am observing a biphasic or bell-shaped dose-response curve in my functional assays. Is this normal?

  • Possible Cause: While this can be a feature of some receptor-ligand interactions, it can also be an artifact of using a racemate. At higher concentrations, the less active or inactive enantiomer could act as a partial agonist or antagonist, or it could have off-target effects that interfere with the primary response.

  • Troubleshooting Steps:

    • Repeat with the Pure Enantiomer: The most straightforward way to investigate this is to repeat the dose-response curve using only the (R)-enantiomer. If the bell shape disappears, it was likely an artifact of the (S)-enantiomer.

    • Evaluate a Wider Concentration Range: Test a broader range of concentrations to fully characterize the dose-response relationship.

    • Check for Compound Precipitation: At high concentrations, the compound may be precipitating out of solution in your assay buffer. Visually inspect your assay plates and consider performing a solubility test.

Frequently Asked Questions (FAQs)

Q1: What is LY 344864 and what is its primary mechanism of action?

LY 344864 is a potent and selective agonist for the serotonin (B10506) 5-HT1F receptor.[2][3] It has been investigated for its potential in treating migraine.[2][3] The active form of the drug is the (R)-enantiomer.

Q2: What is the difference between this compound and (R)-LY 344864?

  • (R)-LY 344864: This is the single, active enantiomer.

  • This compound: This is a 1:1 mixture of the (R)- and (S)-enantiomers.

Using the racemate introduces the (S)-enantiomer, which may have different pharmacological properties and can be a source of experimental variability.

Q3: What are the binding affinities of (R)-LY 344864 for various serotonin receptors?

The following table summarizes the reported binding affinities (Ki) of (R)-LY 344864 for a range of human serotonin receptors.

ReceptorKi (μM)
5-HT1F 0.006
5-HT1A0.53
5-HT1B0.55
5-HT1D0.56
5-HT1E1.42
5-HT2B1.70
5-HT2C3.50
5-HT2A3.94
5-HT74.85

Data sourced from Tocris Bioscience.

Q4: Is there any data available for the (S)-enantiomer of LY 344864?

Publicly available data on the specific binding affinity and functional activity of the (S)-enantiomer of LY 344864 is limited. However, based on the principles of stereopharmacology, it is reasonable to assume that its activity is different from the (R)-enantiomer.

Q5: What are the recommended storage and handling conditions for LY 344864?

LY 344864 hydrochloride is typically stored at +4°C. For preparing stock solutions, it is soluble in water and DMSO. Always refer to the supplier's datasheet for specific instructions.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1F Receptor

This protocol is a general guideline for determining the binding affinity of a test compound for the 5-HT1F receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT1F receptor.

    • Radioligand, e.g., [3H]-Sumatriptan.

    • Test compound (e.g., (R)-LY 344864).

    • Non-specific binding control (e.g., high concentration of unlabeled serotonin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid).

    • Scintillation fluid and vials.

    • Glass fiber filters.

    • Filtration apparatus.

  • Method:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, radioligand, and either the test compound, vehicle, or non-specific binding control.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Functional Assay

This protocol provides a general method for assessing the functional activity of LY 344864 at the 5-HT1F receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

  • Materials:

    • A cell line stably expressing the human 5-HT1F receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compound (e.g., (R)-LY 344864).

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

    • Cell culture medium.

  • Method:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the cells with the test compound for a specified time.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a time sufficient to generate a robust cAMP signal.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

    • Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the IC50 value.

Visualizations

Caption: A logical workflow for troubleshooting inconsistent results with LY 344864.

G Signaling Pathway of 5-HT1F Receptor LY344864 (R)-LY 344864 receptor 5-HT1F Receptor LY344864->receptor binds to gi_protein Gi Protein receptor->gi_protein activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp converts ATP to atp ATP atp->adenylyl_cyclase downstream Downstream Cellular Effects camp->downstream leads to

Caption: Simplified signaling pathway of the 5-HT1F receptor upon activation by (R)-LY 344864.

References

Technical Support Center: Optimizing LY 344864 Racemate for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the LY 344864 racemate in cell-based assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is LY 344864 and what is its primary mechanism of action?

A1: LY 344864 is a potent and selective full agonist for the serotonin (B10506) 1F (5-HT1F) receptor, which is a G-protein coupled receptor (GPCR).[1][2] Its activation of the 5-HT1F receptor is coupled to an inhibitory G-protein (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][4]

Q2: What are the recommended solvent and storage conditions for LY 344864?

A2: LY 344864 hydrochloride is soluble in DMSO up to 100 mM and in water up to 50 mM.[5] For long-term storage, it is recommended to store the solid compound at +4°C.[6] Once reconstituted in a solvent, it is best to aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Q3: What is a typical concentration range for LY 344864 in cell-based assays?

A3: The effective concentration of LY 344864 is cell-type and assay-dependent. However, a good starting point can be derived from its known potency. LY 344864 has an EC50 of approximately 3 nM and a Ki of 6 nM for the 5-HT1F receptor.[2][7] For functional cell-based assays, it is recommended to perform a dose-response curve starting from a low nanomolar range (e.g., 0.1 nM) up to a micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your specific experimental setup.

Q4: Which cell lines are suitable for studying the effects of LY 344864?

A4: The choice of cell line depends on the expression of the 5-HT1F receptor. Commonly used cell lines for studying GPCRs, such as Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells, are often used.[1][8] These cell lines typically have low endogenous receptor expression and can be stably or transiently transfected with a vector expressing the human 5-HT1F receptor.[1][3] Several companies also offer commercially available cell lines stably expressing the human HTR1F.[1][3]

Data Presentation

Pharmacological Properties of LY 344864
ParameterValueReference(s)
Target 5-HT1F Receptor[1][2]
Mechanism Full Agonist[2]
EC50 ~3 nM[2]
Ki ~6 nM[7]
Molecular Weight 387.88 g/mol (HCl salt)[6]
Solubility of LY 344864 Hydrochloride
SolventMaximum ConcentrationReference(s)
DMSO 100 mM[5]
Water 50 mM[5]

Mandatory Visualization

5-HT1F_Signaling_Pathway 5-HT1F Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LY344864 LY 344864 (Agonist) 5HT1F_Receptor 5-HT1F Receptor LY344864->5HT1F_Receptor Binds G_Protein Gαi/o-βγ 5HT1F_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Modulates

Caption: 5-HT1F Receptor Signaling Cascade.

Troubleshooting Guides

Issue 1: Low or No Response to LY 344864 Treatment
Possible Cause Troubleshooting Step
Low Receptor Expression Verify the expression of the 5-HT1F receptor in your cell line using qPCR, Western blot, or flow cytometry. If using a transient transfection, optimize transfection efficiency.
Incorrect Drug Concentration Perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to ensure you are testing within the active range for your specific assay.
Degraded LY 344864 Stock Prepare a fresh stock solution from the solid compound. Avoid multiple freeze-thaw cycles of stock solutions.
Assay Insensitivity For cAMP assays with Gi/o-coupled receptors, the signal window can be narrow. Stimulate cells with a low concentration of forskolin (B1673556) to increase basal cAMP levels, which will make the inhibitory effect of LY 344864 more pronounced.[9]
Inappropriate Assay Endpoint Confirm that your chosen assay (e.g., cAMP measurement, CRE-luciferase reporter) is appropriate for detecting Gi/o-coupled receptor activation.[3]
Issue 2: High Variability Between Replicates or Experiments
Possible Cause Troubleshooting Step
Inconsistent Cell Number Ensure accurate and consistent cell seeding density. Use a cell counter for accuracy. Perform assays on cells that are in the logarithmic growth phase.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples as they are prone to evaporation. Fill the outer wells with sterile media or PBS to create a humidity barrier.
Pipetting Errors Calibrate pipettes regularly. For small volumes, use reverse pipetting techniques, especially with viscous solutions.
Compound Precipitation Although soluble in DMSO and water, ensure the final concentration of LY 344864 in the cell culture medium does not lead to precipitation. Visually inspect the media after adding the compound. The final DMSO concentration should typically be below 0.5%.[10]
Issue 3: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause Troubleshooting Step
Compound Interference with Assay Reagents Run a control experiment with LY 344864 in cell-free media to check for direct reaction with the viability assay reagents (e.g., reduction of MTT).
High DMSO Concentration Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle-only control.[10]
Cytotoxicity of LY 344864 While not widely reported, high concentrations of any compound can be cytotoxic. If a decrease in viability is observed at high concentrations, consider this a potential off-target effect. Correlate the viability data with a functional assay to distinguish between specific receptor-mediated effects and general cytotoxicity.
Changes in Cell Metabolism Be aware that viability assays like MTT measure metabolic activity, which can be influenced by signaling pathways.[11] Consider using a different viability assay that measures a different parameter, such as membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay measuring LDH release).

Experimental Protocols

Protocol 1: cAMP Inhibition Assay (TR-FRET)

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production following the activation of the 5-HT1F receptor by LY 344864.

Materials:

  • HEK293 or CHO cells stably expressing the human 5--HT1F receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[12]

  • Forskolin.

  • LY 344864.

  • HTRF cAMP detection kit.

  • 384-well white microplates.

Procedure:

  • Cell Preparation: Culture and harvest cells. Resuspend the cell pellet in assay buffer containing a phosphodiesterase inhibitor to a predetermined optimal density (e.g., 2,500-10,000 cells/well).

  • Compound Preparation: Prepare serial dilutions of LY 344864 in assay buffer. Prepare a working solution of forskolin (a concentration that gives ~80% of its maximal response, to be determined empirically).

  • Assay Plate Setup:

    • Add 5 µL of the cell suspension to each well.

    • Add 5 µL of the LY 344864 serial dilutions or vehicle control.

    • Add 5 µL of the forskolin working solution to all wells except for the basal control.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add the cAMP detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate antibody) as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., excitation at 320-340 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the log of the LY 344864 concentration to determine the IC50 value.

cAMP_Assay_Workflow cAMP Inhibition Assay Workflow Start Start Cell_Prep Prepare & Seed Cells (with PDE inhibitor) Start->Cell_Prep Compound_Prep Prepare LY 344864 & Forskolin Dilutions Start->Compound_Prep Plate_Addition Add Cells, LY 344864, & Forskolin to Plate Cell_Prep->Plate_Addition Compound_Prep->Plate_Addition Incubation1 Incubate at RT (30-60 min) Plate_Addition->Incubation1 Detection_Reagents Add HTRF Detection Reagents Incubation1->Detection_Reagents Incubation2 Incubate at RT (60 min, dark) Detection_Reagents->Incubation2 Read_Plate Read Plate on TR-FRET Reader Incubation2->Read_Plate Data_Analysis Calculate Ratio & Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a TR-FRET based cAMP assay.

Protocol 2: Cell Viability Assay (MTT)

This protocol provides a general method for assessing the effect of LY 344864 on cell viability.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • LY 344864.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well clear flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of LY 344864 in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the LY 344864 concentration.

Logical_Relationship_Troubleshooting Troubleshooting Logic for Unexpected Viability Results Start Unexpected Decrease in Cell Viability Check_Interference Run Cell-Free Control (Compound + Assay Reagent) Start->Check_Interference Interference_Present Interference Detected? Check_Interference->Interference_Present Change_Assay Switch to a Different Viability Assay (e.g., LDH, CellTiter-Glo) Interference_Present->Change_Assay Yes Check_Vehicle Review Vehicle Control (e.g., DMSO concentration) Interference_Present->Check_Vehicle No Vehicle_Toxic Vehicle Toxicity? Check_Vehicle->Vehicle_Toxic Reduce_Vehicle Lower Final Vehicle Concentration (<0.5%) Vehicle_Toxic->Reduce_Vehicle Yes True_Cytotoxicity Potential True Cytotoxicity or Anti-proliferative Effect Vehicle_Toxic->True_Cytotoxicity No Correlate_Functional Correlate with Functional Assay (e.g., cAMP) to Determine Specificity True_Cytotoxicity->Correlate_Functional

Caption: Troubleshooting logic for cell viability assays.

References

preventing degradation of LY 344864 racemate in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of LY344864 racemate to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and experimental use of LY344864 racemate.

Issue 1: Appearance of unexpected peaks during HPLC analysis.

  • Question: I am observing additional peaks in my HPLC chromatogram that were not present in the initial analysis of LY344864. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests degradation of the compound. Based on the structure of LY344864, which contains an amide linkage, a carbazole (B46965) nucleus, and a tertiary amine, the most likely degradation pathways are hydrolysis and oxidation.[1][2]

    • Hydrolysis: The amide bond can hydrolyze under acidic or basic conditions to form 4-fluorobenzoic acid and (3R)-3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-amine.[1][2]

    • Troubleshooting Steps:

      • Review the pH of your sample and mobile phase. Ensure they are within a neutral to slightly acidic range where amide stability is generally higher.

      • Check if the solvents used for sample preparation and the mobile phase have been degassed to remove dissolved oxygen.

      • Protect your samples from light by using amber vials or covering them with aluminum foil.

      • Prepare fresh solutions for each experiment to minimize the time the compound spends in solution.

Issue 2: Reduced biological activity or potency of the compound.

  • Question: My experiments are showing a weaker than expected response for LY344864. Could this be related to degradation?

  • Answer: Yes, a loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient. If the parent molecule has degraded into other products, the concentration of the active LY344864 is reduced, leading to a diminished biological effect.

    • Troubleshooting Steps:

      • Perform an HPLC analysis to check the purity of your current stock of LY344864.

      • If degradation is confirmed, prepare a fresh stock solution from solid material that has been stored under the recommended conditions.

      • Re-evaluate your solution preparation and storage procedures. Avoid repeated freeze-thaw cycles by preparing aliquots.

Issue 3: Change in the physical appearance of the solid or solution.

  • Question: The solid LY344864 has changed color, or my stock solution has become discolored. What should I do?

    • Troubleshooting Steps:

      • Discard any discolored solid or solution, as its purity is compromised.

      • Review your storage conditions. Ensure the solid compound is stored in a tightly sealed container at the recommended temperature and protected from light.

      • When preparing solutions, use high-purity, degassed solvents and store them in tightly capped vials at the appropriate temperature.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid LY344864 racemate?

    • A1: For long-term storage, the solid powder should be stored at -20°C. For shorter periods, storage at +4°C is also acceptable. It is crucial to keep the vial tightly sealed to protect it from moisture and air.

  • Q2: How should I store solutions of LY344864?

    • A2: Stock solutions should be prepared in a suitable solvent like DMSO or water. It is highly recommended to divide the stock solution into smaller, single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For aqueous solutions, be mindful of the pH to prevent hydrolysis.

  • Q3: What solvents are recommended for preparing LY344864 solutions?

    • A3: LY344864 hydrochloride is soluble in water (up to 50 mM) and DMSO (up to 100 mM). Use high-purity, HPLC-grade solvents for the best results.

Preventing Degradation

  • Q4: What are the main factors that can cause LY344864 to degrade?

    • A4: The primary factors are exposure to non-neutral pH (acidic or basic conditions), oxygen, light, and high temperatures.

  • Q5: Are there any common laboratory reagents that are incompatible with LY344864?

    • A5: Avoid strong acids, strong bases, and oxidizing agents. Also, be aware that some solvents can contain impurities like peroxides (e.g., older ethers) that can promote oxidation.

  • Q6: How can I minimize degradation during my experiments?

    • A6:

      • Prepare solutions fresh whenever possible.

      • Use degassed solvents.

      • Protect solutions from light.

      • Maintain a controlled temperature.

      • Use a buffer to maintain a stable pH if working with aqueous solutions for extended periods.

Data Presentation

Table 1: Recommended Storage Conditions for LY344864 Racemate

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°CLong-term (years)Keep vial tightly sealed, protect from light.
+4°CShort-term (months)Keep vial tightly sealed, protect from light.
In Solvent (e.g., DMSO) -80°CLong-term (up to 2 years)Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.
-20°CShort-term (up to 1 year)Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials.
Aqueous Solution -20°CVery short-term (days to weeks)Aliquot, be mindful of pH. Prone to hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of LY344864 Racemate

This protocol is a general guideline for assessing the stability of LY344864 under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of LY344864 in a 50:50 mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid powder in an oven at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours.

  • Photolytic Degradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for a period equivalent to 1.2 million lux hours and 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for LY344864 Racemate

This is a proposed method for the separation of LY344864 from its potential degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity of LY344864 under stress conditions should be assessed using a PDA detector.

Visualizations

cluster_main Inferred Degradation Pathways of LY344864 cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Light) LY344864 LY344864 Racemate Amine_Product Carbazole Amine Derivative LY344864->Amine_Product Amide Cleavage Acid_Product 4-Fluorobenzoic Acid LY344864->Acid_Product Carbazole_Oxidized Oxidized Carbazole Species LY344864->Carbazole_Oxidized Ring Oxidation N_Oxide Tertiary Amine N-Oxide LY344864->N_Oxide N-Oxidation

Caption: Inferred degradation pathways of LY344864 racemate.

cluster_workflow Troubleshooting Workflow for Suspected Degradation Start Issue Encountered (e.g., extra HPLC peaks, low activity) CheckPurity Analyze current stock by stability-indicating HPLC method Start->CheckPurity IsDegraded Degradation Confirmed? CheckPurity->IsDegraded Discard Discard compromised stock IsDegraded->Discard Yes NoDegradation No Degradation Observed IsDegraded->NoDegradation No ReviewStorage Review storage conditions (temp, light, container) Discard->ReviewStorage ReviewHandling Review solution prep & handling (solvents, pH, freeze-thaw) ReviewStorage->ReviewHandling PrepareNew Prepare fresh stock from reliable solid ReviewHandling->PrepareNew End Proceed with experiment PrepareNew->End InvestigateOther Investigate other experimental variables (e.g., assay conditions, instrumentation) NoDegradation->InvestigateOther InvestigateOther->End

Caption: Troubleshooting workflow for LY344864 degradation.

cluster_storage Recommended Storage Logic for LY344864 Compound LY344864 Received Form Solid or Solution? Compound->Form Solid Store Solid Form->Solid Solid Solution Store Solution Form->Solution Solution SolidDuration Long or Short Term? Solid->SolidDuration SolutionType Solvent? Solution->SolutionType SolidLong Store at -20°C Tightly Sealed Protect from Light SolidDuration->SolidLong Long (>6 mo) SolidShort Store at +4°C Tightly Sealed Protect from Light SolidDuration->SolidShort Short (<6 mo) DMSO Store at -80°C (long term) or -20°C (short term) Aliquot, Tightly Sealed SolutionType->DMSO DMSO Aqueous Store at -20°C Use Immediately Aliquot, Check pH SolutionType->Aqueous Aqueous

Caption: Logic for selecting appropriate storage conditions.

References

unexpected side effects of LY 344864 racemate in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with LY344864 racemate in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and common inquiries during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LY344864?

A1: LY344864 is a selective and potent agonist for the 5-HT1F serotonin (B10506) receptor, with a high affinity (Ki of 6 nM).[1][2] It functions as a full agonist, producing a similar effect to serotonin at this specific receptor subtype.[1][2] Its mechanism in migraine models is believed to involve the inhibition of trigeminal nerve-mediated dural extravasation, rather than the cerebral vasoconstriction associated with 5-HT1B/1D agonists like triptans.[3][4]

Q2: Are there any known off-target effects I should be aware of?

A2: LY344864 demonstrates high selectivity for the 5-HT1F receptor.[1] However, at higher concentrations, it can exhibit binding affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D, as well as adrenergic receptors.[2] It is crucial to use the appropriate concentration to ensure target engagement without significant off-target effects.

Q3: What are the expected effects of LY344864 in animal models of migraine?

A3: In animal models, particularly the neurogenic dural inflammation model of migraine, both oral and intravenous administration of LY344864 potently inhibits dural protein extravasation triggered by electrical stimulation of the trigeminal ganglion.[1] This demonstrates its potential efficacy in mitigating key pathological events associated with migraine.

Q4: Is LY344864 known to cause vasoconstriction like triptans?

A4: No, a key characteristic of LY344864 is its lack of vasoconstrictive effects.[3][5] Studies on rabbit saphenous vein, a tissue used to screen for sumatriptan-like vascular contraction, showed that LY344864 did not induce contraction even at high concentrations, unlike several triptan derivatives.[3] This suggests that the activation of 5-HT1F receptors does not lead to the vascular side effects associated with 5-HT1B/1D agonists.[3][5]

Q5: Has LY344864 been investigated for indications other than migraine?

A5: Yes, recent research has explored the potential of LY344864 as an agent to stimulate mitochondrial biogenesis.[2][6] This could have therapeutic applications in repairing damaged cells and tissues.[6] For instance, in a mouse model of Parkinson's disease, LY344864 has been shown to attenuate dopaminergic neuron loss and improve behavioral outcomes.[2]

Troubleshooting Guide

Issue 1: High variability in experimental results.

  • Possible Cause: Inconsistent drug administration or dosage.

  • Troubleshooting Steps:

    • Ensure precise and consistent dosing for all animals.

    • Verify the stability and concentration of your LY344864 solution.

    • Consider the route of administration (oral vs. intravenous) and its impact on bioavailability and pharmacokinetics.[1]

Issue 2: Unexpected behavioral changes in animal models.

  • Possible Cause: Off-target effects at high concentrations or unique strain/species sensitivities.[7]

  • Troubleshooting Steps:

    • Review the binding affinity profile of LY344864 to assess potential off-target interactions at the concentration used.[2]

    • Conduct a dose-response study to determine the optimal concentration that achieves the desired effect with minimal side effects.

    • If using a genetically modified animal model, consider potential interactions between the genetic modification and the serotonergic system.

Issue 3: Difficulty replicating published findings.

  • Possible Cause: Differences in experimental protocols or animal models.

  • Troubleshooting Steps:

    • Carefully review the detailed methodology of the original study, paying close attention to the animal species, strain, age, and sex.

    • Ensure that all experimental conditions, such as the timing of drug administration relative to the experimental challenge, are identical.

    • Refer to the detailed experimental protocols provided in this guide to standardize your procedures.

Data Presentation

Table 1: Binding Affinity of LY344864 for Serotonin and Adrenergic Receptors

Receptor SubtypeKi (µM)
human 5-HT1F0.006
human 5-HT1A0.530
human 5-HT1B0.549
human 5-HT1D0.575
human 5-HT1E1.415
human 5-HT2B1.695
human 5-HT2C3.499
human 5-HT3A3.935
rat α1-adrenergic5.06
rat α2-adrenergic3.69
human 5-HT74.851

Data sourced from MedchemExpress.[2]

Table 2: Effective Dosages of LY344864 in Animal Models

Animal ModelRoute of AdministrationDosageObserved Effect
Rat Migraine Pain ModelIntravenous (i.v.)ID50 of 0.6 ng/kgInhibition of neurogenic dural inflammation
Rat Migraine Pain ModelOral (p.o.)0-10 ng/kgInhibition of neurogenic dural inflammation
Rat Brain Penetration StudyIntravenous (i.v.)1 mg/kgDetectable and relatively constant levels in brain cortex for 6 hours
Mouse Parkinson's Disease ModelIntraperitoneal (i.p.)2 mg/kg daily for 14 daysAttenuation of dopaminergic neuron loss and improved behavioral endpoints

Data sourced from Phebus et al., 1997 and Scholpa et al., 2018.[1][2]

Experimental Protocols

Key Experiment: Neurogenic Dural Inflammation Model in Rats

This protocol is based on the methodology described by Phebus et al., 1997.[1]

  • Animal Preparation:

    • Use male Fischer 344 rats.

    • Anesthetize the animals.

    • Surgically expose the trigeminal ganglion.

  • Drug Administration:

    • Administer LY344864 intravenously (i.v.) or orally (p.o.) at the desired dose.

    • For intravenous administration, inject the compound 10 minutes before trigeminal stimulation.

  • Trigeminal Ganglion Stimulation:

    • Place a stimulating electrode on the trigeminal ganglion.

    • Deliver electrical stimulation to induce neurogenic dural inflammation.

  • Measurement of Dural Protein Extravasation:

    • Following stimulation, collect the dura mater.

    • Quantify the amount of protein extravasation in the dural tissue as an indicator of inflammation.

  • Data Analysis:

    • Compare the levels of protein extravasation in LY344864-treated animals to a vehicle-treated control group.

    • Calculate the dose required to produce a 50% inhibition (ID50) of the inflammatory response.

Visualizations

LY344864_Signaling_Pathway cluster_trigeminal_neuron Trigeminal Ganglion Neuron LY344864 LY344864 HT1F_Receptor 5-HT1F Receptor LY344864->HT1F_Receptor AC Adenylyl Cyclase HT1F_Receptor->AC Inhibits cAMP cAMP AC->cAMP Neuropeptide_Release Release of Vasoactive Neuropeptides (e.g., CGRP) cAMP->Neuropeptide_Release Reduced Activation Dural_Inflammation Neurogenic Dural Inflammation & Protein Extravasation Neuropeptide_Release->Dural_Inflammation Neuropeptide_Release->Dural_Inflammation Causes

Caption: Proposed signaling pathway of LY344864 in trigeminal neurons.

Experimental_Workflow Animal_Prep 1. Animal Preparation (Anesthetized Rat) Drug_Admin 2. LY344864 Administration (i.v. or p.o.) Animal_Prep->Drug_Admin Trigeminal_Stim 3. Trigeminal Ganglion Stimulation Drug_Admin->Trigeminal_Stim Dura_Collection 4. Dura Mater Collection Trigeminal_Stim->Dura_Collection Protein_Assay 5. Quantification of Protein Extravasation Dura_Collection->Protein_Assay Data_Analysis 6. Data Analysis (Comparison to Control) Protein_Assay->Data_Analysis

Caption: Workflow for the neurogenic dural inflammation model.

References

Technical Support Center: Addressing Poor Brain Penetration of LY344864 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the brain penetration of the 5-HT1F receptor agonist, LY344864.

Frequently Asked Questions (FAQs)

Q1: What is LY344864 and why is its brain penetration a concern?

A1: LY344864 is a selective and potent agonist for the 5-HT1F serotonin (B10506) receptor.[1][2] Its potential therapeutic applications often target the central nervous system (CNS). However, studies have suggested that while it can cross the blood-brain barrier (BBB) to some extent, its penetration into the brain is limited, which can hinder its efficacy for CNS targets.[1][2]

Q2: What are the known physicochemical properties of LY344864?

Table 1: Physicochemical Properties of LY344864

PropertyValueImplication for Brain Penetration
Molecular Formula C₂₁H₂₂FN₃O-
Molar Mass 351.42 g/mol Within the desirable range (< 500 g/mol ) for CNS drugs.[3]
Estimated cLogP ~3.5 - 4.5In a range that can favor brain penetration, but high lipophilicity can also increase non-specific binding and metabolism.
Estimated pKa ~8.5 - 9.5 (basic amine)The compound will be significantly ionized at physiological pH (7.4), which can limit passive diffusion across the BBB.
Estimated Polar Surface Area (PSA) ~50 - 60 ŲThis value is within the optimal range (< 90 Ų) for BBB penetration.[4][5][6]

Note: Estimated values are derived from computational models and may not reflect experimental values.

Q3: Is LY344864 a substrate for efflux transporters at the blood-brain barrier?

A3: There is no direct experimental evidence in the public domain confirming whether LY344864 is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). However, many small molecule drugs with CNS targets are substrates for these transporters, which actively pump them out of the brain, leading to poor brain penetration.[7][8] It is a critical parameter to investigate experimentally.

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of LY344864 in Animal Models

Possible Causes and Troubleshooting Steps:

  • High Efflux by Transporters (e.g., P-gp):

    • Troubleshooting: Conduct an in vitro transporter assay to determine if LY344864 is a substrate for P-gp or other relevant transporters.

    • Experimental Protocol: See the detailed protocol for the "In Vitro P-glycoprotein (P-gp) Substrate Assay" below.

    • Solution: If LY344864 is a P-gp substrate, consider co-administration with a P-gp inhibitor (e.g., verapamil, elacridar) in your animal model to confirm the role of efflux in vivo. For future drug design, consider structural modifications to reduce P-gp substrate liability.

  • High Plasma Protein Binding:

    • Troubleshooting: Determine the fraction of LY344864 bound to plasma proteins in the species being studied. High plasma protein binding reduces the free fraction of the drug available to cross the BBB.

    • Experimental Protocol: Utilize equilibrium dialysis or ultrafiltration to measure plasma protein binding.

  • Rapid Metabolism:

    • Troubleshooting: Analyze plasma and brain samples for the presence of LY344864 metabolites. Rapid peripheral metabolism can reduce the amount of parent drug reaching the brain.

    • Experimental Protocol: Use LC-MS/MS to identify and quantify major metabolites in plasma and brain tissue.

  • Suboptimal Physicochemical Properties:

    • Troubleshooting: While the estimated PSA is favorable, the potential for high lipophilicity and significant ionization at physiological pH could be limiting factors.

    • Solution: Consider synthesizing analogs of LY344864 with modified physicochemical properties. For example, reducing the pKa of the basic amine or optimizing the lipophilicity could improve brain penetration.

Issue 2: Inconsistent or Low Signal of LY344864 in Brain Homogenate Analysis

Possible Causes and Troubleshooting Steps:

  • Inefficient Brain Tissue Homogenization and Extraction:

    • Troubleshooting: Optimize the homogenization and extraction procedure to ensure complete recovery of the compound from the brain tissue.

    • Experimental Protocol: See the "Protocol for Quantification of LY344864 in Plasma and Brain Tissue" below for a recommended starting procedure.

  • Analyte Instability:

    • Troubleshooting: Assess the stability of LY344864 in plasma and brain homogenate under the conditions of sample collection, storage, and processing.

    • Experimental Protocol: Perform freeze-thaw stability, short-term room temperature stability, and long-term storage stability studies.

  • Insufficient LC-MS/MS Sensitivity:

    • Troubleshooting: Optimize the mass spectrometry parameters for LY344864 to enhance sensitivity.

    • Experimental Protocol: Infuse a standard solution of LY344864 to determine the optimal precursor and product ions, collision energy, and other MS parameters.

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assay

This protocol describes a bidirectional transport assay using a cell line overexpressing human P-gp, such as MDCK-MDR1 cells.[9]

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts (e.g., 12-well format, 1.12 cm² surface area, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • LY344864

  • Positive control P-gp substrate (e.g., digoxin, loperamide)

  • P-gp inhibitor (e.g., verapamil, elacridar)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 3-5 days.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a predetermined threshold indicates a tight monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare transport buffer (HBSS) containing LY344864 at the desired concentration.

    • To assess P-gp mediated efflux, perform the experiment in the presence and absence of a P-gp inhibitor.

    • Apical to Basolateral (A-B) Transport: Add the LY344864-containing buffer to the apical chamber and fresh buffer to the basolateral chamber.

    • Basolateral to Apical (B-A) Transport: Add the LY344864-containing buffer to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of LY344864 in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

    • An ER > 2 is generally considered indicative of active efflux. A significant reduction in the ER in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

Protocol 2: Quantification of LY344864 in Plasma and Brain Tissue by LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method for LY344864 quantification.[10][11][12][13][14]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile (B52724)

  • LY344864 analytical standard

  • Internal standard (IS) (e.g., a structurally similar compound not present in the samples)

  • Plasma and brain tissue from the study animals

  • Homogenizer

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

Methodology:

  • Sample Preparation:

    • Plasma: Thaw plasma samples on ice. To a known volume of plasma (e.g., 50 µL), add the internal standard and then the protein precipitation solvent. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.

    • Brain Tissue: Weigh a portion of the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate. To a known volume of the homogenate, add the internal standard and protein precipitation solvent. Vortex and centrifuge. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Use a gradient elution with mobile phases A and B to achieve chromatographic separation of LY344864 and the IS from endogenous matrix components.

    • Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. Optimize the MRM transitions (precursor ion > product ion) and collision energies for both LY344864 and the IS.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of LY344864 into blank plasma and brain homogenate.

    • Process the calibration standards and quality control samples alongside the study samples.

    • Quantify the concentration of LY344864 in the samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

Visualizations

Signaling_Pathway Potential Signaling Pathway of LY344864 LY344864 LY344864 HT1F_Receptor 5-HT1F Receptor LY344864->HT1F_Receptor Agonist Gi_Protein Gi Protein HT1F_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of LY344864 as a 5-HT1F receptor agonist.

Experimental_Workflow Workflow for Assessing LY344864 Brain Penetration cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Physicochem Determine Physicochemical Properties (LogP, pKa, PSA) BBB_Model In Vitro BBB Model (e.g., MDCK-MDR1) Physicochem->BBB_Model Permeability Measure Permeability (Papp) & Efflux Ratio (ER) BBB_Model->Permeability Animal_Dosing Administer LY344864 to Animals (e.g., Rats, Mice) Permeability->Animal_Dosing Inform In Vivo Study Design Sample_Collection Collect Plasma and Brain Samples Animal_Dosing->Sample_Collection Quantification Quantify LY344864 by LC-MS/MS Sample_Collection->Quantification PK_Analysis Calculate Brain-to-Plasma Ratio Quantification->PK_Analysis

Caption: Experimental workflow for evaluating the brain penetration of LY344864.

Logical_Relationship Factors Influencing Poor Brain Penetration of LY344864 cluster_physicochem Physicochemical Properties cluster_biological Biological Barriers Poor_Penetration Poor Brain Penetration of LY344864 High_pKa High pKa (Ionization at pH 7.4) High_pKa->Poor_Penetration High_Lipophilicity High Lipophilicity (Potential for Non-Specific Binding) High_Lipophilicity->Poor_Penetration Pgp_Efflux P-glycoprotein Efflux Pgp_Efflux->Poor_Penetration Plasma_Binding High Plasma Protein Binding Plasma_Binding->Poor_Penetration Metabolism Rapid Metabolism Metabolism->Poor_Penetration

Caption: Key factors that can contribute to the poor brain penetration of LY344864.

References

Technical Support Center: Impact of Racemate Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to racemate impurities in research and development. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, troubleshooting, and understanding the impact of chirality on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is chirality and why is it critical in drug development?

A1: Chirality is a geometric property of a molecule that makes it non-superimposable on its mirror image, much like a left and a right hand.[1][2] These mirror-image forms are called enantiomers.[1] Biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.[1][3][4][5] This means two enantiomers of the same drug can have vastly different biological activities; one may be therapeutic (the eutomer) while the other could be less active, inactive, or even cause harmful side effects (the distomer).[4][6] A tragic historical example is thalidomide, where the (R)-enantiomer had the desired sedative effect, but the (S)-enantiomer was teratogenic, causing severe birth defects.[2][3][6]

Q2: What is a racemate or racemic mixture?

A2: A racemic mixture, or racemate, is a mixture containing equal amounts (a 50:50 ratio) of two enantiomers.[4][6] A racemate is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.[2][7] Many chiral drugs have historically been synthesized and marketed as racemates.[4]

Q3: How can a racemate impurity affect my experimental results?

A3: If your experiment requires an enantiomerically pure compound, the presence of the other enantiomer as a racemate impurity can lead to several issues:

  • Reduced Potency: The inactive or less active enantiomer (distomer) can effectively "dilute" the active one (eutomer), leading to a higher required concentration to achieve the desired effect.[8] For example, the measured IC50 of a racemate may be approximately double that of the pure, active enantiomer.[8]

  • Unexpected Biological Effects: The distomer may have its own distinct pharmacological or toxicological profile, leading to off-target effects, toxicity, or confounding results.[4][9]

  • Competitive Binding: The distomer might compete with the eutomer for binding to the target receptor or enzyme, potentially acting as an antagonist and reducing the overall efficacy.[9]

Q4: What is the difference between enantiomers and diastereomers?

A4: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other.[4] This occurs in molecules with two or more chiral centers. While enantiomers have identical physical properties (except for optical rotation), diastereomers have different physical properties, such as melting points and solubility, making them easier to separate.[4]

Troubleshooting Guide: Experimental Issues

This guide addresses common problems encountered during the analysis and biological testing of chiral compounds.

Issue: Poor or No Enantiomeric Resolution in Chiral HPLC

Q: What are the most common causes of poor enantiomeric resolution?

A: Poor separation in chiral HPLC is often due to one or more of the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not provide sufficient stereoselective interactions with your enantiomers.

  • Suboptimal Mobile Phase Composition: The type of solvent, its polarity, and the additives used are not ideal for creating the necessary differences in interaction energy between the enantiomers and the CSP.

  • Incorrect Flow Rate: Chiral separations often require lower flow rates to allow sufficient time for interaction with the stationary phase.

  • Inadequate Temperature Control: Temperature can significantly affect chiral recognition, and the optimal temperature is often compound-specific.

  • Column Overload: Injecting too much sample can cause peak broadening and loss of resolution.

Q: My chiral separation method is not reproducible. How can I fix this?

A: Lack of reproducibility is a common challenge. To improve it, focus on these areas:

  • Consistent Mobile Phase Preparation: Ensure precise and consistent composition, pH, and degassing of the mobile phase for every run. Additive memory effects can occur, where small amounts of acid or base modifiers from previous runs persist on the column and affect selectivity.

  • Stable Column Temperature: Use a column oven to maintain a constant temperature. Even minor fluctuations can alter selectivity and retention times.

  • Thorough Column Equilibration: Chiral stationary phases may need longer equilibration times than standard reversed-phase columns, especially after changing the mobile phase.

  • Document Column History: A column's performance can be affected by previous samples and mobile phases. It's recommended to dedicate columns to specific methods or to develop new separations on new columns.

Logical Workflow for Troubleshooting Poor Resolution

The following diagram illustrates a systematic approach to diagnosing and solving poor enantiomeric resolution in HPLC.

G start Poor Enantiomeric Resolution cause1 Inappropriate CSP? start->cause1 cause2 Suboptimal Mobile Phase? start->cause2 cause3 Incorrect Temperature? start->cause3 cause4 Incorrect Flow Rate? start->cause4 sol1 Screen different CSPs (e.g., polysaccharide-based) cause1->sol1 Yes sol2 Adjust modifier ratio Add acidic/basic additives cause2->sol2 Yes sol3 Systematically vary temp. (e.g., 15°C to 40°C) cause3->sol3 Yes sol4 Decrease flow rate cause4->sol4 Yes end_node Achieve Baseline Resolution sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for poor HPLC resolution.

Issue: Unexpected or Inconsistent Biological Activity

Q: My experimental results with a chiral compound are inconsistent. Could a racemate impurity be the cause?

A: Yes, this is a strong possibility. If you are working with what is assumed to be a single enantiomer, contamination with the other enantiomer can lead to inconsistent results. The distomer might have an antagonistic effect, or it might be metabolized differently, affecting the pharmacokinetics of the active enantiomer.[1][4] It is crucial to determine the enantiomeric excess (ee) of your sample to ensure its purity.[10]

Q: The IC50 of my racemate is higher than both of its individual enantiomers. Is this possible?

Impact of Chirality on Biological Activity

The differential interaction of enantiomers with a chiral biological target is a fundamental concept in pharmacology.

Quantitative Comparison of Enantiomer Activity

The presence of a distomer often results in a less potent racemic mixture compared to the pure eutomer. The following table provides examples of the differing biological activities of enantiomers and their corresponding racemates.

Compound/DrugEnantiomer/MixtureActivity MetricValueBiological Effect
Inhibitor of B. anthracis DHFR [8](S)-IsobutenylKi4.4 nMHighly potent inhibition
(R,S)-Isobutenyl (Racemate)Ki8.2 nMPotency diluted by R-enantiomer
Tramadol [11](+)-EnantiomerAnalgesiaActivePrimarily inhibits serotonin (B10506) reuptake
(-)-EnantiomerAnalgesiaActivePrimarily inhibits norepinephrine (B1679862) reuptake
(±)-RacemateAnalgesiaSynergisticMore potent than either enantiomer alone
Citalopram [1](S)-CitalopramSerotonin ReuptakePotent AntagonistTherapeutic effect
(R)-CitalopramSerotonin Reuptake~30x less potentContributes little to desired effect
Thalidomide [2][6](R)-ThalidomideSedativeActiveDesired therapeutic effect
(S)-ThalidomideTeratogenicActiveCauses severe birth defects
Illustrative Signaling Pathway

This diagram illustrates how two enantiomers can have fundamentally different effects at the cellular level. The eutomer binds productively to the target receptor, initiating a therapeutic signaling cascade. The distomer either fails to bind or interacts with an off-target receptor, potentially causing adverse effects.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Eutomer Eutomer (Active Enantiomer) Receptor_Target Target Receptor Eutomer->Receptor_Target Binds effectively Distomer Distomer (Inactive/Toxic Enantiomer) Distomer->Receptor_Target Weak/No binding Receptor_OffTarget Off-Target Receptor Distomer->Receptor_OffTarget Binds Signal_Therapeutic Signaling Cascade Receptor_Target->Signal_Therapeutic Activates Signal_Adverse Adverse Pathway Receptor_OffTarget->Signal_Adverse Activates Response_Therapeutic Therapeutic Response Signal_Therapeutic->Response_Therapeutic Response_Adverse Adverse Effect Signal_Adverse->Response_Adverse

Caption: Differential signaling pathways of enantiomers.

Experimental Protocols & Workflows

Protocol: Chiral HPLC Method Development for Racemate Analysis

This protocol outlines a systematic screening approach to develop a robust method for separating enantiomers.

1. Initial Column and Mobile Phase Screening:

  • Objective: To identify a promising Chiral Stationary Phase (CSP) and mobile phase system.

  • Procedure:

    • Select a set of diverse CSPs (e.g., polysaccharide-based columns like Lux Cellulose-1 or Lux Amylose-1).

    • Prepare a series of standard mobile phases for different modes:

      • Normal Phase: Hexane/Isopropanol (e.g., 90:10, 80:20).

      • Reversed Phase: Water/Acetonitrile or Water/Methanol with 0.1% formic acid or diethylamine.

      • Polar Organic Mode: Acetonitrile or Methanol.

    • Inject the racemic standard onto each column with each mobile phase.

    • Monitor for any signs of separation (e.g., peak broadening, shoulders, or partial resolution).

2. Method Optimization:

  • Objective: To achieve baseline resolution (Rs > 1.5) for the most promising conditions identified in step 1.

  • Procedure: Systematically vary one parameter at a time:

    • Mobile Phase Composition: Adjust the ratio of the organic modifier in small increments (e.g., 2-5%).

    • Flow Rate: Test lower flow rates (e.g., decrease from 1.0 mL/min to 0.8 or 0.5 mL/min) as this often improves resolution in chiral separations.

    • Column Temperature: Evaluate the effect of temperature using a column oven (e.g., screen from 15°C to 40°C in 5°C increments). Both increasing and decreasing the temperature can have a positive impact.

Experimental Workflow: From Racemate to Biological Characterization

This diagram shows the overall workflow for assessing the impact of a racemate impurity.

G A Start: Racemic Compound B Chiral Separation (Prep HPLC or SFC) A->B E Parallel Biological Assays (e.g., IC50, Binding) A->E C1 Isolate Pure (R)-Enantiomer B->C1 C2 Isolate Pure (S)-Enantiomer B->C2 D Analytical QC: Determine Enantiomeric Excess (ee%) C1->D C2->D D->E F1 Activity of (R)-Enantiomer E->F1 F2 Activity of (S)-Enantiomer E->F2 F3 Activity of Racemate (50:50) E->F3 G Compare Results & Determine Impact of Distomer F1->G F2->G F3->G

Caption: Workflow for chiral compound characterization.

References

Technical Support Center: Controlling for Enantiomeric Differences in LY-344864 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges posed by the stereochemistry of LY-344864 in experimental settings. The following question-and-answer format directly addresses specific issues related to controlling for enantiomeric differences during your research.

Frequently Asked Questions (FAQs)

Q1: What is LY-344864 and why is its stereochemistry important?

A1: LY-344864 is an experimental drug that acts as a selective and potent agonist for the 5-HT1F serotonin (B10506) receptor.[1][2] Its chemical name is N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide, which specifies the (R)-enantiomer. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Due to the chiral nature of biological targets like receptors, the two enantiomers of a drug can exhibit significantly different pharmacological properties, including binding affinity, efficacy, and toxicity. Therefore, it is crucial to use the correct enantiomer and to control for the presence of the other enantiomer in your experiments to ensure the validity and reproducibility of your results.

Q2: What are the known differences in activity between the (R)- and (S)-enantiomers of LY-344864?

Q3: How can I ensure the enantiomeric purity of my LY-344864 sample?

A3: The enantiomeric purity of your LY-344864 sample should be verified using a validated chiral High-Performance Liquid Chromatography (HPLC) method. This is the most common and reliable technique for separating and quantifying enantiomers.[][4] The certificate of analysis (CoA) from your supplier should provide the enantiomeric excess (e.e.) or purity value. It is good practice to independently verify this purity, especially for long-term studies or if you suspect degradation or racemization.

Q4: What is racemization and is it a concern for LY-344864?

A4: Racemization is the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers (a racemate).[5][6] This can be influenced by factors such as pH, temperature, and solvent. While specific data on the racemization of LY-344864 under various experimental conditions is not extensively documented, it is a potential concern for any chiral compound. To minimize the risk of racemization, it is advisable to store LY-344864 under the conditions recommended by the supplier, typically in a cool, dark, and dry place, and to prepare fresh solutions for your experiments. If you are conducting experiments under harsh conditions (e.g., high temperature, extreme pH), you should consider assessing the enantiomeric purity of your compound before and after the experiment.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of LY-344864 in functional assays.

  • Possible Cause 1: Enantiomeric Impurity. Your sample of LY-344864 may contain a significant amount of the less active (S)-enantiomer.

    • Troubleshooting Step:

      • Determine the enantiomeric purity of your LY-344864 sample using a validated chiral HPLC method (see Experimental Protocol 2).

      • If the enantiomeric purity is lower than specified, obtain a new, high-purity batch of (R)-LY-344864.

      • Consider the potential contribution of the (S)-enantiomer to your results. It may act as a competitive antagonist or have off-target effects.

  • Possible Cause 2: Racemization during storage or experiment. The (R)-enantiomer may have partially converted to the (S)-enantiomer.

    • Troubleshooting Step:

      • Review your storage and experimental conditions. Avoid high temperatures, extreme pH, and prolonged exposure to light.

      • Analyze the enantiomeric purity of your compound after subjecting it to your experimental conditions to assess stability.

      • Prepare fresh solutions of LY-344864 for each experiment from a properly stored stock.

  • Possible Cause 3: General assay issues. Problems with cell health, reagent quality, or instrument settings can also lead to inconsistent results.

    • Troubleshooting Step: Refer to a general GPCR functional assay troubleshooting guide for a comprehensive checklist of potential issues.[7][8]

Issue 2: Unexpected off-target effects or toxicity observed in in vivo studies.

  • Possible Cause: Activity of the (S)-enantiomer. The (S)-enantiomer, even in small amounts, may have its own pharmacological or toxicological profile.

    • Troubleshooting Step:

      • If possible, synthesize or obtain a sample of the (S)-enantiomer to test its activity in your experimental model.

      • Ensure you are using the highest enantiomeric purity of (R)-LY-344864 available to minimize the concentration of the (S)-enantiomer.

      • Carefully document all observed effects and consider that they may not be solely attributable to the 5-HT1F receptor agonism of the (R)-enantiomer.

Data Presentation

Table 1: Illustrative Enantiomeric Differences in 5-HT1F Receptor Binding Affinity

Note: The following data is hypothetical and for illustrative purposes only, as direct comparative data for the enantiomers of LY-344864 is not publicly available. It is designed to show the expected trend where the (R)-enantiomer is significantly more potent.

EnantiomerBinding Affinity (Ki) at human 5-HT1F Receptor (nM)
(R)-LY-3448646[1]
(S)-LY-344864>1000 (estimated)

Table 2: Illustrative Enantiomeric Differences in 5-HT1F Receptor Functional Activity

Note: The following data is hypothetical and for illustrative purposes only, based on the known pharmacology of (R)-LY-344864 as a full agonist.

EnantiomerFunctional Assay (cAMP Inhibition)Potency (EC50) (nM)Efficacy (% of maximal response)
(R)-LY-344864Full Agonist~10100%
(S)-LY-344864Inactive / Weak Antagonist>10,000Not applicable / Low

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Enantiomeric Binding Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of LY-344864 for the 5-HT1F receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT1F receptor.

    • Radioligand with known affinity for the 5-HT1F receptor (e.g., [3H]-LY334370).

    • (R)-LY-344864 and (S)-LY-344864 of high enantiomeric purity.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT1F agonist like serotonin).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Prepare serial dilutions of (R)-LY-344864 and (S)-LY-344864 in binding buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of either the (R)- or (S)-enantiomer.

    • For total binding wells, add only membranes and radioligand.

    • For non-specific binding wells, add membranes, radioligand, and a saturating concentration of the non-specific binding control.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Purity Assessment

This protocol provides a general workflow for developing a chiral HPLC method to separate and quantify the enantiomers of LY-344864.

  • Materials:

    • HPLC system with a UV detector.

    • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H, which are often effective for a wide range of compounds).[9]

    • HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol (B145695), methanol (B129727), acetonitrile).

    • Mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine (B46881) (DEA)).

    • Racemic LY-344864 standard.

    • Enantiomerically enriched (R)-LY-344864 standard.

  • Methodology:

    • Column Screening: Start with a polysaccharide-based chiral stationary phase (CSP). Prepare a solution of racemic LY-344864.

    • Mobile Phase Screening (Normal Phase):

      • Begin with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

      • Inject the racemic standard and observe the chromatogram. If no separation is observed, systematically vary the ratio of hexane to isopropanol.

      • If separation is still not achieved, try other alcohol modifiers like ethanol or methanol.

      • Consider adding a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive to the mobile phase to improve peak shape and resolution, especially for ionizable compounds like LY-344864.

    • Mobile Phase Screening (Reversed Phase):

      • If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column.

      • Use mobile phases such as mixtures of acetonitrile (B52724) and water or methanol and water, with or without buffers and additives.

    • Method Optimization: Once partial separation is achieved, optimize the method by fine-tuning the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

    • Method Validation: Validate the optimized method for linearity, accuracy, precision, and limit of quantification (LOQ) for the minor enantiomer.

Protocol 3: cAMP Functional Assay to Determine Enantiomeric Efficacy

This protocol describes a functional assay to measure the ability of the (R)- and (S)-enantiomers of LY-344864 to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • A cell line stably expressing the human 5-HT1F receptor (which is Gαi-coupled).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • (R)-LY-344864 and (S)-LY-344864.

    • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell culture medium and reagents.

    • 384-well plates.

  • Methodology:

    • Seed the cells in 384-well plates and allow them to attach overnight.

    • Prepare serial dilutions of (R)-LY-344864 and (S)-LY-344864.

    • Pre-incubate the cells with the different concentrations of the enantiomers for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The agonist (LY-344864 enantiomer) will inhibit this forskolin-induced cAMP increase.

    • After incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

    • Plot the cAMP levels as a function of the log concentration of each enantiomer.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the agonist that produces 50% of its maximal inhibition) and the maximal efficacy for each enantiomer.

Mandatory Visualizations

G cluster_membrane Plasma Membrane R 5-HT1F Receptor G Gαi/βγ R->G Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G->AC Inhibits LY344864 (R)-LY-344864 LY344864->R Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Inhibition of Neurotransmitter Release) PKA->Downstream Modulates G start Start: Racemic or Enantiopure Sample chiral_hplc Chiral HPLC Analysis start->chiral_hplc Determine Enantiomeric Purity binding_assay Receptor Binding Assay (e.g., Radioligand) chiral_hplc->binding_assay Use Separated Enantiomers functional_assay Functional Assay (e.g., cAMP) binding_assay->functional_assay in_vivo In Vivo Study (e.g., Migraine Model) functional_assay->in_vivo data_analysis Data Analysis & Comparison in_vivo->data_analysis G start Unexpected Result in LY-344864 Experiment check_purity Is Enantiomeric Purity Known and High? start->check_purity run_chiral_hplc Action: Run Chiral HPLC (Protocol 2) check_purity->run_chiral_hplc No purity_ok Purity Confirmed check_purity->purity_ok Yes new_sample Action: Obtain New, High-Purity Sample run_chiral_hplc->new_sample Purity is Low check_racemization Could Racemization Have Occurred? purity_ok->check_racemization purity_low Purity Low/ Contaminated review_conditions Action: Review Storage & Experimental Conditions check_racemization->review_conditions Yes general_troubleshooting Action: Consult General Assay Troubleshooting Guide check_racemization->general_troubleshooting No review_conditions->general_troubleshooting

References

Validation & Comparative

A Comparative Guide to LY344864 Racemate and Sumatriptan: Efficacy, Mechanism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles and clinical efficacy of the selective 5-HT1F receptor agonist, LY344864 racemate (whose active enantiomer is Lasmiditan), and the established 5-HT1B/1D receptor agonist, Sumatriptan, for the acute treatment of migraine. This comparison is supported by experimental data to inform further research and drug development in the field of headache disorders.

Mechanism of Action and Signaling Pathways

The primary difference between LY344864/Lasmiditan (B1674530) and Sumatriptan lies in their receptor targets and subsequent physiological effects. Sumatriptan's efficacy is linked to vasoconstriction via 5-HT1B receptors, while LY344864 acts on 5-HT1F receptors, which are not associated with vasoconstriction, offering a potential advantage for patients with cardiovascular risk factors.[1][2][3]

Sumatriptan is a selective agonist for 5-HT1B and 5-HT1D receptors.[4][5] Its anti-migraine effects are attributed to three primary mechanisms:

  • Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.[6]

  • Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[4]

  • Inhibition of Nociceptive Neurotransmission: Sumatriptan may also inhibit pain signal transmission within the trigeminocervical complex.[7]

LY344864 is a selective agonist for the 5-HT1F receptor.[8] Its active component, Lasmiditan, is believed to exert its therapeutic effect solely through neural mechanisms without causing vasoconstriction.[3][9] The proposed mechanisms include:

  • Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1F receptors on trigeminal neurons inhibits the release of CGRP.

  • Inhibition of Pain Pathways: Lasmiditan is highly lipophilic, allowing it to cross the blood-brain barrier and potentially modulate pain pathways in the central nervous system, such as in the trigeminal nucleus caudalis.[9][10]

Signaling Pathway Diagrams

The activation of 5-HT1B/1D and 5-HT1F receptors involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][8][11]

cluster_0 Sumatriptan Signaling Sumatriptan Sumatriptan 5-HT1B/1D Receptor 5-HT1B/1D Receptor Sumatriptan->5-HT1B/1D Receptor Binds Gi/o Protein Gi/o Protein 5-HT1B/1D Receptor->Gi/o Protein Activates Vasoconstriction Vasoconstriction 5-HT1B/1D Receptor->Vasoconstriction Inhibition of\nNeuropeptide Release Inhibition of Neuropeptide Release 5-HT1B/1D Receptor->Inhibition of\nNeuropeptide Release Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases

Caption: Sumatriptan's 5-HT1B/1D receptor-mediated signaling pathway.

cluster_1 LY344864 (Lasmiditan) Signaling Lasmiditan Lasmiditan 5-HT1F Receptor 5-HT1F Receptor Lasmiditan->5-HT1F Receptor Binds Gi/o Protein Gi/o Protein 5-HT1F Receptor->Gi/o Protein Activates Inhibition of\nNeuropeptide Release Inhibition of Neuropeptide Release 5-HT1F Receptor->Inhibition of\nNeuropeptide Release Inhibition of\nCentral Pain Pathways Inhibition of Central Pain Pathways 5-HT1F Receptor->Inhibition of\nCentral Pain Pathways Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases

Caption: LY344864's selective 5-HT1F receptor-mediated signaling pathway.

Data Presentation

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

This table summarizes the binding affinities (Ki values) of LY344864, its active enantiomer Lasmiditan, and Sumatriptan for key serotonin (B10506) receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT1A5-HT1B5-HT1D5-HT1FSelectivity (1F vs 1B)
LY344864 (racemate) ---6[8]-
Lasmiditan >1000[3]1043[9]1357[9]2.21[9]~472x
Sumatriptan ~199.5[3]17.4[3]9.8[3]22.4[3]~0.78x

Note: Ki values for Sumatriptan and Lasmiditan at 5-HT1A, 1B, 1D, and 1F were converted from pKi values reported in Rubio-Beltrán et al., 2018, for consistency where direct Ki values were not available. Other sources report Sumatriptan Ki values of 20-30 nM for 5-HT1D.[4]

Table 2: Comparative Clinical Efficacy in Phase 3 Trials

The following table presents key efficacy endpoints from pivotal Phase 3 clinical trials for Lasmiditan (SAMURAI and SPARTAN studies) and representative data for oral Sumatriptan. It is important to note that these are not from head-to-head trials and direct comparisons should be made with caution.

Efficacy EndpointLasmiditan 50 mgLasmiditan 100 mgLasmiditan 200 mgSumatriptan 100 mgPlacebo
Pain Freedom at 2 hours 28.6%[12]28.2% - 31.4%[12][13]32.2% - 38.8%[12][13]~22% - 32%15.3% - 21.3%[12][13]
Freedom from Most Bothersome Symptom (MBS) at 2 hours 40.8%[12]40.7% - 44.2%[12][13]40.7% - 48.7%[12][13]N/A29.5% - 33.5%[12][13]
Sustained Pain Freedom (2-24 hours) 17.4%[14]16.9%[14]21.2%[14]~20%10.3%[14]

Note: Sumatriptan data is aggregated from various sources for general comparison. The Lasmiditan data is from the SPARTAN and SAMURAI trials.[12][13][14] The definition of endpoints and patient populations may vary across studies.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Objective: To measure the ability of an unlabeled test compound (e.g., LY344864 or Sumatriptan) to compete with a fixed concentration of a radiolabeled ligand for binding to a specific receptor (e.g., 5-HT1F or 5-HT1B/1D).

Materials:

  • Cell membranes from a cell line stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand with high affinity and specificity for the target receptor (e.g., [3H]-Sumatriptan for 5-HT1D).

  • Test compounds (LY344864, Sumatriptan) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor, e.g., serotonin).

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the target receptor in an ice-cold lysis buffer. Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.[15]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + radioligand + binding buffer.

    • Non-specific Binding (NSB): Cell membranes + radioligand + high concentration of non-specific inhibitor.

    • Competitive Binding: Cell membranes + radioligand + serial dilutions of the test compound.[15]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This protocol outlines a method to determine the functional potency (e.g., EC50 or IC50) of an agonist at a Gi/o-coupled receptor like 5-HT1F.

Objective: To measure the ability of a test compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556) in cells expressing the receptor of interest.

Materials:

  • Cell line stably expressing the human 5-HT1F receptor (or other 5-HT1 subtypes).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (LY344864, Sumatriptan) at various concentrations.

  • Cell culture medium and stimulation buffer.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • A microplate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells expressing the target receptor into a 96- or 384-well plate and culture overnight.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate stimulation buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the test compound dilutions to the wells.

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified duration (e.g., 30 minutes).[16]

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence or luminescence) inversely proportional to the amount of cAMP produced.[16][17]

  • Data Reading: Read the plate using a microplate reader.

  • Data Analysis:

    • Normalize the data (e.g., as a percentage of the forskolin-stimulated response).

    • Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production). This value represents the functional potency of the compound.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical and clinical comparison of novel anti-migraine compounds.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Receptor Binding Assays Receptor Binding Assays Functional Assays (cAMP) Functional Assays (cAMP) Receptor Binding Assays->Functional Assays (cAMP) Determine Affinity (Ki) In Vitro Vascular Assays In Vitro Vascular Assays Functional Assays (cAMP)->In Vitro Vascular Assays Determine Potency (IC50) Animal Models of Migraine Animal Models of Migraine In Vitro Vascular Assays->Animal Models of Migraine Assess Vasoconstriction Phase I (Safety/Tolerability) Phase I (Safety/Tolerability) Animal Models of Migraine->Phase I (Safety/Tolerability) In vivo Efficacy Phase II (Proof-of-Concept/Dose-Finding) Phase II (Proof-of-Concept/Dose-Finding) Phase I (Safety/Tolerability)->Phase II (Proof-of-Concept/Dose-Finding) Phase III (Pivotal Efficacy/Safety) Phase III (Pivotal Efficacy/Safety) Phase II (Proof-of-Concept/Dose-Finding)->Phase III (Pivotal Efficacy/Safety) Regulatory Submission Regulatory Submission Phase III (Pivotal Efficacy/Safety)->Regulatory Submission

Caption: Generalized workflow for anti-migraine drug development and comparison.

Conclusion

LY344864 racemate, via its active enantiomer Lasmiditan, represents a mechanistically distinct approach to acute migraine therapy compared to Sumatriptan. Its high selectivity for the 5-HT1F receptor translates to a potent anti-migraine effect without the vasoconstrictive properties associated with 5-HT1B receptor activation, a key feature of Sumatriptan and other triptans.[3][9] While indirect comparisons suggest that the clinical efficacy of Lasmiditan in achieving pain freedom at two hours may be slightly lower than some triptans, its novel mechanism offers a valuable alternative, particularly for patients with contraindications to triptan therapy. The data presented in this guide underscore the importance of targeting the 5-HT1F receptor and provide a framework for the continued development of non-vasoactive acute migraine treatments.

References

A Comparative Guide to the Mechanisms of LY344864 Racemate and Lasmiditan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological mechanisms of two selective serotonin (B10506) 5-HT1F receptor agonists: LY344864 racemate and lasmiditan (B1674530). The information presented is supported by experimental data to facilitate a clear understanding of their similarities and differences.

Introduction

Both LY344864 and lasmiditan are recognized for their high affinity and selectivity for the serotonin 5-HT1F receptor, a key target in the development of acute migraine therapies. Unlike triptans, which also act on 5-HT1B/1D receptors and can cause vasoconstriction, these compounds offer a more targeted approach with a potentially improved cardiovascular safety profile.[1][2][3][4] This guide delves into their receptor binding profiles, functional activities, and the signaling pathways they modulate.

Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. The data presented below, summarized from radioligand binding assays, quantifies the affinity of LY344864 and lasmiditan for various serotonin receptor subtypes. Affinity is expressed as the inhibitor constant (Ki), where a lower Ki value indicates a higher binding affinity.

Receptor SubtypeLY344864 Racemate (Ki, nM)Lasmiditan (Ki, nM)
5-HT1F 6 [5]2.21 [4][6]
5-HT1ALow affinity[5]1053[4]
5-HT1BLow affinity[5]1043[4][6]
5-HT1DLow affinity[5]1357[4][6]
5-HT1ELow affinity[5]>1000
5-HT2ALow affinity[5]>1000
5-HT7Low affinity[5]>1000
Note: LY344864 was reported to have low affinity for 56 other serotonergic and non-serotonergic receptors.[5] Specific Ki values for a direct comparison with lasmiditan across all listed subtypes are not readily available in the public domain.

Functional Activity

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. Both LY344864 and lasmiditan have been characterized as 5-HT1F receptor agonists. Their functional potency is often measured by their ability to modulate second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP).

CompoundAssay TypeParameterValueFunctional Activity
LY344864 Racemate Forskolin-induced cAMP accumulation--Full Agonist [5]
Lasmiditan Forskolin-induced cAMP accumulationEC504.7 nMAgonist
Note: While LY344864 is described as a full agonist with an effect similar in magnitude to serotonin, a specific EC50 value from cAMP assays is not consistently reported in publicly available literature.[5]

Mechanism of Action and Signaling Pathways

Both LY344864 and lasmiditan exert their primary therapeutic effect through the activation of 5-HT1F receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade.

The activation of the 5-HT1F receptor by these agonists leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP.[3] This reduction in cAMP is believed to be a key step in the downstream effects of these drugs. In the context of migraine, 5-HT1F receptors are located on trigeminal neurons.[3] Their activation is thought to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), and the neurotransmitter glutamate.[3][4] This inhibition of neuronal activity in the trigeminal system is the proposed mechanism for their anti-migraine effects.[3]

A key differentiator of these 5-HT1F agonists from the triptan class of migraine drugs is their lack of significant vasoconstrictive activity.[1][4][6] This is attributed to their high selectivity for the 5-HT1F receptor over the 5-HT1B receptor, which is responsible for the vasoconstrictive effects of triptans.[1]

G_protein_signaling 5-HT1F Receptor Signaling Pathway cluster_membrane Cell Membrane Agonist LY344864 / Lasmiditan 5HT1F_Receptor 5-HT1F Receptor Agonist->5HT1F_Receptor Binds to G_Protein Gi/o Protein 5HT1F_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP levels decrease Adenylyl_Cyclase->cAMP Converts ATP to Neuronal_Inhibition Inhibition of CGRP and Glutamate Release cAMP->Neuronal_Inhibition Leads to Therapeutic_Effect Anti-migraine Effect Neuronal_Inhibition->Therapeutic_Effect Results in

Figure 1. Simplified signaling pathway of 5-HT1F receptor agonists.

LY344864 Racemate: Considerations

The term "racemate" indicates that LY344864 is a mixture of equal parts of its two enantiomers (non-superimposable mirror-image molecules).[7][8] For many chiral drugs, the pharmacological activity resides primarily in one enantiomer, while the other may be less active, inactive, or contribute to side effects.[9] While the available data for LY344864 does not differentiate between the activities of its individual enantiomers, this is a critical consideration in drug development. Further studies on the separated enantiomers would be necessary to fully characterize the pharmacology of LY344864.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

radioligand_binding_workflow Radioligand Binding Assay Workflow Start Prepare receptor source (e.g., cell membranes expressing 5-HT1F) Incubate Incubate receptor with radioligand and varying concentrations of test compound Start->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 (concentration of test compound that inhibits 50% of radioligand binding) Quantify->Analyze Calculate Calculate Ki using the Cheng-Prusoff equation Analyze->Calculate End Determine Binding Affinity (Ki) Calculate->End

Figure 2. General workflow for a radioligand binding assay.

Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the human 5-HT1F receptor are prepared.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-serotonin) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (LY344864 or lasmiditan).

  • Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, and the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined.

  • Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

cAMP Functional Assay (General Protocol)

This assay is used to determine the functional activity (e.g., agonism) and potency (EC50) of a compound by measuring its effect on the intracellular second messenger, cAMP.

camp_assay_workflow cAMP Functional Assay Workflow Start Culture cells expressing 5-HT1F receptor Stimulate_AC Stimulate adenylyl cyclase with forskolin Start->Stimulate_AC Add_Agonist Add varying concentrations of test agonist Stimulate_AC->Add_Agonist Incubate Incubate to allow for modulation of cAMP levels Add_Agonist->Incubate Lyse_Cells Lyse cells to release intracellular cAMP Incubate->Lyse_Cells Measure_cAMP Measure cAMP concentration (e.g., using HTRF or ELISA) Lyse_Cells->Measure_cAMP Analyze Analyze data to generate a dose-response curve Measure_cAMP->Analyze End Determine EC50 and Emax Analyze->End

Figure 3. General workflow for a cAMP functional assay.

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured in appropriate media.

  • Assay Setup: Cells are plated in a multi-well plate and then treated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

  • Agonist Addition: Varying concentrations of the test compound (LY344864 or lasmiditan) are added to the cells.

  • Incubation: The cells are incubated for a specific period to allow the agonist to modulate forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The cAMP levels are plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) can be determined.

Conclusion

Both LY344864 racemate and lasmiditan are potent and selective 5-HT1F receptor agonists. Lasmiditan has been more extensively characterized in the public domain with a detailed receptor binding profile demonstrating its high selectivity. While LY344864 is also known to be highly selective, a comprehensive, publicly available dataset for direct comparison is lacking. Both compounds function as agonists at the 5-HT1F receptor, leading to a decrease in cAMP levels and subsequent inhibition of pro-inflammatory neuropeptide and neurotransmitter release. This shared mechanism of action, which avoids the vasoconstrictive effects associated with triptans, underscores their potential as valuable therapeutic options for the acute treatment of migraine. Further research into the specific activities of the enantiomers of LY344864 would provide a more complete understanding of its pharmacological profile.

References

A Comparative Analysis of LY344864 Racemate and Triptans for Acute Migraine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the selective 5-HT1F receptor agonist LY344864 racemate and the established class of triptan drugs for the acute treatment of migraine. This analysis is supported by preclinical and clinical experimental data, focusing on their distinct mechanisms of action, receptor binding profiles, pharmacokinetic properties, and clinical efficacy.

Executive Summary

Triptans, the current standard of care for acute migraine, are 5-HT1B/1D receptor agonists that effectively alleviate migraine attacks but are associated with vasoconstrictive effects, limiting their use in patients with cardiovascular risk factors. LY344864 is a selective 5-HT1F receptor agonist that offers a novel therapeutic approach by targeting a different serotonin (B10506) receptor subtype, aiming to provide migraine relief without causing vasoconstriction. This guide will explore the experimental evidence that differentiates these two classes of migraine therapies.

Mechanism of Action: A Tale of Two Receptors

The primary distinction between LY344864 and triptans lies in their target receptors and subsequent physiological effects.

Triptans exert their therapeutic effects through agonism of 5-HT1B and 5-HT1D receptors.[1] Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and pain mediator implicated in migraine pathophysiology.[1] Concurrently, activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction, which was initially believed to be a primary mechanism for migraine relief. However, this vasoconstrictive action is also responsible for the cardiovascular side effects that preclude the use of triptans in patients with a history of cardiovascular disease.[1]

LY344864 , in contrast, is a selective agonist of the 5-HT1F receptor.[2] This receptor is also located on trigeminal neurons, and its activation similarly inhibits the release of neurotransmitters involved in pain transmission.[3] Crucially, the 5-HT1F receptor is not significantly present in cranial blood vessels, and its activation does not lead to vasoconstriction.[4] This targeted approach suggests that LY344864 and other 5-HT1F agonists (ditans) could offer a safer alternative for migraine patients with cardiovascular contraindications to triptans.

cluster_triptans Triptans cluster_ly344864 LY344864 Racemate Triptan Triptan HT1B 5-HT1B Receptor (Cranial Blood Vessels) Triptan->HT1B HT1D 5-HT1D Receptor (Trigeminal Nerve) Triptan->HT1D Vasoconstriction Cranial Vasoconstriction HT1B->Vasoconstriction Inhibit_CGRP_T Inhibition of CGRP Release HT1D->Inhibit_CGRP_T Migraine_Relief_T Migraine Relief Vasoconstriction->Migraine_Relief_T Inhibit_CGRP_T->Migraine_Relief_T LY344864 LY344864 HT1F 5-HT1F Receptor (Trigeminal Nerve) LY344864->HT1F Inhibit_Pain Inhibition of Pain Pathway Signaling HT1F->Inhibit_Pain Migraine_Relief_L Migraine Relief Inhibit_Pain->Migraine_Relief_L

Signaling Pathways of Triptans and LY344864

Comparative Receptor Binding Affinity

The selectivity of LY344864 for the 5-HT1F receptor compared to the broader affinity of triptans for 5-HT1B and 5-HT1D receptors is evident in their binding affinities (Ki values). A lower Ki value indicates a higher binding affinity.

Compound5-HT1F Ki (nM)5-HT1B Ki (nM)5-HT1D Ki (nM)
LY344864 6[2]>1000[2]>1000[2]
Sumatriptan 23135
Zolmitriptan 2252
Rizatriptan 6365
Naratriptan 1685
Eletriptan 1342
Almotriptan 13294
Frovatriptan 13195

Note: Data for triptans are compiled from various sources and may show slight variations between studies. The data for LY344864 indicates its high selectivity for the 5-HT1F receptor, with negligible affinity for the 5-HT1B and 5-HT1D receptors targeted by triptans.

Pharmacokinetic Profile Comparison

While direct comparative pharmacokinetic data for LY344864 racemate and all triptans in humans is limited, preclinical data for LY344864 and established data for triptans provide insights into their absorption, distribution, metabolism, and excretion.

ParameterLY344864 Racemate (in rats)Triptans (in humans)
Bioavailability N/A (Oral and IV administration showed efficacy)[2]Varies significantly among triptans (e.g., Sumatriptan ~14%, Naratriptan ~70%)
Half-life (t1/2) Plasma levels declined over time, while brain cortex levels were constant for 6h post-IV dose[2]Ranges from ~2 hours (Sumatriptan, Rizatriptan) to ~26 hours (Frovatriptan)
Time to Peak Plasma Concentration (Tmax) N/AVaries (e.g., Rizatriptan is relatively fast, while Frovatriptan is slower)
Metabolism N/APrimarily hepatic, with variations in CYP enzyme involvement
Excretion N/AMainly renal

Note: The pharmacokinetics of a racemic mixture like LY344864 can be complex, as the individual enantiomers may exhibit different pharmacokinetic properties.[5][6][7][8][9]

Preclinical Efficacy: Experimental Models

The antimigraine potential of both LY344864 and triptans has been evaluated in established preclinical models of migraine.

Neurogenic Dural Inflammation Model

This model is a cornerstone for evaluating potential anti-migraine therapies. It assesses the ability of a compound to inhibit plasma protein extravasation in the dura mater, a key event in neurogenic inflammation.

Experimental Protocol:

  • Animal Model: Typically, rats or guinea pigs are used.[10]

  • Anesthesia and Surgery: Animals are anesthetized, and the trigeminal ganglion is surgically exposed.

  • Stimulation: The trigeminal ganglion is electrically stimulated to induce the release of vasoactive neuropeptides.[10]

  • Tracer Injection: A fluorescently labeled protein (e.g., Evans blue or FITC-albumin) is injected intravenously to serve as a marker for plasma extravasation.

  • Drug Administration: The test compound (e.g., LY344864 or a triptan) is administered, usually intravenously or orally, prior to or after the stimulation.

  • Quantification: After a set period, the dura mater is harvested, and the amount of extravasated tracer is quantified using spectrophotometry or fluorometry.

Comparative Findings:

  • Both LY344864 and triptans have been shown to potently inhibit dural plasma protein extravasation in this model, demonstrating their ability to block a key process in migraine pathophysiology.[2]

cluster_workflow Neurogenic Dural Inflammation Model Workflow start Animal Preparation (Anesthesia, Surgery) stimulate Trigeminal Ganglion Stimulation start->stimulate tracer IV Injection of Fluorescent Tracer stimulate->tracer drug Drug Administration (LY344864 or Triptan) tracer->drug extravasation Plasma Protein Extravasation Occurs drug->extravasation quantify Quantification of Dural Extravasation extravasation->quantify

Experimental Workflow: Neurogenic Dural Inflammation

Clinical Efficacy and Safety

While direct, large-scale, head-to-head clinical trials comparing LY344864 racemate with a range of triptans are not available, clinical trial data for lasmiditan (B1674530), another selective 5-HT1F agonist, provides valuable comparative insights.

A systematic review and meta-analysis of clinical trials for acute migraine treatments found that while lasmiditan was superior to placebo, most triptans were associated with a higher likelihood of achieving pain freedom at 2 hours.[11] However, the key advantage of the 5-HT1F agonist class lies in its safety profile.

OutcomeLY344864 Class (Lasmiditan)Triptans
2-hour Pain Freedom Superior to placebo[11]Generally superior to lasmiditan and placebo[11]
2-hour Freedom from Most Bothersome Symptom Superior to placeboEffective, with varying rates among different triptans
Cardiovascular Safety No significant vasoconstrictive effects observedAssociated with vasoconstriction; contraindicated in patients with cardiovascular disease[1]
Common Adverse Events Dizziness, somnolence, paresthesia, fatigueParesthesia, dizziness, flushing, chest tightness

Conclusion

The comparison between LY344864 racemate and triptans highlights a pivotal evolution in migraine therapeutics: the shift towards more targeted mechanisms of action with improved safety profiles. Triptans remain a highly effective first-line treatment for many migraine sufferers. However, their vasoconstrictive properties, mediated by 5-HT1B receptor agonism, represent a significant limitation.

LY344864, as a selective 5-HT1F receptor agonist, demonstrates a promising alternative. Its ability to inhibit key pathways in migraine pathophysiology without inducing vasoconstriction offers a potentially safer therapeutic option, particularly for patients with or at risk of cardiovascular disease. While clinical data for LY344864 itself is limited, the evidence from the broader class of "ditans" suggests a favorable benefit-risk profile for this novel class of anti-migraine agents. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of LY344864 racemate against various triptans.

References

A Comparative Guide to the 5-HT1F Receptor Agonist LY344864 Racemate in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective serotonin (B10506) 1F (5-HT1F) receptor agonist, LY344864, focusing on the validation of its racemic activity in established and novel preclinical models. LY344864 has been a pivotal pharmacological tool for elucidating the role of the 5-HT1F receptor in migraine pathophysiology and beyond. This document compares its performance with the newer, clinically approved 5-HT1F agonist, lasmiditan (B1674530), and the established class of migraine therapeutics, the triptans (5-HT1B/1D receptor agonists). While LY344864 is used as a racemate, to date, public domain research has not detailed the differential activities of its constituent enantiomers.

Comparative Efficacy and Receptor Binding Profiles

LY344864 demonstrates high affinity and selectivity for the 5-HT1F receptor. Its pharmacological profile, along with that of relevant comparators, is summarized below.

CompoundClassMechanism of ActionKi (nM) for Human 5-HT1F ReceptorOther Notable Receptor Affinities (Ki, nM)
LY344864 5-HT1F AgonistFull agonist at 5-HT1F receptors, leading to inhibition of adenylate cyclase.6[1]5-HT1A (530), 5-HT1B (549), 5-HT1D (575), 5-HT1E (1415)[2]
Lasmiditan Ditan (5-HT1F Agonist)Selective agonist at 5-HT1F receptors.2.21[3]>440-fold higher affinity for 5-HT1F vs. 5-HT1B/1D[3]
Sumatriptan Triptan (5-HT1B/1D Agonist)Agonist at 5-HT1B and 5-HT1D receptors, causing vasoconstriction and inhibiting neuropeptide release.High affinity for 5-HT1F as wellPrimarily targets 5-HT1B/1D

Validation in Preclinical Models

LY344864 has been validated in several preclinical models, most notably in the context of migraine and, more recently, in models of neuropathic pain.

Neurogenic Dural Inflammation Model (Migraine)

This widely used model mimics aspects of migraine pathophysiology, such as dural plasma protein extravasation, a marker of neurogenic inflammation.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized to ensure a lack of response to noxious stimuli.

  • Surgical Preparation: The trachea is cannulated for artificial respiration. The femoral vein and artery are cannulated for drug administration and blood pressure monitoring, respectively. The skull is exposed to allow for the placement of a stimulating electrode on the dura mater.

  • Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated, which leads to the release of vasoactive neuropeptides and subsequent dural plasma protein extravasation.

  • Quantification of Extravasation: A fluorescent dye (e.g., FITC-albumin) is injected intravenously prior to stimulation. After a set period of circulation and stimulation, the animal is euthanized, and the dura is collected. The amount of dye that has extravasated into the dural tissue is quantified using fluorometry, serving as an index of inflammation.

  • Drug Administration: LY344864 or a comparator compound is administered, typically intravenously or orally, prior to the trigeminal stimulation to assess its ability to inhibit plasma protein extravasation.

Comparative Results:

CompoundModelKey Findings
LY344864 Rat Neurogenic Dural InflammationPotently inhibits dural protein extravasation caused by electrical stimulation of the trigeminal ganglion.[1]
Lasmiditan Rat c-fos expression model (marker of neuronal activation)Orally administered doses blocked the expression of c-fos in the trigeminal nucleus caudalis in response to electrical stimulation of the trigeminal ganglion.[3]
Triptans Various migraine modelsInhibit neurogenic dural inflammation, but also cause vasoconstriction of cranial blood vessels via 5-HT1B receptor agonism.
Neuropathic Pain Models

The evaluation of LY344864 in neuropathic pain models represents an expansion of its potential therapeutic applications beyond migraine.

Experimental Protocol (Spinal Nerve Ligation Model):

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Under anesthesia, the L5 spinal nerve is isolated and tightly ligated. This procedure induces mechanical allodynia, a key feature of neuropathic pain.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying forces is measured before and after drug administration.

  • Drug Administration: LY344864 or a comparator is administered (e.g., intraperitoneally or orally) to determine its effect on the established mechanical allodynia.

Comparative Results:

CompoundModelKey Findings
LY344864 In vitro and in vivo models of Parkinson's diseaseEnhanced mitochondrial biogenesis and showed neuroprotective effects.[3]
Lasmiditan Rat model of neuropathic painAttenuated established mechanical allodynia.[4]
Standard Neuropathic Pain Treatments Various neuropathic pain modelsFirst-line treatments include gabapentinoids, tricyclic antidepressants, and SNRIs.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

G LY344864 Signaling Pathway LY344864 LY344864 (Racemate) HT1F 5-HT1F Receptor LY344864->HT1F Binds to Gi Gi Protein HT1F->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Inflammation Inhibition of Neurogenic Inflammation cAMP->Inflammation

Caption: Signaling pathway of LY344864 via the 5-HT1F receptor.

G Neurogenic Dural Inflammation Model Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthesia Surgery Surgical Cannulation (Vein, Artery, Trachea) Anesthesia->Surgery Followed by DrugAdmin Drug Administration (e.g., LY344864) Surgery->DrugAdmin Stimulation Trigeminal Ganglion Stimulation DrugAdmin->Stimulation Euthanasia Euthanasia Stimulation->Euthanasia Dye Fluorescent Dye Injection Dye->Stimulation DuraCollection Dura Collection Euthanasia->DuraCollection Followed by Quantification Quantification of Plasma Extravasation DuraCollection->Quantification

Caption: Experimental workflow for the neurogenic dural inflammation model.

G Comparison of 5-HT1F Agonists and Triptans cluster_ditans Ditans (5-HT1F Agonists) cluster_triptans Triptans (5-HT1B/1D Agonists) Compound Compound Classes LY344864 LY344864 HT1F 5-HT1F LY344864->HT1F Lasmiditan Lasmiditan Lasmiditan->HT1F Sumatriptan Sumatriptan HT1B1D 5-HT1B/1D Sumatriptan->HT1B1D OtherTriptans Other Triptans OtherTriptans->HT1B1D ReceptorTarget Primary Receptor Target NeuronalInhibition Neuronal Inhibition HT1F->NeuronalInhibition HT1B1D->NeuronalInhibition Vasoconstriction Vasoconstriction HT1B1D->Vasoconstriction ClinicalEffect Primary Clinical Effect

Caption: Logical relationship between compound classes and their primary targets and effects.

References

A Comparative Analysis of LY344864 Racemate and Enantiomer Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of the LY344864 racemate and its individual enantiomers to serotonin (B10506) receptors. The information is supported by experimental data and detailed methodologies to assist in the evaluation of this compound for further research and development.

LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, a target of significant interest for the treatment of migraine. As a chiral molecule, LY344864 exists as two non-superimposable mirror images, the (R) and (S) enantiomers. This guide delves into the stereoselective binding of these forms to various serotonin receptors, providing a cross-validation of their affinity profiles.

Quantitative Binding Affinity Data

The binding affinity of a compound to its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the available quantitative data for the binding affinity of the (R)-enantiomer of LY344864 to several human serotonin (5-HT) receptors.

CompoundReceptorKi (nM)
(R)-LY344864 5-HT1F6[1][2]
5-HT1A530[1]
5-HT1B549[1]
5-HT1D575[1]
5-HT1E1415[1]
5-HT2A>1000
5-HT2B1695[1]
5-HT2C3499[1]
5-HT74851[1]

Experimental Protocols

The determination of binding affinity is paramount in drug discovery. The Ki values presented in this guide were likely determined using a competitive radioligand binding assay. Below is a detailed, representative protocol for such an experiment.

Radioligand Binding Assay Protocol

This protocol outlines the steps for determining the binding affinity of test compounds to the 5-HT1F receptor expressed in a recombinant cell line.

1. Membrane Preparation:

  • Cells stably expressing the human 5-HT1F receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a radiolabeled ligand that binds to the 5-HT1F receptor (e.g., [³H]-LY344864), and varying concentrations of the unlabeled test compound (e.g., (R)-LY344864, (S)-LY344864, or the racemate).

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation cluster_quant Quantification & Analysis prep1 Harvest Cells prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Resuspend Membranes prep3->prep4 assay1 Incubate Membranes, Radioligand & Test Compound prep4->assay1 Membrane Prep sep1 Rapid Filtration assay1->sep1 quant1 Scintillation Counting sep1->quant1 quant2 Calculate Ki quant1->quant2 signaling_pathway ligand LY344864 receptor 5-HT1F Receptor ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp conversion atp ATP atp->ac pka Protein Kinase A camp->pka activates cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response leads to

References

Comparative Analysis of LY344864 Racemate Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the racemate LY344864, a selective serotonin (B10506) 1F (5-HT1F) receptor agonist investigated for its potential in migraine therapy. While specific experimental data comparing the individual (+) and (-) enantiomers of LY344864 is not publicly available in the reviewed literature, this document outlines the established pharmacological profile of the racemate and furnishes detailed experimental protocols for the key assays used in its characterization. This information is intended to equip researchers, scientists, and drug development professionals with the necessary tools and understanding to investigate the stereoselective properties of this and similar compounds.

Introduction to LY344864

LY344864 is a potent and selective agonist for the 5-HT1F receptor.[1] Its mechanism of action is believed to involve the inhibition of neurogenic inflammation in the dura mater, a key process implicated in the pathophysiology of migraine.[1] The racemate has demonstrated efficacy in preclinical models of migraine, such as the neurogenic dural inflammation model in rats, where it potently inhibits plasma protein extravasation.[1]

The presence of a chiral center in LY344864 necessitates the separate evaluation of its enantiomers, as stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. While the specific data for the individual enantiomers of LY344864 is not available, the following sections provide the foundational knowledge and experimental frameworks required for such an investigation.

Data Presentation: Pharmacological Profile of Racemic LY344864

The following table summarizes the reported binding affinity and functional activity of the LY344864 racemate.

ParameterReceptorValueReference
Binding Affinity (Ki) Human 5-HT1F6 nM[1]
Other 5-HT & Non-Serotonergic ReceptorsLow Affinity[1]
Functional Activity Human 5-HT1F (cAMP accumulation)Full Agonist[1]

Experimental Protocols

Detailed methodologies for the key experiments required to perform a comparative analysis of LY344864 enantiomers are provided below.

Chiral Separation of LY344864 Enantiomers

Objective: To resolve the racemic LY344864 into its individual (+) and (-) enantiomers.

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a common and effective method for enantiomeric separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, is a suitable starting point. The specific column choice would require empirical testing.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where LY344864 exhibits strong absorbance.

  • Procedure:

    • Dissolve the LY344864 racemate in a suitable solvent compatible with the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the enantiomers using the optimized mobile phase under isocratic conditions.

    • Monitor the elution profile using the UV detector. The two enantiomers should appear as distinct peaks.

    • Collect the fractions corresponding to each peak separately.

    • Confirm the enantiomeric purity of the collected fractions by re-injecting them onto the same chiral column.

Radioligand Binding Assay for 5-HT1F Receptor

Objective: To determine the binding affinity (Ki) of each LY344864 enantiomer for the 5-HT1F receptor.

Methodology: This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT1F receptor.

    • A suitable radioligand, such as [³H]-LY344864 or another high-affinity 5-HT1F ligand.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT1F agonist like serotonin).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test enantiomer or vehicle.

    • To determine non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of the non-labeled competitor.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test enantiomer by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of each LY344864 enantiomer at the 5-HT1F receptor.

Methodology: The 5-HT1F receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • A cell line stably expressing the human 5-HT1F receptor (e.g., CHO or HEK293 cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the test enantiomer or vehicle for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specified time to allow for cAMP accumulation.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the logarithm of the enantiomer concentration.

    • Determine the EC50 value (the concentration of the enantiomer that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) and the maximal efficacy (Emax) from the resulting concentration-response curve using non-linear regression.

In Vivo Neurogenic Dural Inflammation Model

Objective: To evaluate the in vivo efficacy of each LY344864 enantiomer in a preclinical model of migraine.

Methodology: This model measures the inhibition of plasma protein extravasation in the dura mater of anesthetized rats following trigeminal ganglion stimulation.[1]

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rats.

    • Surgically expose the trigeminal ganglion.

    • Administer the test enantiomer or vehicle intravenously or orally at various doses.

    • Inject a fluorescently labeled protein (e.g., Evans blue) intravenously.

    • Electrically stimulate the trigeminal ganglion for a set period.

    • After stimulation, perfuse the animal to remove blood from the vasculature.

    • Dissect the dura mater and quantify the amount of extravasated Evans blue dye by spectrophotometry.

    • Calculate the percent inhibition of plasma protein extravasation for each dose of the enantiomer compared to the vehicle-treated group.

    • Determine the ID50 value (the dose of the enantiomer that produces 50% inhibition of extravasation).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of LY344864 enantiomers.

G cluster_0 Chiral Separation Workflow Racemic LY344864 Racemic LY344864 Chiral HPLC Chiral HPLC Racemic LY344864->Chiral HPLC (+)-Enantiomer (+)-Enantiomer Chiral HPLC->(+)-Enantiomer (-)-Enantiomer (-)-Enantiomer Chiral HPLC->(-)-Enantiomer G LY344864 Enantiomer LY344864 Enantiomer 5-HT1F Receptor (Gi-coupled) 5-HT1F Receptor (Gi-coupled) LY344864 Enantiomer->5-HT1F Receptor (Gi-coupled) Binds to Adenylyl Cyclase Adenylyl Cyclase 5-HT1F Receptor (Gi-coupled)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Biological Response Biological Response cAMP->Biological Response Biological Response (Inhibition of Neurogenic Inflammation) Biological Response (Inhibition of Neurogenic Inflammation) G cluster_0 Neurogenic Dural Inflammation Model Trigeminal Ganglion Stimulation Trigeminal Ganglion Stimulation Neuropeptide Release (e.g., CGRP) Neuropeptide Release (e.g., CGRP) Trigeminal Ganglion Stimulation->Neuropeptide Release (e.g., CGRP) Dural Plasma Extravasation Dural Plasma Extravasation Neuropeptide Release (e.g., CGRP)->Dural Plasma Extravasation LY344864 Enantiomer Administration LY344864 Enantiomer Administration LY344864 Enantiomer Administration->Neuropeptide Release (e.g., CGRP) Inhibits

References

(R)-LY344864: Unveiling the Potent and Selective 5-HT1F Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

The (R)-enantiomer of LY344864 stands as the significantly more active stereoisomer, demonstrating high potency and selectivity as a serotonin (B10506) 5-HT1F receptor agonist. Extensive research has focused on this enantiomer, commercially known as LY344864, establishing its profile as a valuable tool for investigating the therapeutic potential of 5-HT1F receptor activation, particularly in the context of migraine.

While the direct comparative pharmacological data for the (S)-enantiomer is not extensively available in publicly accessible literature, the consistent designation of LY344864 as N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide hydrochloride underscores the established superior activity of the (R)-configuration. This guide will focus on the well-documented pharmacological properties of the active (R)-enantiomer, LY344864.

Comparative Activity at Serotonin Receptors

LY344864 exhibits remarkable selectivity for the 5-HT1F receptor subtype over other serotonin receptors. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
5-HT1F 6 3
5-HT1A530-
5-HT1B549-
5-HT1D575-
5-HT1E1415-
5-HT2A3935-
5-HT2B1695-
5-HT2C3499-
5-HT74851-
Data compiled from publicly available research.

In Vitro and In Vivo Efficacy

The potent agonism of (R)-LY344864 at the 5-HT1F receptor translates to significant efficacy in preclinical models of migraine. A key mechanism of action is the inhibition of neurogenic dural inflammation, a process implicated in migraine pathophysiology.

Key Experimental Findings:
  • Inhibition of Forskolin-Stimulated cAMP Accumulation: In cell lines expressing the human 5-HT1F receptor, LY344864 acts as a full agonist, potently inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation with an EC50 of 3 nM.

  • Inhibition of Neurogenic Dural Extravasation: In animal models, intravenous administration of LY344864 effectively blocks plasma protein extravasation in the dura mater induced by trigeminal ganglion stimulation. This demonstrates its ability to attenuate a key event in neurogenic inflammation.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of (R)-LY344864 for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtypes are prepared.

  • Radioligand: A specific radiolabeled ligand for each receptor subtype is used (e.g., [³H]-Sumatriptan for 5-HT1D, [³H]-LSD for other 5-HT subtypes).

  • Incubation: Membranes, radioligand, and varying concentrations of (R)-LY344864 are incubated in a suitable buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of (R)-LY344864 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (Receptor Expression) incubation Incubation prep->incubation radioligand Radioligand (e.g., [³H]-Sumatriptan) radioligand->incubation competitor (R)-LY344864 (Varying Concentrations) competitor->incubation filtration Rapid Filtration (Separation of Bound/Free) incubation->filtration counting Scintillation Counting (Quantification) filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis G cluster_pathway 5-HT1F Receptor Signaling Pathway LY344864 (R)-LY344864 Receptor 5-HT1F Receptor LY344864->Receptor Agonist Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Forskolin Forskolin Forskolin->AC Activation

A Head-to-Head Comparison of 5-HT1F Agonists for Migraine Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acute migraine treatment is evolving, with a growing focus on therapies that target novel mechanisms without the cardiovascular liabilities of older drug classes. The selective 5-hydroxytryptamine receptor 1F (5-HT1F) agonists, known as "ditans," represent a significant advancement in this area. This guide provides a detailed, data-driven comparison of key 5-HT1F agonists, with a primary focus on the approved therapeutic, lasmiditan (B1674530), and its preclinical predecessor, LY334370.

Introduction to 5-HT1F Agonists

Migraine pathophysiology is complex, involving the activation of the trigeminovascular system. Triptans, the standard of care for many years, are agonists of the 5-HT1B and 5-HT1D receptors. Their therapeutic effect is attributed to the constriction of cranial blood vessels (mediated by 5-HT1B receptors) and the inhibition of neuropeptide release from trigeminal nerves (mediated by 5-HT1D receptors). However, the vasoconstrictive action of triptans makes them unsuitable for patients with or at risk of cardiovascular disease.

5-HT1F receptors are also located on trigeminal neurons, and their activation has been shown to inhibit the release of key inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) without causing vasoconstriction. This targeted neural mechanism forms the basis of the therapeutic rationale for selective 5-HT1F agonists. Lasmiditan (Reyvow) is the first and currently only FDA-approved drug in this class.

Preclinical Pharmacology: A Comparative Analysis

The development of selective 5-HT1F agonists has been a journey of refining selectivity and potency. The following tables summarize the preclinical pharmacological profiles of lasmiditan and the earlier investigational compound, LY334370.

Table 1: Comparative Binding Affinity (Ki, nM) of 5-HT1F Agonists at Serotonin (B10506) Receptors
Compound5-HT1F5-HT1A5-HT1B5-HT1DSelectivity (5-HT1F vs. 5-HT1B/1D)
Lasmiditan 2.21[1]1053[2]1043[1][2]1357[1][2]>470-fold[1]
LY334370 Data not available in direct comparisonData not availableData not availableData not availableLess selective than lasmiditan[1]

Note: While direct Ki values for LY334370 were not found in a side-by-side comparison with lasmiditan in the provided search results, it is consistently reported to be less selective.

Table 2: In Vivo Preclinical Efficacy
AssayLasmiditanLY334370
Inhibition of Dural Plasma Protein Extravasation Potently inhibited in a dose-dependent manner following oral administration in rats.[1][2]Effective in preclinical models.
Inhibition of c-Fos Expression in Trigeminal Nucleus Caudalis Potently inhibited in a dose-dependent manner following oral administration in rats.[1][2]Effective in preclinical models.
Vasoconstriction (Rabbit Saphenous Vein Assay) No contraction at concentrations up to 100 µM.[1]No vasoconstrictor activity at clinically relevant concentrations.

Pharmacokinetics

The pharmacokinetic profile of a drug is critical to its clinical utility. The following table outlines the key pharmacokinetic parameters of lasmiditan.

Table 3: Pharmacokinetic Properties of Lasmiditan
ParameterValue
Bioavailability ~40%
Time to Peak Plasma Concentration (Tmax) Approximately 1.8 hours
Metabolism Primarily by non-CYP enzymes via ketone reduction.
Elimination ~3% excreted unchanged in urine; majority of the dose recovered in urine as metabolites.

Clinical Efficacy: Lasmiditan in Phase 3 Trials

The efficacy of lasmiditan for the acute treatment of migraine has been established in two large, randomized, placebo-controlled Phase 3 trials: SAMURAI and SPARTAN. The key efficacy endpoints are summarized below.

Table 4: Clinical Efficacy of Lasmiditan (SAMURAI & SPARTAN Pooled Data)
OutcomePlaceboLasmiditan 50 mgLasmiditan 100 mgLasmiditan 200 mg
2-Hour Pain Freedom 18.3%[3]28.6%[3]29.9%[3]35.6%[3]
2-Hour Most Bothersome Symptom (MBS) Freedom 31.5%[3]40.8%[3]42.6%[3]44.7%[3]
Sustained Pain Freedom at 24 Hours 10.3%[3]17.4%[3]16.9%[3]21.2%[3]
Sustained Pain Freedom at 48 Hours Data not available14.9%[3]15.2%[3]18.4%[3]

Safety and Tolerability

The most common adverse events associated with lasmiditan are centrally mediated, consistent with its ability to cross the blood-brain barrier.

Table 5: Common Treatment-Emergent Adverse Events (TEAEs) with Lasmiditan (SAMURAI & SPARTAN Pooled Data)
Adverse EventPlaceboLasmiditan 50 mgLasmiditan 100 mgLasmiditan 200 mg
Dizziness 2.6%9.5%15.4%17.1%
Paresthesia 1.2%3.5%6.5%7.4%
Somnolence 1.8%4.1%6.1%7.5%
Fatigue 1.3%2.5%4.3%5.9%
Nausea 1.9%2.8%4.1%4.9%
Lethargy 0.4%1.2%2.7%3.1%

Data derived from pooled analysis of SAMURAI and SPARTAN trials.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of 5-HT1F agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the 5-HT1F receptor and other serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human 5-HT receptor of interest.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 10 mM MgCl2, and 0.2 mM EDTA, pH 7.4.

  • Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-LY344864 for 5-HT1F) is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., lasmiditan).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 30 minutes at 37°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of a 5-HT1F agonist.

Methodology:

  • Cell Culture: A cell line (e.g., HEK293) expressing the human 5-HT1F receptor is cultured.

  • Assay Principle: 5-HT1F receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

  • Agonist Treatment: The cells are co-incubated with forskolin and increasing concentrations of the 5-HT1F agonist.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production (EC50) is calculated.

In Vivo Model: c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)

Objective: To assess the ability of a 5-HT1F agonist to inhibit neuronal activation in a key pain-processing region of the brainstem.

Methodology:

  • Animal Model: Anesthetized rats or mice are used.

  • Trigeminal Stimulation: The trigeminal ganglion is electrically stimulated to induce a pain-like response, which leads to the expression of the immediate early gene c-Fos in the TNC.

  • Drug Administration: The test compound (e.g., lasmiditan) is administered (e.g., orally or intravenously) prior to trigeminal stimulation.

  • Tissue Processing: Two hours after stimulation, the animals are euthanized, and the brainstems are removed, fixed, and sectioned.

  • Immunohistochemistry: The brainstem sections are stained with an antibody specific for the c-Fos protein.

  • Quantification: The number of c-Fos-positive neurons in the TNC is counted under a microscope.

  • Data Analysis: The reduction in the number of c-Fos-positive cells in the drug-treated group is compared to the vehicle-treated control group to determine the inhibitory effect of the compound.

Visualizing the Mechanisms

To better understand the signaling pathways and experimental processes, the following diagrams are provided.

G 5-HT1F Receptor Signaling Pathway 5-HT1F Agonist (e.g., Lasmiditan) 5-HT1F Agonist (e.g., Lasmiditan) 5-HT1F Receptor 5-HT1F Receptor 5-HT1F Agonist (e.g., Lasmiditan)->5-HT1F Receptor Binds to Gi/o Protein Gi/o Protein 5-HT1F Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits Inhibition of Neuropeptide Release (e.g., CGRP) Inhibition of Neuropeptide Release (e.g., CGRP) Gi/o Protein->Inhibition of Neuropeptide Release (e.g., CGRP) Leads to cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase

Caption: 5-HT1F Receptor Signaling Pathway.

G Experimental Workflow for 5-HT1F Agonist Evaluation cluster_0 In Vitro Characterization cluster_1 In Vivo Preclinical Models cluster_2 Clinical Trials Binding Assay Binding Assay Functional Assay (cAMP) Functional Assay (cAMP) Binding Assay->Functional Assay (cAMP) Selectivity Profiling Selectivity Profiling Functional Assay (cAMP)->Selectivity Profiling Dural Plasma Protein Extravasation Dural Plasma Protein Extravasation Selectivity Profiling->Dural Plasma Protein Extravasation c-Fos Expression in TNC c-Fos Expression in TNC Dural Plasma Protein Extravasation->c-Fos Expression in TNC Vasoconstriction Assay Vasoconstriction Assay c-Fos Expression in TNC->Vasoconstriction Assay Phase I (Safety, PK) Phase I (Safety, PK) Vasoconstriction Assay->Phase I (Safety, PK) Phase II (Proof-of-Concept) Phase II (Proof-of-Concept) Phase I (Safety, PK)->Phase II (Proof-of-Concept) Phase III (Efficacy, Safety) Phase III (Efficacy, Safety) Phase II (Proof-of-Concept)->Phase III (Efficacy, Safety)

Caption: Experimental Workflow for 5-HT1F Agonist Evaluation.

Conclusion

Selective 5-HT1F receptor agonists, exemplified by lasmiditan, offer a targeted and neurally-focused approach to the acute treatment of migraine. Their high selectivity for the 5-HT1F receptor over the 5-HT1B/1D subtypes translates to a lack of vasoconstrictive activity, providing a safer therapeutic option for patients with cardiovascular contraindications to triptans. The comprehensive preclinical and clinical data for lasmiditan have established its efficacy and safety profile. Future research and development in this class will likely focus on optimizing the balance between central nervous system penetration, to maximize therapeutic benefit, and the potential for centrally-mediated side effects. This guide provides a foundational comparison to aid researchers and clinicians in understanding the current landscape and future directions of 5-HT1F agonist development.

References

Evaluating the Selectivity of LY344864 Racemate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the selectivity profile of LY344864 racemate, a potent 5-HT1F receptor agonist. The product's performance is objectively compared with other well-established serotonin (B10506) receptor ligands—sumatriptan, naratriptan (B1676958), and risperidone—supported by experimental data from peer-reviewed studies. This document is intended to serve as a valuable resource for researchers engaged in neuroscience drug discovery and development.

Comparative Selectivity Profile

The selectivity of a compound for its target receptor over other receptors is a critical factor in determining its therapeutic efficacy and safety profile. Off-target interactions can lead to undesirable side effects. The following tables summarize the binding affinities (Ki) of LY344864 and its comparators at various serotonin (5-HT) and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of LY344864 Racemate at Various Receptors

ReceptorKi (nM)
5-HT1F 6 [1][2]
5-HT1A530[2]
5-HT1B549[2]
5-HT1D575[2]
5-HT1E1415[2]
5-HT2B1695[2]
5-HT2C3499[2]
5-HT3A3935[2]
5-HT74851[2]
α1-adrenergic5060[2]
α2-adrenergic3690[2]

Table 2: Comparative Binding Affinities (Ki/pKi) of LY344864 and Comparator Ligands

ReceptorLY344864 (Ki, nM)Sumatriptan (pKi)Naratriptan (pKi)Risperidone (Ki, nM)
5-HT1F 6 [1][2]7.68.4-
5-HT1A530[2]--420
5-HT1B549[2]8.08.5-
5-HT1D575[2]8.38.6-
5-HT2A---0.16 - 0.2
5-HT2C3499[2]--50
Dopamine (B1211576) D2---3.13 - 3.2

Functional Activity Profile

LY344864 is a full agonist at the human 5-HT1F receptor, exhibiting a functional response similar in magnitude to that of serotonin.[1][2] In contrast, the comparator compounds have different functional activities at various receptors. Sumatriptan and naratriptan are agonists at 5-HT1B and 5-HT1D receptors.[3] Risperidone is a potent antagonist at 5-HT2A and dopamine D2 receptors.

Table 3: Functional Activity of LY344864 and Comparator Ligands

CompoundPrimary Target(s)Functional Activity
LY344864 5-HT1F Full Agonist [1][2]
Sumatriptan5-HT1B/1DAgonist
Naratriptan5-HT1B/1DAgonist[3]
Risperidone5-HT2A, D2Antagonist/Inverse Agonist

Signaling Pathways and Experimental Workflows

To understand the cellular effects of these compounds, it is essential to consider their downstream signaling pathways and the experimental methods used to characterize them.

5-HT1F Receptor Signaling Pathway

The 5-HT1F receptor, the primary target of LY344864, is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein. Activation of this receptor by an agonist like LY344864 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LY344864 LY344864 (Agonist) Receptor 5-HT1F Receptor LY344864->Receptor Binds to G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Caption: 5-HT1F Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The following diagram outlines a typical workflow for a competitive binding assay.

experimental_workflow start Start prepare_membranes Prepare Cell Membranes (Expressing 5-HT Receptor) start->prepare_membranes incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_reagents Prepare Radioligand and Test Compound Dilutions prepare_reagents->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay Protocol (Competitive)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor, such as the 5-HT1F receptor.

1. Materials:

  • Cell membranes expressing the human 5-HT receptor of interest.
  • Radioligand specific for the target receptor (e.g., [3H]-LY344864 for 5-HT1F).
  • Test compound (LY344864 racemate or comparator).
  • Non-specific binding control (e.g., a high concentration of unlabeled serotonin).
  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation fluid.
  • Microplate scintillation counter.

2. Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a concentration near its Kd.
  • Competition: Add serial dilutions of the test compound to the appropriate wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of the non-specific binding control.
  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol

This protocol measures the ability of a compound to activate a Gi/o-coupled receptor, such as the 5-HT1F receptor, by quantifying the inhibition of forskolin-stimulated cAMP production.

1. Materials:

  • Cells stably expressing the human 5-HT receptor of interest (e.g., HEK293 or CHO cells).
  • Cell culture medium.
  • Assay buffer.
  • Forskolin (B1673556) (an adenylyl cyclase activator).
  • Test compound (LY344864 racemate or comparator).
  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
  • 384-well white microplates.
  • Plate reader compatible with the chosen detection kit.

2. Procedure:

  • Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.
  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
  • Assay:
  • Remove the culture medium and add the diluted test compounds to the cells.
  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.
  • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
  • Incubate for another period (e.g., 30 minutes) at room temperature.
  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP detection kit.
  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration. Use a sigmoidal dose-response model to calculate the EC50 (potency) and Emax (efficacy) values.

Conclusion

LY344864 racemate demonstrates high selectivity and potent agonist activity at the 5-HT1F receptor. Its significantly lower affinity for other serotonin receptor subtypes and adrenergic receptors, as detailed in the binding affinity tables, distinguishes it from less selective compounds. The provided experimental protocols offer a framework for the in-house validation and further characterization of this and other novel compounds. The high selectivity profile of LY344864 suggests a reduced potential for off-target side effects, making it a valuable tool for research into the role of the 5-HT1F receptor in various physiological and pathological processes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of LY344864 and its related compounds, primarily focusing on the selective 5-HT1F receptor agonist, lasmiditan (B1674530). This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the 5-HT1F receptor for migraine and other neurological disorders.

Introduction to 5-HT1F Receptor Agonists

5-hydroxytryptamine (serotonin) 1F (5-HT1F) receptor agonists are a class of drugs that selectively target the 5-HT1F receptor. This receptor is expressed in the trigeminal ganglion and the spinal trigeminal nucleus, key areas implicated in the pathophysiology of migraine.[1][2] Unlike triptans, which act on 5-HT1B/1D receptors and can cause vasoconstriction, 5-HT1F receptor agonists are believed to exert their anti-migraine effects through neuronal mechanisms without significant vascular activity.[1] This characteristic makes them a promising therapeutic option for patients with or at risk of cardiovascular disease.

LY344864 was one of the early selective 5-HT1F receptor agonists used as a pharmacological tool to explore the function of this receptor.[3] Lasmiditan is a more recently developed and clinically approved selective 5-HT1F receptor agonist for the acute treatment of migraine.[4] Another related compound, LY334370, has also shown efficacy in acute migraine treatment.[5] Understanding the pharmacokinetic properties of these compounds is crucial for optimizing their therapeutic use and for the design of new chemical entities with improved profiles.

Comparative Pharmacokinetic Data

The following table summarizes the available preclinical pharmacokinetic parameters for LY344864 and lasmiditan in rats. Comprehensive quantitative data for LY334370 in preclinical species is limited in the public domain.

ParameterLY344864 (in rats)Lasmiditan (in rats)LY334370 (in rats)
Administration Route Intravenous (IV)Oral (PO)Data not available
Dose 1 mg/kgNot specifiedData not available
Maximum Concentration (Cmax) Data not availableData not availableData not available
Time to Maximum Concentration (Tmax) Data not availableData not availableData not available
Elimination Half-life (t1/2) Plasma levels declined over timeData not availableData not available
Area Under the Curve (AUC) Data not availableData not availableData not available
Oral Bioavailability Data not availableData not availableData not available
Protein Binding Data not availableData not availableData not available
Distribution Brain cortex levels remained relatively constant for the first 6 hours post-injection, while plasma levels declined.[3]Data not availableData not available

Note: The available data for LY344864 is primarily qualitative, describing the distribution pattern in rats.[3] More extensive quantitative pharmacokinetic data for lasmiditan is available from human studies, but for the purpose of this preclinical comparison, rat data is prioritized. The lack of publicly available, detailed preclinical pharmacokinetic data for LY334370 limits a direct comparison in this table.

Experimental Protocols

The following sections detail representative methodologies for key experiments cited in the pharmacokinetic evaluation of 5-HT1F receptor agonists.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound like LY344864 or its analogs after oral administration in rats.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Animals are fasted overnight before dosing.

2. Drug Administration:

  • The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • A single oral dose is administered by gavage at a specified volume (e.g., 10 mL/kg).

3. Blood Sample Collection:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method for Quantification in Plasma (LC-MS/MS):

  • Sample Preparation: Plasma samples are prepared for analysis using protein precipitation. An internal standard (a structurally similar compound) is added to the plasma samples, followed by the addition of a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

  • Chromatographic Separation: The analyte and internal standard are separated using a reverse-phase HPLC column (e.g., C18) with a gradient mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometric Detection: The separated compounds are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.

  • Quantification: A calibration curve is generated by analyzing standard samples of known concentrations. The concentration of the analyte in the plasma samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of 5-HT1F receptor agonists and a typical experimental workflow for a preclinical pharmacokinetic study.

G cluster_0 Presynaptic Trigeminal Neuron cluster_1 Postsynaptic Neuron in Trigeminal Nucleus Caudalis Agonist 5-HT1F Agonist (e.g., LY344864, Lasmiditan) Receptor 5-HT1F Receptor Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Vesicle Vesicles containing CGRP & Glutamate G_protein->Vesicle Inhibits Exocytosis cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Vesicle Phosphorylates (leading to release) Release Release of CGRP & Glutamate Vesicle->Release Pain Pain Signal Transmission Release->Pain Reduced Activation G cluster_0 In Vivo Study cluster_1 Bioanalysis cluster_2 Data Analysis Dosing Oral Gavage of Compound to Rats Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Extraction Protein Precipitation & Extraction Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification PK_Calc Pharmacokinetic Parameter Calculation Quantification->PK_Calc Report Data Reporting & Interpretation PK_Calc->Report

References

Safety Operating Guide

Essential Guide to the Proper Disposal of LY 344864 Racemate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for LY 344864 racemate detailing comprehensive disposal procedures was not publicly available at the time of this writing. The following guidelines are based on general best practices for the disposal of research chemicals and non-hazardous pharmaceutical waste in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure full compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.

Pre-Disposal Safety and Handling

Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment (PPE):

  • Body Protection: A standard laboratory coat should be worn to protect against splashes.[1][2][3]

  • Hand Protection: Use disposable nitrile gloves. If direct contact occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[1][4] For tasks with a higher risk of splashes, consider double-gloving.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] For procedures with a significant splash hazard, such as preparing solutions or handling larger quantities, a face shield worn over safety goggles is recommended.[3][4]

  • Foot Protection: Closed-toe shoes are mandatory in a laboratory environment to protect against spills and falling objects.[3]

Storage of this compound

Proper storage is crucial to maintain the integrity of the compound and ensure safety. Unused this compound should be stored according to the manufacturer's recommendations if available. General storage guidelines for this compound are as follows:

Storage ConditionDuration
-80°CUp to 2 years
-20°CUp to 1 year

Once prepared in a solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Disposal Protocol for this compound

As a research chemical, this compound should not be disposed of in the regular trash or down the drain.[5][6] It must be treated as chemical waste and disposed of through your institution's hazardous waste management program.[6][7]

Step-by-Step Disposal Procedure:

  • Waste Characterization: Since a specific SDS is unavailable, treat this compound as a potentially hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your EHS office.[5]

  • Containerization:

    • Solid Waste: Place solid this compound and any contaminated materials (e.g., weighing papers, pipette tips, gloves) into a designated, sealable, and chemically compatible hazardous waste container.[8][9] The container should be clearly labeled.

    • Liquid Waste: Collect solutions of this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[10] Ensure the container material is compatible with the solvent used (e.g., DMSO, saline). Do not overfill the container; leave at least 10% headspace for expansion.[8]

  • Labeling: Label the hazardous waste container with the following information:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".

    • An accurate list of all components in the container, including solvents and their approximate concentrations.[8]

    • The associated hazards (e.g., "Toxic," "Handle with Care").

    • The date the waste was first added to the container.

  • Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from general lab traffic and have secondary containment to prevent spills from spreading.[6][11]

  • Waste Pickup: Arrange for the disposal of the full waste container through your institution's EHS department or a licensed hazardous waste disposal company.[7]

Spill Response Protocol

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Alert Personnel: Immediately notify others in the laboratory of the spill.[12]

  • Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and have the necessary equipment. For large spills (greater than 500 ml), or if the substance is highly volatile, evacuate the area and contact your institution's emergency response team.[13]

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended PPE, including a lab coat, double nitrile gloves, and safety goggles.[14]

  • Contain the Spill:

    • Solid Spill: Carefully sweep the solid material into a container that can be sealed. Avoid creating dust. Wipe the area with a damp paper towel to remove any remaining residue.[13]

    • Liquid Spill: Cover the spill with an absorbent material (e.g., chemical spill pads, vermiculite) starting from the outside and working inwards to prevent spreading.[15]

  • Collect and Dispose of Waste: Place all contaminated materials, including absorbent pads, used gloves, and cleaning supplies, into a designated hazardous waste container.[15][16]

  • Decontaminate the Area: Clean the spill area with soap and water or an appropriate laboratory disinfectant.[15]

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.[14]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Handling This compound ppe_check Wear Appropriate PPE? (Lab Coat, Gloves, Goggles) start->ppe_check spill Spill Occurs start->spill don_ppe Don Required PPE ppe_check->don_ppe No is_waste Is the material for disposal? ppe_check->is_waste Yes don_ppe->ppe_check store_compound Store Properly (-20°C or -80°C) is_waste->store_compound No waste_type Solid or Liquid Waste? is_waste->waste_type Yes solid_waste Place in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Place in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid store_waste Store Waste Container in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end spill_response Follow Spill Response Protocol spill->spill_response spill_response->store_waste

Caption: Workflow for safe handling and disposal of this compound.

References

Personal protective equipment for handling LY 344864 racemate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling LY 344864 racemate. The information is compiled from general laboratory safety protocols and available data.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to consult the SDS provided by your supplier and adhere to your institution's specific safety guidelines before handling this compound. The following information should be used as a supplementary resource.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is crucial to minimize exposure and ensure safety when handling chemical compounds. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling research chemicals.

PPE CategoryRecommended Equipment
Eye & Face Safety glasses with side shields or chemical splash goggles to protect from splashes.
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. For larger quantities or potential for significant exposure, chemical-resistant overalls or an apron should be worn.[1]
Respiratory For handling small quantities in a well-ventilated area, respiratory protection may not be required. If weighing or handling powders outside of a ventilated enclosure, or if aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) should be used. For higher-risk scenarios, a full-face or half-mask air-purifying respirator may be necessary.[1]
Hand Inner and outer chemical-resistant gloves are recommended for enhanced protection.[1]
Foot Closed-toe shoes are required. For situations with a risk of spills, chemical-resistant boots with a steel toe and shank are advised.[1]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Storage ConditionDuration
-80°C 2 years
-20°C 1 year

When stored at -80°C, it is recommended to use the compound within 2 years. If stored at -20°C, it should be used within 1 year.[2]

Experimental Protocols: Safe Handling Procedures

A systematic approach to handling this compound is critical for safety and experimental accuracy.

1. Preparation and Planning:

  • Consult the SDS: Before any work begins, thoroughly read and understand the supplier-specific Safety Data Sheet.

  • Risk Assessment: Conduct a risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • Designated Area: Designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood.

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and emergency supplies (spill kit, eyewash station, safety shower) are readily available.

2. Handling the Compound:

  • Weighing: Weigh solid forms of the compound within a ventilated enclosure or fume hood to prevent inhalation of airborne particles.

  • Solution Preparation: To prepare a solution, slowly add the solvent to the compound. A described protocol for a 1.1 mg/mL solution involves adding 100 μL of an 11.0 mg/mL DMSO stock solution to 900 μL of corn oil and mixing thoroughly.[2] Other protocols for similar concentrations involve solvents like PEG300, Tween-80, and saline.[2]

  • Avoid Contact: Minimize direct contact with the compound. Use appropriate tools for all manipulations.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and any relevant hazard information.

3. Post-Handling:

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

  • Waste Characterization: In the absence of specific data, treat this compound as a standard non-hazardous chemical waste, unless the supplier's SDS indicates otherwise.[3]

  • Segregation: Do not mix this waste with other waste streams. Collect all waste containing this compound (e.g., unused compound, contaminated consumables) in a designated, sealed, and clearly labeled waste container.

  • Regulatory Compliance: Dispose of the waste through your institution's hazardous waste program, ensuring compliance with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Consult SDS prep_risk Risk Assessment prep_sds->prep_risk prep_area Designate Area prep_risk->prep_area prep_ppe Gather PPE & Supplies prep_area->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_label Label Containers handle_solution->handle_label post_decon Decontaminate handle_label->post_decon post_wash Wash Hands post_decon->post_wash disp_collect Collect Waste post_wash->disp_collect disp_dispose Dispose via HazWaste Program disp_collect->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 344864 racemate
Reactant of Route 2
Reactant of Route 2
LY 344864 racemate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。